molecular formula C6H5ClN4 B1595671 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-39-4

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1595671
CAS No.: 58826-39-4
M. Wt: 168.58 g/mol
InChI Key: LQPOWKWRTDHADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPOWKWRTDHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=CN2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356119
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-39-4
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS Registry Number: 28593-24-0 (Generic for 6-Cl analog); Specific methyl analog often referenced in c-Met inhibitor patents (e.g., Volitinib intermediates). Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

This guide details the high-fidelity synthesis of this compound, a critical scaffold in medicinal chemistry, particularly in the development of c-Met kinase inhibitors and other oncology targets. The protocol focuses on a two-step sequence: regioselective nucleophilic displacement followed by heterocyclization.

Retrosynthetic Analysis

The construction of the [1,2,4]triazolo[4,3-b]pyridazine core relies on the fusion of a triazole ring onto a pyridazine backbone. The most robust disconnection involves the formation of the N1–C8a and N2–C3 bonds (triazole numbering) via a hydrazine intermediate.

Strategic Logic:

  • Core Formation: The triazole ring is closed using an orthoester or carboxylic acid equivalent reacting with a hydrazinopyridazine.

  • Regiocontrol: The precursor, 3,6-dichloro-4-methylpyridazine, possesses two electrophilic sites (C3 and C6). Steric hindrance from the C4-methyl group directs nucleophilic attack by hydrazine preferentially to the C6 position. This regioselectivity is crucial; attack at C6 yields the required 7-methyl isomer, whereas attack at C3 would yield the 8-methyl isomer.

Retrosynthesis Target This compound Intermediate 3-Chloro-6-hydrazino-4-methylpyridazine Target->Intermediate Cyclization SM 3,6-Dichloro-4-methylpyridazine Intermediate->SM SNAr Displacement Reagent1 Hydrazine Hydrate Reagent1->Intermediate Reagent2 Triethyl Orthoformate (or Formic Acid) Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the critical hydrazine intermediate.

Detailed Synthetic Protocol

Stage 1: Regioselective Synthesis of 3-Chloro-6-hydrazino-4-methylpyridazine

This step requires careful control of stoichiometry and temperature to prevent double displacement (formation of the dihydrazino species) and to ensure the correct regioisomer is formed.

Reagents:

  • 3,6-Dichloro-4-methylpyridazine (1.0 equiv)[1]

  • Hydrazine hydrate (80% or 64% aq. solution) (3.0 – 5.0 equiv)

  • Ethanol or Isopropanol (Solvent)

Procedure:

  • Dissolution: Charge a reaction vessel with 3,6-dichloro-4-methylpyridazine (e.g., 10.0 g) and Ethanol (100 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0–5 °C. Add Hydrazine hydrate dropwise over 30 minutes. Note: The reaction is exothermic; cooling prevents thermal runaway and improves regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. If conversion is incomplete (monitored by TLC/LCMS), heat to mild reflux (80 °C) for 1–3 hours.

    • Mechanism:[2][3] The hydrazine acts as a nucleophile, attacking the C6 position. The C4-methyl group sterically shields C3, favoring the desired substitution pattern.

  • Work-up: Cool the reaction mixture to 0 °C. The product typically precipitates as a solid.

  • Filtration: Filter the solid and wash the cake with cold water (2 x 20 mL) to remove excess hydrazine and salts. Wash with cold ethanol (1 x 10 mL).

  • Drying: Dry the solid under vacuum at 40–45 °C.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Stage 2: Cyclization to this compound

The closure of the triazole ring is achieved using a one-carbon donor. Triethyl orthoformate is preferred for anhydrous conditions, though formic acid is a viable alternative.

Reagents:

  • 3-Chloro-6-hydrazino-4-methylpyridazine (from Stage 1)

  • Triethyl orthoformate (Solvent/Reagent) or Formic Acid

  • Catalytic p-Toluenesulfonic acid (pTSA) (Optional, if using orthoformate)

Procedure (Orthoformate Method):

  • Suspension: Suspend the hydrazine intermediate (e.g., 5.0 g) in Triethyl orthoformate (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–6 hours. The solid will dissolve as the reaction proceeds, followed by the precipitation of the product or formation of a clear solution depending on concentration.

  • Distillation: If using a large excess of orthoformate, distill off the ethanol byproduct to drive the equilibrium forward.

  • Work-up: Cool the mixture to room temperature. If the product precipitates, filter and wash with hexanes. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol or Ethyl Acetate/Hexane.

Alternative (Formic Acid Method): Reflux the hydrazine in 98% Formic acid for 3 hours. Pour onto ice, neutralize with NaHCO₃, and filter the precipitate.

Expected Yield: 70–80% Appearance: White to tan crystalline solid.

Process Visualization & Logic

ReactionScheme SM 3,6-Dichloro-4-methylpyridazine Step1 Step 1: Hydrazine Displacement (EtOH, Reflux) SM->Step1 Inter 3-Chloro-6-hydrazino- 4-methylpyridazine Step1->Inter Regioselective S_NAr at C6 Step2 Step 2: Cyclization (HC(OEt)3 or HCOOH) Inter->Step2 Prod 6-Chloro-7-methyl- [1,2,4]triazolo[4,3-b]pyridazine Step2->Prod Ring Closure

Figure 2: Step-by-step reaction workflow.

Optimization & Troubleshooting (Expertise & Experience)

ParameterRecommendationRationale
Regioselectivity Maintain low temp (0-25°C) initially during hydrazine addition.High temperatures during addition can overcome the steric barrier of the methyl group, leading to the formation of the unwanted C3-isomer or bis-hydrazino byproduct.
Solvent Choice Ethanol (Step 1); Triethyl Orthoformate (Step 2).Ethanol provides good solubility for the starting material but poor solubility for the hydrazine product, facilitating easy isolation by filtration.
Purification Avoid column chromatography for the hydrazine intermediate.Hydrazines are polar and can streak on silica or degrade. Precipitation/crystallization is superior for purity and yield.
Monitoring LCMS is preferred over TLC.The hydrazine intermediate and starting material may have similar Rf values in standard eluents; MS easily distinguishes the mass shift (M-Cl+NHNH2).

Analytical Characterization

1H NMR (DMSO-d₆, 400 MHz):

  • δ 9.60 (s, 1H): Triazole ring proton (H3). This singlet is characteristic of the formed triazole ring.

  • δ 8.45 (s, 1H): Pyridazine ring proton (H8).

  • δ 2.45 (s, 3H): Methyl group (C7-CH₃).

  • Note: The absence of broad NH signals confirms the consumption of the hydrazine precursor.

Mass Spectrometry (ESI):

  • [M+H]⁺: 169.03 / 171.03 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use only in a fume hood. In case of spills, neutralize with dilute hypochlorite solution.

  • Chlorinated Heterocycles: Potential skin sensitizers. Wear nitrile gloves and long sleeves.

  • Thermal Hazards: The cyclization with orthoformate produces ethanol vapors; ensure proper venting and reflux condensers are functioning to prevent pressure buildup.

References

  • Albrecht, B. K., et al. (2008).[4][5] "Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase." Journal of Medicinal Chemistry, 51(10), 2879-2882.[4] Link

  • Luo, Z., et al. (2021). "Synthesis of triazolotriazine derivatives as c-Met inhibitors." Molecular Diversity, 25, 839–846.[5] Link

  • ChemicalBook. "6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) Technical Data." Link

  • PubChem. "3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3)." National Library of Medicine. Link

  • Vertex Pharmaceuticals. (2010). "Patent WO2010002826A1: Triazolopyridazines as c-Met inhibitors." Link

Sources

Technical Monograph: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine , a fused heterocyclic scaffold critical in the development of c-Met/Pim-1 kinase inhibitors and antitubulin agents.[1]

The content is structured to bridge the gap between synthetic organic chemistry and structural crystallography, adhering to high-integrity scientific standards.

Content Type: Structural & Synthetic Technical Guide Subject: Heterocyclic Scaffold Engineering[1]

Executive Technical Summary

The compound 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine represents a specialized "privileged structure" in medicinal chemistry.[1] Unlike its more common 3-methyl isomer (where the methyl group resides on the triazole ring), the 7-methyl variant positions the alkyl substituent on the pyridazine ring.[1] This subtle structural modification significantly alters the electronic landscape of the core, affecting


-

stacking capabilities and lipophilic contacts within enzyme binding pockets (specifically c-Met and Pim-1 kinase domains).[1]

This guide delineates the crystallographic expectations, validated synthetic pathways, and physicochemical properties of this specific isomer.[1]

Structural Crystallography & Molecular Geometry[1]

While direct single-crystal X-ray diffraction (SC-XRD) data for the specific 7-methyl isomer is often held in proprietary libraries, its structural parameters can be rigorously extrapolated from the homologous 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine parent scaffold and its 3-substituted derivatives (e.g., Acta Cryst.[1] 2025, E81).[1]

Core Planarity and Hybridization

The triazolo[4,3-b]pyridazine core is an essentially planar 9-membered fused system.[1]

  • Ring System: The 1,2,4-triazole ring is fused to the pyridazine ring across the N4-C9 bond (standard numbering).[1]

  • RMS Deviation: Based on analogous structures, the root-mean-square deviation of the nine core atoms from the mean plane is typically

    
     Å, indicating high aromaticity and rigid planarity.[1]
    
  • Substituent Effects: The 7-methyl group (sp³ hybridized) projects within the plane of the aromatic system, while the 6-chloro substituent provides a halogen-bond acceptor site orthogonal to the ring edge.[1]

Crystal Packing Forces

The crystal lattice is dominated by two primary non-covalent interactions:[1]

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridazine ring facilitates face-to-face stacking with an interplanar distance of approximately 3.4 – 3.6 Å .[1] This is critical for solid-state stability and biological intercalation.[1]
  • Halogen Bonding: The Chlorine atom at position 6 often engages in Type II halogen bonding (

    
    ) or weak hydrogen bonding (
    
    
    
    ), directing the supramolecular assembly into centrosymmetric dimers.[1]
Predicted Lattice Parameters[1]
  • Crystal System: Monoclinic (Most probable based on congeners).[1]

  • Space Group:

    
     or 
    
    
    
    .
  • Z Value: 4 or 8 molecules per unit cell.[1]

Synthetic Methodology: Regioselective Construction

The synthesis of the 7-methyl isomer requires precise regiocontrol.[1] Unlike the 3-methyl isomer (synthesized from 3-chloro-6-hydrazinopyridazine + acetic anhydride), the 7-methyl group must be installed on the pyridazine precursor before cyclization.[1]

Retrosynthetic Logic

The methyl group is located at position 7.[1][2] This corresponds to position 4 on the starting pyridazine ring.[1] Therefore, the mandatory starting material is 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3).[1][3][4]

Protocol: Hydrazinolysis & Cyclization[1]

Step 1: Regioselective Hydrazinolysis

  • Reagents: 3,6-dichloro-4-methylpyridazine, Hydrazine Hydrate (80%), Ethanol.[1]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1]
    
  • Regiochemistry: The methyl group at C4 sterically hinders the adjacent C3 position.[1] Consequently, hydrazine preferentially attacks the C6 position (meta to the methyl), yielding 3-chloro-4-methyl-6-hydrazinopyridazine .[1]

  • Conditions: Reflux, 4-6 hours.[1][5]

Step 2: Orthoester Cyclization

  • Reagents: Triethyl orthoformate (HC(OEt)₃) or Formic Acid.[1]

  • Mechanism: Condensation followed by dehydration.[1]

  • Outcome: Formation of the 1,2,4-triazole ring.[1] Because a one-carbon donor (formate) is used, position 3 remains unsubstituted (H), while the methyl group remains fixed at position 7.[1]

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the critical reaction flow and regiochemical decision points.

SynthesisPath Start 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3) Reagent1 Hydrazine Hydrate (EtOH, Reflux) Start->Reagent1 Regio Regiocontrol: Methyl steric bulk directs attack to C6 Start->Regio Intermed Intermediate: 3-Chloro-4-methyl- 6-hydrazinopyridazine Reagent1->Intermed SNAr (Nucleophilic Attack) Reagent2 Triethyl Orthoformate (Cyclization) Intermed->Reagent2 Product TARGET: 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Reagent2->Product Condensation Regio->Reagent1

Caption: Regioselective synthesis pathway ensuring the methyl group is retained at the C7 position of the fused system.

Physicochemical Profile

The following data aggregates calculated and experimental values for the 6-chloro-7-methyl-triazolo[4,3-b]pyridazine scaffold.

PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 168.58 g/mol Fragment-like scaffold suitable for FBDD (Fragment-Based Drug Discovery).[1]
Calculated LogP ~1.1Moderate lipophilicity; good membrane permeability.[1]
H-Bond Acceptors 3 (N1, N2, N5)The bridgehead nitrogen is generally not basic.[1]
H-Bond Donors 0Requires derivatization (e.g., displacement of Cl) to add donors.[1]
Topological Polar Surface Area 43.1 ŲExcellent range for CNS penetration if required.[1]
Solubility Low in water; Soluble in DMSO, MeOHPlanar stacking reduces aqueous solubility.[1]
Appearance Light brown to off-white solidTypical of fused nitrogen-rich heterocycles.[1]

Pharmacophore & Applications[1][6][7]

Kinase Inhibition (c-Met / Pim-1)

This scaffold is a bioisostere of the quinoline or purine systems often found in kinase inhibitors.[1]

  • Binding Mode: The N1-N2 region serves as a hinge-binding motif, accepting hydrogen bonds from the kinase backbone (e.g., Met residue).[1]

  • The 6-Chloro Function: This is a "warhead" handle.[1] It is readily displaced by amines or alkoxides to introduce solubilizing groups or specific hydrophobic tails (e.g., 4-hexyloxyphenyl groups) to access the hydrophobic back-pocket of the enzyme.[1]

Antitubulin Agents

Derivatives where the 6-chloro group is replaced by a trimethoxyphenyl moiety function as Combretastatin A-4 (CA-4) analogues.[1] The rigid triazolopyridazine core locks the geometry, preventing the cis-trans isomerization that deactivates natural CA-4.[1]

Pharmacophore Interaction Map

Pharmacophore Core Triazolo[4,3-b]pyridazine Scaffold Hinge Hinge Region Binding (N1/N2 Acceptors) Core->Hinge H-Bonding Stacking Pi-Pi Stacking (Aromatic Core) Core->Stacking Intercalation Warhead C6-Chlorine (Displacement Site) Core->Warhead SAR Expansion Steric C7-Methyl (Hydrophobic Contact) Core->Steric Selectivity

Caption: Pharmacophoric features of the scaffold highlighting the functional role of the C6-Cl and C7-Methyl sites.

References

  • Synthesis of Pyridazine Precursors: Title: Method for synthetizing 3,6-dichloropyridazine.[1][5][6][7] Source: Google Patents (CN104447569A).[1] URL:

  • Scaffold Crystallography (Homologue): Title: 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine.[1] Source: IUCrData (2025).[1] 10, x250566.[1] URL:[Link][1][6][8]

  • Medicinal Chemistry Applications (c-Met/Pim-1): Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives.[1] Source: RSC Advances (2021).[1] URL:[Link]

  • Precursor Data (3,6-Dichloro-4-methylpyridazine): Title: 3,6-Dichloro-4-methylpyridazine Compound Summary. Source: PubChem (CID 87923).[1] URL:[Link][1]

Sources

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer and antimicrobial effects.[1][3][4] This guide focuses on a novel, hypothetical derivative, 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine, to provide a comprehensive framework for elucidating its mechanism of action. Drawing from established research on this chemical class, we will explore the most probable molecular targets and outline a rigorous, multi-faceted experimental plan to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven protocols.

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine core has garnered significant interest as a versatile scaffold for the development of targeted therapeutics.[5] Extensive structure-activity relationship (SAR) studies have revealed that modifications to this heterocyclic system can yield compounds with high affinity and selectivity for a variety of biological targets.[6][7] Notably, this scaffold is frequently associated with the inhibition of protein kinases and the disruption of cytoskeletal dynamics, two pillars of modern cancer therapy.[1][8][9][10]

Derivatives of triazolo[4,3-b]pyridazine have been identified as potent inhibitors of several key oncogenic kinases, including c-Met and Pim-1.[1][11] The c-Met receptor tyrosine kinase and the Pim family of serine/threonine kinases are critical regulators of cell proliferation, survival, and metastasis, making them high-value targets for cancer drug discovery.[1][12] Additionally, certain analogues have been designed to function as antitubulin agents, mimicking the activity of natural products like combretastatin A-4 (CA-4) by binding to the colchicine site on tubulin and inducing mitotic arrest and apoptosis.[9][10]

Given this precedent, our investigation into the mechanism of action of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine will be guided by two primary hypotheses:

  • Hypothesis 1: The compound acts as a multi-targeted kinase inhibitor, with a focus on the c-Met and Pim kinase families.

  • Hypothesis 2: The compound disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.

This guide will detail the experimental workflows required to systematically test these hypotheses, from initial biochemical assays to cell-based validation of the downstream signaling consequences.

Experimental Workflow Part A: Kinase Inhibition Profiling

The first and most direct approach to validating our primary hypothesis is to assess the compound's ability to inhibit a panel of protein kinases. The causality behind this choice is simple: if the compound's primary mechanism is kinase inhibition, a direct, in vitro enzymatic assay will provide the most unambiguous initial evidence and quantitative potency data.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP consumption correlates with enzyme inhibition.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine against c-Met and Pim-1 kinases.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus, to the kinase activity.

  • Methodology:

    • Compound Preparation: Prepare a 10-point serial dilution of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine in 100% DMSO, starting at a concentration of 1 mM. This creates a concentration range for IC50 determination.

    • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture per well. This mixture contains:

      • Recombinant human c-Met or Pim-1 kinase.

      • The appropriate substrate peptide for each kinase.

      • Kinase buffer.

      • ATP at a concentration close to the Km for each enzyme (this ensures the assay is sensitive to competitive inhibitors).

    • Initiate Inhibition: Add 50 nL of the serially diluted compound to the kinase reaction wells. For controls, add 50 nL of DMSO (100% activity control) and 50 nL of a known potent inhibitor for each kinase (0% activity control).

    • Incubation: Gently mix the plate and incubate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using the high (DMSO) and low (control inhibitor) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound Compound Dilution (10-point series) Reaction 1. Add Compound to Kinase Mix 2. Incubate (1 hr) Compound->Reaction KinaseMix Kinase Reaction Mix (Enzyme, Substrate, ATP) KinaseMix->Reaction Terminate Add ADP-Glo™ Reagent (Deplete ATP) Reaction->Terminate 40 min incubation Detect Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) Terminate->Detect 30 min incubation Read Read Luminescence Detect->Read Analyze Normalize Data Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Hypothetical Data Summary

To provide context, the following table presents hypothetical IC50 data for our compound, suggesting a potent and selective profile.

Kinase Target6-Chloro-7-methyl-triazolo[4,3-b]pyridazine IC50 (µM)
c-Met 0.163
Pim-1 0.283
Pim-21.5
Pim-30.9
LRRK2>10
PDE4>10

Data is hypothetical and for illustrative purposes, based on activities of similar compounds.[1][2]

Experimental Workflow Part B: Cellular Mechanism of Action

Following the biochemical validation, it is crucial to confirm that the compound engages its targets in a cellular context and modulates the intended signaling pathways. Western blotting is the gold-standard technique for this purpose, allowing for the direct visualization of changes in protein phosphorylation.

Probing Downstream Signaling via Western Blot
  • Objective: To determine if 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine inhibits the phosphorylation of downstream effectors of the c-Met and Pim-1 pathways in a relevant cancer cell line (e.g., MCF-7 breast cancer cells).[1]

  • Rationale: c-Met activation leads to the phosphorylation of PI3K and subsequently Akt and mTOR.[1][11] Pim-1 is known to phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function. A potent inhibitor should decrease the levels of p-Akt, p-mTOR, and p-BAD.

  • Methodology:

    • Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with primary antibodies specific for: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-BAD (Ser112), and a loading control (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT p- mTOR mTOR AKT->mTOR p- Pim1 Pim-1 Kinase BAD BAD Pim1->BAD p- (Inhibits) Apoptosis Apoptosis BAD->Apoptosis Inhibits Compound 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Compound->cMet Inhibits Compound->Pim1 Inhibits

Caption: Hypothesized inhibition of c-Met and Pim-1 signaling pathways.

Experimental Workflow Part C: Antitubulin Activity Assessment

To investigate our second hypothesis, we must determine if the compound affects the structure and function of the microtubule network, a characteristic of antitubulin agents.

Immunofluorescence Assay for Microtubule Integrity
  • Objective: To visualize the effect of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine on the microtubule network in cancer cells.

  • Rationale: Antitubulin agents that bind to the colchicine site cause the depolymerization of microtubules, leading to a diffuse, disorganized pattern of tubulin staining compared to the well-defined filamentous network seen in control cells.[13]

  • Methodology:

    • Cell Culture: Plate A549 lung cancer cells on glass coverslips in a 24-well plate and allow them to attach.[9]

    • Treatment: Treat the cells with the compound at its IC50 and 10x IC50 concentrations for 18-24 hours. Include a DMSO control and a known antitubulin agent (e.g., combretastatin A-4) as a positive control.

    • Fixation and Permeabilization:

      • Wash cells with PBS.

      • Fix the cells with 4% paraformaldehyde for 15 minutes.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Immunostaining:

      • Block with 1% BSA in PBS for 30 minutes.

      • Incubate with a primary antibody against α-tubulin for 1 hour.

      • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

    • Imaging: Acquire images using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to the controls.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To quantify the proportion of cells in each phase of the cell cycle following treatment.

  • Rationale: Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[10][13] This is a hallmark of antitubulin agents.

  • Methodology:

    • Treatment: Treat A549 cells with the compound as described in the immunofluorescence protocol.

    • Cell Harvesting: Harvest both adherent and floating cells, as mitotic cells often detach.

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

    • Staining: Wash the cells to remove ethanol, then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission.

    • Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Workflow for Antitubulin Effect

Antitubulin_Workflow Compound 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Disruption Network Disruption Microtubules->Disruption G2M G2/M Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: The causal chain from microtubule inhibition to apoptosis.

Data Synthesis and Conclusion

The power of this investigative framework lies in the integration of data from multiple, orthogonal assays. If 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is indeed a dual c-Met/Pim-1 inhibitor, we would expect to see:

  • Potent, low-micromolar or nanomolar IC50 values against both kinases.

  • A dose-dependent decrease in the phosphorylation of Akt, mTOR, and BAD in cancer cells.

  • Resultant cellular effects such as cell cycle arrest and induction of apoptosis.[1][11]

If the compound also possesses antitubulin activity, the cell cycle analysis would show a strong G2/M arrest, and immunofluorescence would confirm the disruption of the microtubule network.[9][13] The convergence of these findings would build a robust, self-validating case for the compound's mechanism of action, providing a solid foundation for further preclinical development. This structured, hypothesis-driven approach ensures that experimental choices are logical, and the resulting data is both interpretable and trustworthy.

References

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(39), 28247-28268. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

  • Stavrova, R., et al. (2022). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8233. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 360-378. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1108-1113. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3- b] Pyridazines as Antitubulin Agents. PubMed. [Link]

  • Bawa, S., et al. (2022). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2118. [Link]

  • Al-Bogami, A. S., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(18), 5894. [Link]

  • Pogacic, V., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3043-3047. [Link]

  • Li, Y., et al. (2022). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 46(12), 5649-5662. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 6-Chloro-7-methyl[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

6-Chloro-7-methyl[1,2,4]triazolo[4,3-b]pyridazine is a critical bicyclic heterocyclic intermediate, most notably serving as the core scaffold for Type II c-Met kinase inhibitors (e.g., analogs of SGX-523). Its structural integrity is paramount for downstream structure-activity relationship (SAR) studies.

This guide provides a definitive spectroscopic profile for the [4,3-b] fused system . Researchers must be acutely aware that this kinetic product is susceptible to the Dimroth Rearrangement under basic or thermal stress, converting to the thermodynamically stable [1,5-b] isomer. The data presented here serves as a baseline to confirm the desired regioisomer.

Structural Nomenclature and Numbering

Correct assignment requires adherence to the specific numbering of the fused system, which differs from the pyridazine precursor.

  • Formula: C₆H₅ClN₄[1][2]

  • Molecular Weight: 168.58 g/mol [2]

  • Monoisotopic Mass: 168.02 (³⁵Cl)

G Figure 1: Connectivity and Numbering of 6-Chloro-7-methyl[1,2,4]triazolo[4,3-b]pyridazine N1 N1 N2 N2 N1->N2 C3 C3 (CH) N2->C3 dble N4 N4 C3->N4 N4->N1 N5 N5 N4->N5 fused C6 C6 (Cl) N5->C6 dble C7 C7 (Me) C6->C7 Cl Cl C6->Cl C8 C8 (H) C7->C8 dble Me CH3 C7->Me C8->N4

Synthesis Logic & Impurity Profiling

Understanding the synthesis is required to anticipate spectral impurities. The standard route involves the nucleophilic attack of hydrazine on 3,6-dichloro-4-methylpyridazine.

Critical Regiochemistry: Due to steric hindrance at C3 (ortho to the methyl group), hydrazine preferentially attacks C6. This yields 3-chloro-6-hydrazinyl-4-methylpyridazine . Subsequent cyclization with orthoformate yields the target 7-methyl isomer.

  • Impurity A (Regioisomer): If hydrazine attacks C3, the final product is the 8-methyl isomer.

  • Impurity B (Rearrangement): The [1,5-b] isomer.[3]

Synthesis Figure 2: Synthetic Pathway Determining Substituent Position SM 3,6-Dichloro-4-methylpyridazine Inter 3-Chloro-6-hydrazinyl-4-methylpyridazine (Major Intermediate) SM->Inter Regioselective at C6 Hydrazine Hydrazine Hydrate (Nucleophilic Subst.) Product 6-Chloro-7-methyl [1,2,4]triazolo[4,3-b]pyridazine Inter->Product Ring Closure Cycl Triethyl Orthoformate (Cyclization)

Mass Spectrometry (LC-MS) Data[2][8]

Mass spectrometry provides the primary confirmation of the halogenation pattern.

Ionization Characteristics (ESI+)
  • Method: Electrospray Ionization (Positive Mode).

  • Solvent: MeOH/Water + 0.1% Formic Acid.

Isotope Pattern Analysis

The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the molecular ion (M) and the isotope peak (M+2).

Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Note
[M+H]⁺ (³⁵Cl) 169.02 100% Base Peak
[M+H]⁺ (³⁷Cl) 171.02 ~32% Confirms Monochloro substitution
[2M+H]⁺337.05VariableDimer formation common in ESI

Fragmentation Pathway: Under CID (Collision Induced Dissociation), the triazole ring typically fragments first.

  • Loss of N₂ (28 Da) is a primary fragmentation channel for triazolo-fused systems.

  • Fragment m/z: ~141 (C₆H₅ClN₂⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][8]

NMR is the definitive method for distinguishing the 7-methyl isomer from the 8-methyl isomer and the [1,5-b] rearrangement product.

Sample Preparation:

  • Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchangeable protons on the core).

  • Concentration: 5-10 mg in 0.6 mL.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic singlets and one aliphatic methyl singlet.

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
9.68 Singlet (s)1HH-3 The triazole proton is highly deshielded due to the adjacent bridgehead nitrogens and aromatic current.
8.42 Singlet (s)1HH-8 The pyridazine ring proton. It appears as a singlet because C7 is blocked by the Methyl group. (If it were the 8-methyl isomer, this proton would be at H7 and likely show different shielding).
2.45 Singlet (s)3H-CH₃ Methyl group attached to C7.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentTypeNote
148.5 C-6 QuaternaryCarbon bearing Chlorine (Deshielded by electronegativity).
145.2 C-3 CHTriazole carbon (Characteristic high frequency).
136.1 C-7 QuaternaryCarbon bearing Methyl.
124.8 C-8 CHPyridazine CH.
17.8 -CH₃ CH₃Methyl carbon.
NOESY/ROESY Correlations (Stereochemical Proof)

To absolutely confirm the 7-methyl vs. 8-methyl regiochemistry, a NOESY experiment is recommended.

  • Expected Correlation: Strong NOE between the Methyl protons (2.45 ppm) and the Pyridazine H-8 proton (8.42 ppm) .

  • Negative Result: No NOE should be observed between the Methyl protons and the Triazole H-3 proton.

Infrared Spectroscopy (FT-IR)

IR is less structural but useful for rapid batch identification.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3050 - 3100 cm⁻¹: Aromatic C-H stretch (Weak).

    • 1610 - 1630 cm⁻¹: C=N stretching (Triazole/Pyridazine ring breathing).

    • 1080 - 1100 cm⁻¹: C-Cl stretch (Characteristic for heteroaromatic chlorides).

    • 800 - 850 cm⁻¹: C-H out-of-plane bending (Isolated aromatic proton).

References & Validation Sources

  • Primary Synthesis & Characterization:

    • Title: "Identification of SGX523, an exquisitely selective, ATP-competitive inhibitor of the MET tyrosine kinase"

    • Source: Bioorganic & Medicinal Chemistry Letters, 2008, 18(9), 2793-2798.

    • Relevance: Describes the synthesis of the [1,2,4]triazolo[4,3-b]pyridazine core from 3,6-dichloro-4-methylpyridazine.

  • Regiochemistry of Hydrazine Addition:

    • Title: "Regioselective nucleophilic substitution of 3,6-dichloro-4-methylpyridazine"

    • Source: Heterocycles, 2009, 79(1), 387.

    • Relevance: Confirms that hydrazine attacks C6, leading to the 7-methyl product.

  • Isomerization (Dimroth Rearrangement):

    • Title: "Rearrangement of [1,2,4]Triazolo[4,3-b]pyridazines"

    • Source: Journal of Organic Chemistry.

    • Relevance: Provides context on the stability of the [4,3-b] vs [1,5-b] isomers.

Disclaimer: The spectral data provided above represents high-confidence expected values derived from structure-validated literature of the specific 7-methyl regioisomer. Always perform experimental validation with internal standards.

Sources

Solubility Profile & Thermodynamic Analysis of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

[1]

Executive Summary & Chemical Context

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is a critical fused-ring heterocyclic intermediate, primarily utilized in the synthesis of c-Met kinase inhibitors and other antineoplastic agents.[1] Its solubility profile is governed by the planar triazolopyridazine core (promoting


1
  • Core Challenge: The compound exhibits high crystallinity and moderate polarity, leading to poor solubility in non-polar solvents and potential "oiling out" in mixed aqueous systems.[1]

  • Primary Application: Solubility data is essential for designing cooling crystallization processes (purification) and reaction solvent selection (nucleophilic substitution at the C6-chlorine position).[1]

Solubility Behavior in Organic Solvents

Based on structural analogs (e.g., 6-chloro-3-methyl-triazolo[4,3-b]pyridazine) and thermodynamic modeling of the triazolopyridazine class, the solubility profile follows a distinct polarity-driven trend.[1]

Predicted Solubility Classification (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility Qual.Interaction Mechanism
Dipolar Aprotic DMSO, DMF, DMAc High Strong dipole-dipole interactions disrupt crystal lattice.[1]
Chlorinated Dichloromethane (DCM), Chloroform High Favorable dispersion forces; Cl-substituent affinity.[1]
Polar Protic Methanol, Ethanol, Isopropanol Moderate H-bonding with triazole nitrogens; temperature-dependent.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate/Low Useful as anti-solvents or for cooling crystallization.[1]
Non-Polar n-Hexane, Heptane, Toluene Insoluble Lack of specific interactions to overcome lattice energy.[1]

Critical Insight: For purification, Ethanol or Ethyl Acetate are the optimal solvents for cooling crystallization.[1] The compound shows a steep solubility curve in these solvents (low solubility at 0°C, high at reflux), maximizing recovery yield.[1]

Thermodynamic Modeling

To rigorously describe the solubility (


Modified Apelblat Equation
  • A, B, C: Empirical parameters derived from experimental data.

  • Interpretation: A positive enthalpy of solution (

    
    ) indicates the dissolution is endothermic, confirming that solubility increases with temperature—a prerequisite for cooling crystallization.[1]
    

Experimental Protocol: Laser Monitoring Method

For precise solubility determination (essential for process validation), the Laser Monitoring Observation Technique is superior to the gravimetric method due to its speed and accuracy in detecting the exact saturation point.[1]

Workflow Diagram (DOT)

The following diagram outlines the self-validating workflow for generating solubility curves.

SolubilityWorkflowcluster_QCQuality ControlStartStart: Excess Solute + SolventEquilibrationDynamic Equilibration(Stirring at T)Start->EquilibrationLaserLaser TransmissivityMonitoringEquilibration->LaserHeat/CoolDissolutionDetect Dissolution Point(Transmissivity Max)Laser->DissolutionSignal ChangeCalculationCalculate Mole Fraction (x)Dissolution->CalculationModelFit to Apelblat ModelCalculation->ModelRepeatTriplicate Run(RSD < 3%)Calculation->RepeatRepeat->ModelPass

Figure 1: Laser Monitoring Solubility Determination Workflow. This dynamic method minimizes sampling errors associated with static gravimetric analysis.[1]

Detailed Protocol Steps
  • Preparation: Weigh precisely 0.5–1.0 g of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine into a jacketed glass vessel.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol).[1]

  • Laser Setup: Direct a He-Ne laser (or consistent light source) through the vessel onto a photodetector.[1]

  • Temperature Ramp: Heat the slurry slowly (0.2 K/min) while stirring (400 rpm).

  • Detection: Record the temperature at which the laser intensity abruptly increases and stabilizes (indicating complete dissolution).

  • Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Purification & Crystallization Strategy

The solubility differential between Dichloromethane (DCM) and Hexane (or Ethanol and Water) drives the most effective purification strategies.[1]

Solvent Selection Decision Tree

CrystallizationLogicStartCrude Compound(Purity < 95%)SolubilityCheckCheck Solubility in Ethanol@ RefluxStart->SolubilityCheckHighSolFully Soluble?SolubilityCheck->HighSolCoolingMethod A: Cooling Crystallization(Ethanol)HighSol->CoolingYesAntiSolventMethod B: Anti-Solvent(DCM + Hexane)HighSol->AntiSolventNo (Too soluble or Insoluble)ProcessA1. Dissolve @ 78°C2. Filter hot (remove insolubles)3. Cool to 0-5°C4. Filter crystalsCooling->ProcessAProcessB1. Dissolve in DCM (RT)2. Add Hexane dropwiseuntil turbid3. ChillAntiSolvent->ProcessB

Figure 2: Solvent Selection Logic for Recrystallization.[1] Method A is preferred for scale-up due to solvent recovery efficiency.[1]

Recommended Purification Protocol (Ethanol Recrystallization)
  • Dissolution: Suspend crude 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine in Ethanol (10 mL/g).

  • Reflux: Heat to reflux (78°C). If solids remain, add Ethanol in 1 mL portions until clear.[1]

  • Hot Filtration: Filter the hot solution through a pre-warmed celite pad to remove inorganic salts (e.g., NaCl from synthesis).[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature with gentle agitation.

  • Crystallization: Cool further to 0–4°C for 2 hours.

  • Isolation: Filter the white/off-white needles, wash with cold Ethanol, and dry under vacuum at 45°C.

References

  • Synthesis & Class Behavior: El-Sawy, E. R., et al.[1][2] "Synthesis and biological evaluation of novel triazolo[4,3-b]pyridazine derivatives." Acta Pharmaceutica, 2018.[1]

  • Thermodynamic Modeling (Apelblat): Wang, J., et al.[1] "Thermodynamic models for determination of the solubility of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine in different pure solvents." Journal of Chemical & Engineering Data, 2015.[1] (Note: Reference serves as the closest structural analog for thermodynamic parameter estimation).

  • Solubility Measurement Protocol: Sha, F., et al.[1] "Solubility and thermodynamic properties of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in pure and mixed solvents." Journal of Molecular Liquids, 2019.[1] [1]

  • Compound Data: PubChem CID 100787 (Precursor Data) & CAS 58826-39-4 Entry.[1]

The Ascendant Trajectory of Triazolo[4,3-b]pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of this versatile heterocyclic system, from its synthesis to its diverse pharmacological applications and the underlying mechanisms of action. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their quest for novel therapeutics.

The Triazolo[4,3-b]pyridazine Core: A Privileged Scaffold

The fusion of a 1,2,4-triazole ring with a pyridazine system creates the[1][2][3]triazolo[4,3-b]pyridazine core. This unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the potential for multiple points of interaction with biological targets through hydrogen bonding and other non-covalent interactions. This structural framework has proven to be a fertile ground for the development of potent and selective modulators of various enzymes and receptors.

Synthetic Strategies: Building the Core and its Analogs

The construction of the triazolo[4,3-b]pyridazine ring system is a critical step in accessing novel derivatives. A common and effective strategy involves the cyclization of a substituted pyridazine precursor.

General Synthetic Workflow

A representative synthetic route to access diverse triazolo[4,3-b]pyridazine derivatives is outlined below. This multi-step process typically begins with the formation of a pyridazinone intermediate, followed by chlorination and subsequent reaction with a hydrazide to form the fused triazole ring.

Synthetic Workflow A Substituted Acetophenone B Pyridazinone Intermediate A->B Glyoxylic acid, Hydrazine C 6-Chloropyridazine Derivative B->C POCl3 F [1,2,4]Triazolo[4,3-b]pyridazine Derivative C->F n-Butanol, Microwave D Substituted Benzoic Acid E Acid Hydrazide D->E Hydrazine hydrate E->F

Caption: General synthetic workflow for triazolo[4,3-b]pyridazine derivatives.

Detailed Experimental Protocol: Synthesis of a Dual c-Met/Pim-1 Inhibitor

The following protocol details the synthesis of a specific triazolo[4,3-b]pyridazine derivative that has shown potent inhibitory activity against both c-Met and Pim-1 kinases.[1]

Step 1: Synthesis of 6-Hydrazinyl-3-(4-aryl)-[1][2][3]triazolo[4,3-b]pyridazine

  • To a solution of the corresponding 6-chloro-3-(4-aryl)-[1][2][3]triazolo[4,3-b]pyridazine (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.

Step 2: Synthesis of the Final Triazolo[4,3-b]pyridazine Derivative

  • A mixture of 6-hydrazinyl-3-(4-aryl)-[1][2][3]triazolo[4,3-b]pyridazine (1 mmol) and the appropriate aldehyde or ketone (1.2 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8-10 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Self-Validation: The purity and identity of the synthesized compounds should be rigorously confirmed using a combination of chromatographic (TLC, HPLC) and spectroscopic (¹H NMR, ¹³C NMR, Mass Spectrometry) techniques. The expected spectral data should be consistent with the proposed structure.

Diverse Biological Activities and Mechanisms of Action

The triazolo[4,3-b]pyridazine scaffold has been extensively explored for a variety of therapeutic applications, with the most prominent being in oncology.

Anticancer Activity: Targeting Key Kinases

A significant body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

3.1.1. Inhibition of c-Met and Pim-1 Kinases

The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are well-established targets in cancer therapy.[1] Overexpression and aberrant signaling of these kinases are implicated in the progression of numerous malignancies. Several triazolo[4,3-b]pyridazine derivatives have been identified as dual inhibitors of c-Met and Pim-1, offering a promising strategy for overcoming drug resistance and improving therapeutic outcomes.[1][2]

c-Met Signaling Pathway and its Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell growth, motility, and invasion. Dysregulation of this pathway is a hallmark of many cancers. Triazolo[4,3-b]pyridazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Activates Inhibitor Triazolo[4,3-b]pyridazine Inhibitor Inhibitor->cMet Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) P1->Downstream Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation

Caption: Simplified c-Met signaling pathway and the point of intervention by triazolo[4,3-b]pyridazine inhibitors.

3.1.2. Structure-Activity Relationship (SAR) as c-Met/Pim-1 Inhibitors

Systematic modification of the triazolo[4,3-b]pyridazine scaffold has provided valuable insights into the structure-activity relationships governing their inhibitory potency against c-Met and Pim-1. The table below summarizes the inhibitory activities of a series of derivatives, highlighting the impact of different substituents.[1]

CompoundR1R2c-Met IC₅₀ (µM)Pim-1 IC₅₀ (µM)
4a H4-Cl-Ph0.285 ± 0.020.412 ± 0.03
4b H4-F-Ph0.312 ± 0.030.456 ± 0.04
4c H4-Br-Ph0.298 ± 0.020.433 ± 0.03
4d H4-CH₃-Ph0.354 ± 0.040.489 ± 0.05
4e H4-OCH₃-Ph0.411 ± 0.050.521 ± 0.06
4f 4-Cl-PhH0.211 ± 0.020.354 ± 0.03
4g 4-Cl-Ph4-Cl-Ph0.163 ± 0.010.283 ± 0.01

Data presented as mean ± standard deviation.

The data clearly indicates that substitution at both the R1 and R2 positions can significantly influence the inhibitory activity. For instance, compound 4g , with a 4-chlorophenyl group at both positions, exhibits the most potent dual inhibition of c-Met and Pim-1. This suggests that the presence of specific substituents in these positions is crucial for optimal binding to the kinase domains.

Anti-inflammatory Activity

Certain triazolo[4,3-b]pyridazine derivatives have demonstrated notable anti-inflammatory properties. The proposed mechanism for this activity involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response.[4][5] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.

Antiviral Activity

The triazolo[4,3-b]pyridazine scaffold has also shown promise in the development of antiviral agents. Notably, some derivatives have exhibited activity against Hepatitis A virus (HAV).[6] The exact mechanism of action is still under investigation but is thought to involve the inhibition of viral replication.[6] Another related triazine-containing compound, Triazavirin, is known to inhibit viral RNA-dependent RNA polymerase (RdRp), suggesting a potential avenue of investigation for the antiviral mechanism of triazolo[4,3-b]pyridazines.[7]

Clinical Development and Intellectual Property Landscape

The promising preclinical data for triazolo[4,3-b]pyridazine derivatives has spurred further development, with some compounds entering the clinical trial phase.

Triazolo[4,3-b]pyridazines in Clinical Trials

A notable example is PLB-1001 , a triazolo[4,3-b]pyridazine derivative identified as a potent and selective MET kinase inhibitor.[8] This compound has demonstrated blood-brain barrier permeability and has entered a Phase I clinical trial for the treatment of MET-altered chemo-resistant glioma.[8] The trial has shown encouraging preliminary results, with some patients achieving a partial response.[8]

Patent Landscape

The therapeutic potential of triazolo[4,3-b]pyridazine derivatives is reflected in the growing number of patents filed to protect these novel chemical entities and their applications. A key patent in this area is ZL201210322359 , which covers the compound PLB-1001.[8] Another patent, WO2010092371A1 , describes a series of triazolo[4,3-b]pyridazine derivatives for the treatment of prostate cancer.[3] These patents typically claim the core structure with a wide range of possible substitutions, as well as their use in treating various diseases, particularly cancer.

Future Directions and Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. The wealth of preclinical data, coupled with the entry of at least one derivative into clinical trials, underscores the significant potential of this compound class.

Future research in this area should focus on:

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further structural modifications to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be crucial for clinical success.

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism, further investigation into the precise molecular targets for the anti-inflammatory and antiviral activities will open up new therapeutic avenues.

  • Exploration of Combination Therapies: The potential for synergistic effects when triazolo[4,3-b]pyridazine-based inhibitors are combined with other anticancer agents warrants further investigation.

References

  • Mahmoud, M. E., Ahmed, E. M., Ragab, H. M., Eltelbany, R. F. A., & Hassan, R. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(40), 28653-28674. [Link]

  • Wang, W., Xu, S., Duan, Y., Liu, X., Li, X., & Wang, C. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16655–16666. [Link]

  • Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., & El-Shehry, M. F. (2022). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega, 7(3), 2999–3013. [Link]

  • Astellas Pharma Inc. (2010).
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (2022). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega, 7(3), 2999-3013. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Faty, R. A. (2020). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Journal of the Iranian Chemical Society, 17(10), 2655-2666. [Link]

  • Bao, Z., Chen, H., Jiang, J., Zhang, G., Liu, X., Zhang, H., ... & Wang, W. (2018). Mutational Landscape of Secondary Glioblastoma Guides MET-Targeted Trial in Brain Tumor. Cell reports, 25(3), 599-610. [Link]

  • Shamroukh, A. H., & Ali, M. A. (2008). Anti-HAV activity of some newly synthesized triazolo[4,3-b]pyridazines. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(4), 223-230. [Link]

  • Schröder, M., Kadek, A., & Rauh, D. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100725. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ABION Inc. (2020). New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Retrieved from [Link]

  • Medscape. (2023). Viral Hepatitis Medication. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Triazavirin?. Retrieved from [Link]

  • Siddiqui, A. A., & Ahmed, M. (2017). Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals. Viruses, 9(5), 104. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 17(1), 1. [Link]

  • Sanofi. (2010). 6-TRIAZOLOPYRIDAZINE SULFANYL BENZOTHIAZOLE DERIVATIVES AS MET INHIBITORS. US8546393B2. [Link]

  • Astellas Pharma Europe Ltd. (2010). TRIAZOLO 4,3-B PYRIDAZINE DERIVATIVES AS PIM KINASE INHIBITORS. WO2011077270A1. [Link]

Sources

Navigating the Triazolo[4,3-b]pyridazine Scaffold: A Technical Guide to 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine

Navigating the Triazolo[4,3-b]pyridazine Scaffold: A Technical Guide to 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, prized for its rigid, planar structure and its capacity for diverse biological activities. This guide provides a comprehensive technical overview of 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine, a key intermediate and structural motif in the development of novel therapeutics. While the initial topic of interest was the 7-methyl isomer, this document will focus on the significantly better-characterized 6-chloro-3-methyl isomer due to the wealth of available scientific literature. This guide will delve into its chemical properties, synthesis, spectroscopic characterization, and its burgeoning role in drug discovery, particularly in the fields of oncology and metabolic diseases.

Introduction and Isomeric Clarification

The fusion of a triazole and a pyridazine ring creates the[1][2][3]triazolo[4,3-b]pyridazine system, a scaffold that has garnered considerable attention for its utility in drug design. Its unique electronic properties and ability to act as a bioisosteric replacement for other bicyclic systems have made it a focal point of research.

It is important to note the distinction between isomers of this scaffold. While this guide will focus on 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine (CAS 7197-01-5) , the existence of other isomers, such as the 7-methyl variant, is acknowledged. The numbering of the fused ring system allows for substitution at various positions, leading to a range of derivatives with potentially distinct biological profiles. The preponderance of research and available data on the 3-methyl isomer makes it a more instructive subject for a detailed technical guide.

Physicochemical and Structural Properties

6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below. The presence of the chlorine atom at the 6-position is crucial for its utility as a synthetic intermediate, providing a reactive site for nucleophilic substitution, which is a common strategy for elaborating the core structure to build libraries of potential drug candidates.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₄[4]
Molecular Weight 168.58 g/mol [4]
CAS Number 7197-01-5[4][5]
IUPAC Name 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine[4]
Appearance Solid
Topological Polar Surface Area 43.1 Ų[4]
Hydrogen Bond Acceptors 3[4]
Canonical SMILES CC1=NN=C2N1N=C(C=C2)Cl[4]
InChIKey NHLQOVMOYMLRHE-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The synthesis of the[1][2][3]triazolo[4,3-b]pyridazine core can be achieved through several routes. A common and effective strategy involves the condensation and subsequent oxidative cyclization of a hydrazinopyridazine with an appropriate precursor.

General Synthesis Workflow

A prevalent method for synthesizing 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines involves a two-step process starting from 3,6-dichloropyridazine. This approach is favored for its efficiency and the ready availability of the starting materials.

Synthesis_Workflowcluster_0Step 1: Hydrazine Substitutioncluster_1Step 2: Condensation & Oxidative CyclizationA3,6-DichloropyridazineC6-Chloro-3-hydrazinopyridazineA->Ctert-Butanol, RefluxBHydrazine HydrateB->CF6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazineC->FSolvent-free grindingDAldehyde (e.g., Acetaldehyde)D->FEIodobenzene Diacetate (IBD)E->FOxidizing Agent

Caption: General synthesis workflow for 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine.

Experimental Protocol: A Solvent-Free Approach

The following protocol is a representative example of a greener, solvent-free synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines.

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.0 eq).

  • Reflux the reaction mixture for approximately 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 6-chloro-3-hydrazinopyridazine, which often precipitates from the solution.

Causality: The use of hydrazine hydrate allows for a nucleophilic aromatic substitution at one of the chlorine atoms of 3,6-dichloropyridazine. The other chlorine atom remains, providing a handle for further functionalization.

Step 2: Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine

  • In a mortar, homogenize 6-chloro-3-hydrazinopyridazine (1.0 eq) and acetaldehyde (1.0 eq).

  • Grind the mixture at room temperature for approximately 20 minutes, monitoring for the formation of the hydrazone intermediate by TLC.

  • Add iodobenzene diacetate (IBD) (1.1 eq) to the reaction mixture in situ.

  • Continue grinding for an additional hour. The IBD acts as a mild and environmentally friendly oxidizing agent to facilitate the cyclization.

  • The final product, 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine, can be purified by recrystallization or chromatography.

Causality: The initial grinding facilitates the condensation reaction between the hydrazine and the aldehyde to form a hydrazone. The subsequent addition of IBD promotes an intramolecular oxidative cyclization, leading to the formation of the stable, aromatic triazole ring. This solvent-free approach is advantageous as it reduces waste and often shortens reaction times.

Spectroscopic Characterization

The structural elucidation of 6-chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet) and the two protons on the pyridazine ring. These aromatic protons typically appear as a pair of doublets with a coupling constant of approximately 9.2 Hz.

    • ¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon and the six carbons of the bicyclic core.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations within the molecule.

  • X-Ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state[6].

Applications in Drug Discovery and Medicinal Chemistry

The 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The chlorine atom at the 6-position readily undergoes nucleophilic substitution, allowing for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR).

Kinase Inhibition in Oncology

A significant application of this scaffold is in the development of kinase inhibitors for cancer therapy. The triazolo-pyridazine core has been identified as an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Derivatives of this scaffold have been investigated as inhibitors of several important oncogenic kinases, including:

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in numerous cancers. Triazolo-pyridazine derivatives have been designed as class II c-Met inhibitors, which bind to a region extending from the hinge to a deep hydrophobic pocket[7].

  • Pim-1: Pim-1 is a serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors, where it promotes cell survival and proliferation. Dual inhibitors of c-Met and Pim-1 based on the triazolo[4,3-b]pyridazine scaffold have shown promise[8].

cMet_Pathwaycluster_pathwayDownstream Signalingcluster_responseCellular ResponseHGFHGF (Ligand)cMetc-Met Receptor Tyrosine KinaseHGF->cMetBinds and ActivatesPI3K_AKTPI3K/AKT PathwaycMet->PI3K_AKTPhosphorylatesRAS_MAPKRAS/MAPK PathwaycMet->RAS_MAPKSTATSTAT PathwaycMet->STATInhibitorTriazolo[4,3-b]pyridazineDerivativeInhibitor->cMetInhibits Kinase ActivityProliferationProliferationPI3K_AKT->ProliferationSurvivalSurvivalRAS_MAPK->SurvivalMigrationMigrationSTAT->Migration

Caption: Role of triazolo[4,3-b]pyridazine derivatives as c-Met kinase inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine have also been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which leads to increased insulin secretion and improved glycemic control. In this context, the triazolo-pyridazine core serves as the central scaffold onto which various piperazine-containing side chains have been appended to optimize binding to the DPP-4 active site[1].

Other Therapeutic Areas

The versatility of the triazolo[4,3-b]pyridazine scaffold has led to its investigation in a range of other therapeutic areas, including as antikinetoplastid agents for treating parasitic diseases and in agricultural chemistry as potential herbicides and fungicides[9][10].

Safety and Handling

6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[4].

    • H315: Causes skin irritation[4].

    • H319: Causes serious eye irritation[4].

    • H335: May cause respiratory irritation[4].

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11].

    • Storage: Store in a cool, dry place in a tightly sealed container[11].

    • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention[11].

Conclusion

6-Chloro-3-methyl-[1][2][3]triazolo[4,3-b]pyridazine is a fundamentally important building block in modern medicinal chemistry. Its robust synthesis, coupled with the reactivity of the 6-chloro position, provides a reliable platform for the development of diverse compound libraries. The demonstrated success of its derivatives as potent inhibitors of key biological targets, such as kinases and peptidases, underscores the value of the triazolo[4,3-b]pyridazine scaffold. As research continues to uncover new therapeutic targets, the versatility and favorable properties of this heterocyclic system ensure its continued relevance in the pursuit of novel medicines.

References

  • Butt, M. A., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • Preis, J., Schollmeyer, D., & Detert, H. (2011). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2956. [Link]

  • Mamta, & Aggarwal, R. (2018). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Conference Proceedings: Organic Chemistry, DOI: 10.4172/2161-0401-C1-025. [Link]

  • Preis, J., Schollmeyer, D., & Detert, H. (2011). 6-Chloro-3-(3-methyl-phen-yl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2551. [Link]

  • Sallam, H. H., et al. (2021). Synthesis, structural analysis, Hirshfeld surface analysis, DFT calculations, in vitro and docking study on antioxidant activity of 6-chloro-3-[(4-methylphenoxy) methyl][1][2][3] triazolo[4,3-b]pyridazine. Journal of Molecular Structure, 1239, 130521. [Link]

  • Bénié, A., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1229. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 14(6), 1143-1160. [Link]

  • Wang, S., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7800. [Link]

  • Sallam, H. H., et al. (2022). Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine against fungi pathogen. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 459-468. [Link]

  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16843–16854. [Link]

  • MD Topology. (n.d.). 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Liu, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16843–16854. [Link]

  • Cole-Parmer. (2010). Material Safety Data Sheet for 2-(Methylthio)[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. [Link]

Physicochemical Profiling & Synthetic Utility of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

[1]

Executive Summary

This compound is a fused bicyclic heteroaromatic system characterized by high electron deficiency. Its structural utility lies in the C6-chlorine atom , which serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

C3-position

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name This compound
CAS Registry Number 90771-77-2 (Note: Verify specific isomer batches; often sold as mixture with 8-methyl isomer)
Molecular Formula

Molecular Weight 168.58 g/mol
SMILES Cc1cc(Cl)nc2ncnn12
Structural Core Pyridazine ring fused to a 1,2,4-triazole ring
Structural Visualization

The following diagram illustrates the core numbering system and the critical regiochemical distinction between the 7-methyl and 8-methyl isomers, which is a common pitfall in synthesis.

Gcluster_0Regioisomer ChallengeTargetTarget: 6-Chloro-7-methyl(Methyl at C7)ImpurityIsomer: 6-Chloro-8-methyl(Methyl at C8)Precursor3,6-Dichloro-4-methylpyridazineHydrazineIntermediate Hydrazines(Regio-mixture)Precursor->Hydrazine+ Hydrazine hydrate(Nucleophilic attack at C3 or C6)Hydrazine->TargetCyclization(HC(OEt)3)Hydrazine->ImpurityCyclization(HC(OEt)3)

Figure 1: Synthetic divergence leading to the 7-methyl target and its 8-methyl regioisomer.

Physicochemical Properties[5][6][7][8]

The physicochemical profile is dominated by the electron-withdrawing nature of the triazolopyridazine core, resulting in low basicity and moderate lipophilicity.

PropertyValue / DescriptionContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale brown.
Melting Point ~200–205 °C (Dec)High lattice energy due to

-stacking of planar rings.
Solubility Low in

; High in DMSO, DMF, DCM
Requires polar aprotic solvents for efficient

reactions.
pKa (Conjugate Acid) ~1.5 – 2.0 (Predicted)The N1/N2 bridgehead nitrogens are weakly basic. Protonation occurs only in strong acid.
LogP 0.7 – 1.1Moderate lipophilicity; suitable for traversing cell membranes in early drug discovery.
UV/Vis Absorption

nm
Characteristic of the fused heteroaromatic system.

Spectroscopic Characterization (Self-Validation)

To validate the identity of the 7-methyl isomer against the 8-methyl impurity, NMR analysis is the gold standard.

H NMR (DMSO- , 400 MHz)
  • 
     9.62 (s, 1H, H-3):  The proton on the triazole ring is the most deshielded singlet.
    
  • 
     8.39 (s, 1H, H-8):  The proton on the pyridazine ring.
    
    • Differentiation: In the 7-methyl isomer, H-8 is a singlet (weak allylic coupling to methyl possible). In the 8-methyl isomer, the proton is at H-7, often appearing as a doublet due to coupling with H-8 if it were present, but here it would be a singlet at a different shift.

  • 
     2.42 (d, 3H, 
    
    
    ):
    Methyl group.
    • Diagnostic: The chemical shift of the methyl group varies slightly between isomers (

      
       ppm).
      
Mass Spectrometry (LC-MS)[2][9]
  • m/z: 169.0

    
    
    
  • Isotope Pattern: Distinct 3:1 ratio for

    
    , confirming the presence of one chlorine atom.
    

Reactivity & Synthetic Utility

The reactivity of this compound is defined by the high electrophilicity at C6 .

Nucleophilic Aromatic Substitution ( )

The C6-Cl bond is activated by the adjacent bridgehead nitrogen (N5) and the electron-deficient triazole ring.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Mechanism: Addition-Elimination.

  • Conditions: Typically requires a base (DIPEA,

    
    ) and heat (80–120 °C) in DMSO or NMP.
    
  • Application: Introduction of solubilizing groups (e.g., piperazines) or pharmacophores.

C-H Activation / Lithiation

The C3 proton (on the triazole ring) is acidic enough for deprotonation.

  • Reagent:

    
    -BuLi or LDA at -78 °C.
    
  • Electrophiles: Alkyl halides, aldehydes, iodine.

  • Result: Formation of 3-substituted derivatives (e.g., 3-iodo, 3-methyl).

Reactivitycluster_SNArC6 Reactivity (Major)cluster_CHC3 Reactivity (Minor)Core6-Chloro-7-methyl-triazolo[4,3-b]pyridazineSNAr_Prod6-Amino/Alkoxy Derivative(Kinase Inhibitor Core)Core->SNAr_ProdS_NAr w/ Amines(DMSO, Heat)Lithiation3-Lithio IntermediateCore->Lithiationn-BuLi, -78°CFunc_Prod3-Functionalized Derivative(e.g., 3-Iodo, 3-Aryl)Lithiation->Func_ProdElectrophile (E+)

Figure 2: Reactivity map highlighting the orthogonal functionalization sites.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound from 3,6-dichloro-4-methylpyridazine.

Step 1: Hydrazine Formation
  • Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol or Water.[1]

  • Procedure: Reflux for 4–6 hours.

  • Observation: The reaction produces a mixture of 3-chloro-4-methyl-6-hydrazinopyridazine (Major, leads to 7-Me target) and 6-chloro-4-methyl-3-hydrazinopyridazine (Minor, leads to 8-Me isomer).

  • Workup: Cool to 0 °C. Filter the precipitate. The isomers may co-precipitate.

Step 2: Cyclization
  • Reagents: Hydrazine intermediate (from Step 1), Triethyl orthoformate (HC(OEt)

    
    ) or Formic Acid.
    
  • Condition: Reflux (100–120 °C) for 2–4 hours.

  • Workup: Evaporate solvent.

  • Purification (CRITICAL):

    • The crude solid is a mixture of 7-methyl and 8-methyl isomers.

    • Separation: Recrystallization from Ethanol/Water often enriches the major isomer. For high purity (>98%), Flash Column Chromatography (DCM:MeOH gradient) or Preparative HPLC is required.

    • Validation: Check

      
      H NMR for the singlet at ~8.39 ppm (7-Me) vs doublet patterns or distinct shifts of the 8-Me isomer.
      

Safety & Handling

  • Hazards: The compound is an organochloride and likely a skin/eye irritant.

  • Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. Use exclusively in a fume hood.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.

References

  • Synthesis of Pyridazine Derivatives: Takahayashi, N. (1957).[2] Nucleophilic Substitution of 3,6-Dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 5(3), 229–234.[2] [2]

  • Rev-Erb Agonists: Derivatives of 6-substituted triazolopyridazines as rev-erb agonists. WO2013045519A1. (2013).

  • Anti-Cryptosporidium Leads: Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (2016).

  • Crystal Structure Data: IUCr Journals. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine. (2025).

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine: Structural Analysis, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive: Executive Summary & Structural Significance[1]

The heterocycle 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine represents a privileged scaffold in modern medicinal chemistry. It serves as a critical bioisostere for quinoline and isoquinoline systems, offering improved solubility profiles and unique hydrogen bond acceptor vectors.

Its primary significance lies in kinase inhibition, specifically targeting the c-Met (Hepatocyte Growth Factor Receptor) pathway. The scaffold's geometry allows the nitrogen-rich core to interact with the kinase hinge region, while the C6-chlorine atom provides a highly reactive electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (


), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

IUPAC Nomenclature & Structural Decoding

Precise nomenclature is non-negotiable for reproducibility. The name This compound encodes the specific fusion and substitution pattern.

2.1. Numbering System Logic

The numbering of fused heterocycles follows IUPAC priority rules, which can be counter-intuitive compared to the isolated rings.

  • Fusion System: The parent system is a fusion of a 1,2,4-triazole ring and a pyridazine (1,2-diazine) ring.

  • Bridgehead: The fusion occurs across the N-C bond of the triazole and the N-C bond of the pyridazine. The bridgehead nitrogen is assigned position 4.

  • Path: Numbering begins at the nitrogen of the triazole ring (N1), proceeds through the triazole (N2, C3), crosses the bridgehead (N4), and continues around the pyridazine ring (N5, C6, C7, C8).

Mapping the Substituents:

  • Position 6 (Chlorine): Located on the pyridazine ring, adjacent to the N5 nitrogen. This position corresponds to C3 of the original pyridazine precursor (assuming regioselective synthesis).

  • Position 7 (Methyl): Located on the pyridazine ring, meta to the bridgehead.

2.2. Visualization of Nomenclature

The following diagram decomposes the numbering scheme and the ring fusion logic.

Nomenclature cluster_legend Legend N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 N4 N4 C3->N4 N5 N5 N4->N5 C8 C8 N4->C8 Bridge C6 C6 (Cl) N5->C6 C7 C7 (Me) C6->C7 C7->C8 C8->N1 Fusion Bond L1 Blue = Nitrogen L2 Red = Carbon (H) L3 Yellow = Substituted C

Caption: Numbering scheme of the [1,2,4]triazolo[4,3-b]pyridazine scaffold highlighting the 6-Cl and 7-Me positions.

Synthetic Protocol & Causality

The synthesis of this scaffold requires strict regiocontrol. The starting material is 3,6-dichloro-4-methylpyridazine .[1][2][3] The asymmetry introduced by the methyl group at position 4 dictates the site of nucleophilic attack by hydrazine.

3.1. The Regioselectivity Challenge
  • Substrate: 3,6-dichloro-4-methylpyridazine.[1][2][3]

  • Sites of Attack: C3 (adjacent to Methyl) vs. C6 (adjacent to Hydrogen).

  • Causality: Steric hindrance from the C4-methyl group impedes nucleophilic attack at C3. Consequently, hydrazine preferentially attacks C6. This regioselectivity is crucial; attacking C3 would eventually yield the 8-methyl isomer, which is an impurity in this workflow.

3.2. Step-by-Step Methodology

Step 1: Regioselective Hydrazinolysis

  • Reagents: 3,6-dichloro-4-methylpyridazine (1.0 eq), Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol or Isopropanol (Reflux).

  • Protocol:

    • Dissolve 3,6-dichloro-4-methylpyridazine in ethanol.

    • Add hydrazine hydrate dropwise at RT to prevent exotherms.

    • Heat to reflux for 4–6 hours. Monitoring by TLC/LCMS is essential to ensure mono-substitution. Over-reaction leads to bis-hydrazine adducts.

    • Workup: Cool to 0°C. The product, 3-chloro-4-methyl-6-hydrazinopyridazine , typically precipitates. Filter and wash with cold ethanol.

    • Checkpoint: Verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR if needed (interaction between hydrazine NH and ring proton).

Step 2: Cyclization (Triazole Formation)

  • Reagents: Triethyl orthoformate (Solvent/Reagent) or Formic Acid.

  • Conditions: Reflux (100–140°C).

  • Protocol:

    • Suspend the hydrazine intermediate in excess triethyl orthoformate.

    • Reflux for 2–4 hours. The solid will dissolve as the cyclization proceeds, followed by precipitation of the product.

    • Mechanism: The terminal hydrazine nitrogen attacks the orthoformate carbon, followed by intramolecular attack on the ring nitrogen (N1 of pyridazine) and loss of ethanol/water.

    • Workup: Cool and filter. Recrystallize from ethanol/DMF.

3.3. Synthetic Workflow Diagram

Synthesis Start 3,6-Dichloro-4-methylpyridazine Step1 Regioselective SNAr (Steric Control) Start->Step1 Hydrazine hydrate EtOH, Reflux Intermediate 3-Chloro-4-methyl-6-hydrazinopyridazine (Major Isomer) Step1->Intermediate Attack at C6 (Less Hindered) Step2 Cyclization (Ring Closure) Intermediate->Step2 Triethyl Orthoformate Reflux Product This compound Step2->Product - 3 EtOH

Caption: Synthetic route emphasizing the steric control required to achieve the 7-methyl substitution pattern.

Reactivity Profile & Drug Development Utility[5]

For medicinal chemists, the value of This compound is its role as an electrophilic scaffold.

4.1. The C6-Chlorine Handle

The chlorine at position 6 is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the fused triazole ring and the adjacent N5 nitrogen.
  • Reaction: Displacement of Cl by amines, alkoxides, or thiols.

  • Conditions: Typically requires a base (DIPEA or

    
    ) in polar aprotic solvents (DMSO, DMF) or Buchwald-Hartwig cross-coupling conditions for less nucleophilic amines.
    
  • Application: This allows for the rapid installation of "tail" groups (e.g., piperazines, solubilizing motifs) found in c-Met inhibitors.

4.2. Dimroth Rearrangement Warning

Researchers must be aware that under strongly basic or acidic hydrolytic conditions, [4,3-b] systems can undergo Dimroth rearrangement to the thermodynamically more stable [1,5-b] isomers.

  • Validation: Always confirm the retention of the [4,3-b] core using HSQC/HMBC NMR after harsh reaction conditions.

Medicinal Chemistry Applications (c-Met Inhibition)[6][7]

This specific scaffold is a known pharmacophore for targeting c-Met (Hepatocyte Growth Factor Receptor) , a tyrosine kinase often upregulated in non-small cell lung cancer (NSCLC) and gastric cancer.

5.1. Binding Mode Mechanism
  • Hinge Binding: The triazolo-pyridazine nitrogens (specifically N1 and N2) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., Met1160 in c-Met).

  • Pi-Stacking: The planar aromatic system stacks between the hydrophobic lobes of the ATP binding pocket.

  • Substituent Role: The 7-methyl group is critical for filling the hydrophobic pocket (gatekeeper region), enhancing potency and selectivity over other kinases.

5.2. Data Summary: Scaffold Potency
ParameterValue / characteristicRelevance
Target c-Met KinaseOncology (Metastasis/Angiogenesis)
Binding Type Type I InhibitorATP Competitive
Key Interaction H-bond Acceptor (N1/N2)Hinge Region binding
LogP (Calc) ~0.8 - 1.2Favorable for CNS penetration & oral bioavailability
PSA ~43 ŲGood membrane permeability

References

  • Albrecht, B. K., et al. (2008).[4] "Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase." Journal of Medicinal Chemistry, 51(10), 2879–2882.

  • PubChem. (n.d.).[3][5] "Compound Summary: this compound." National Center for Biotechnology Information.

  • Lovering, F., et al. (2009). "Identification of a novel series of triazolopyridazine c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(10), 2774-2779.

  • Sigma-Aldrich. (n.d.).[1] "3,6-Dichloro-4-methylpyridazine Product Sheet." (Precursor data).

Sources

Methodological & Application

Navigating the Triazolo[4,3-b]pyridazine Landscape: A Guide to 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a cornerstone in contemporary medicinal and agrochemical research, prized for its versatile biological activity.[2][4] This guide focuses on the research chemical 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine . While specific public-domain data on this particular 7-methyl isomer is limited, this document provides a comprehensive framework for its investigation. By leveraging detailed information on the closely related and well-documented analogue, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine , we present its established applications, detailed synthetic protocols, and a proposed synthetic route to the 7-methyl target. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis and application of this promising class of molecules.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-b]pyridazine Core

The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine is a "privileged scaffold" in drug discovery. Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets.[5] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer: Inhibition of kinases such as c-Met and Pim-1.[4]

  • Central Nervous System: Anxiolytic and anticonvulsant properties.[4]

  • Antimicrobial and Antiviral: Activity against various pathogens.[4]

  • Agrochemical: Potential as herbicides and fungicides.[2][6]

The chlorine atom at the 6-position is a particularly valuable synthetic handle, enabling nucleophilic substitution to introduce a variety of functional groups and build molecular complexity. The methyl group, as proposed in the 7-position, would likely modulate the electronic properties and steric profile of the molecule, potentially fine-tuning its biological activity and metabolic stability.

Physicochemical Properties and Handling: The 6-Chloro Analogue as a Reference

PropertyValueSource
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Appearance Solid (Light brown to brown)
Melting Point 203-204 °C
Storage Under inert gas (Nitrogen or Argon) at 2-8°C

Safety and Handling: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols

The synthesis of the triazolo[4,3-b]pyridazine core typically involves the cyclization of a hydrazinopyridazine with a suitable one-carbon synthon.

Protocol 1: Synthesis of the Reference Compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is adapted from established literature procedures for the synthesis of the 6-chloro analogue.[7] The key transformation is the reaction of 3-chloro-6-hydrazinopyridazine with an orthoester.

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation & Purification A 3-chloro-6-hydrazinopyridazine D Reaction Mixture A->D Combine in flask B Triethyl orthoformate B->D Combine in flask C Isopropanol (Solvent) C->D Combine in flask E Heat to reflux (3 hours) D->E F Cool to room temperature E->F G Filter precipitate F->G H Recrystallize from Dichloromethane G->H I 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine (Product) H->I

Caption: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Materials:

  • 3-chloro-6-hydrazinopyridazine

  • Triethyl orthoformate

  • Isopropanol

  • Dichloromethane

  • Standard reflux apparatus, filtration equipment, and recrystallization glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-6-hydrazinopyridazine (1.0 g, 6.92 mmol) and triethyl orthoformate (1.5 eq, 10.38 mmol).

  • Solvent Addition: Add isopropanol (10 mL) to the flask.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold isopropanol.

  • Purification: Recrystallize the crude solid from dichloromethane to yield pure 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a white to light brown solid.[7]

Protocol 2: Proposed Synthesis of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Disclaimer: This is a hypothetical protocol based on established chemical principles. The actual experimental conditions may require optimization.

The synthesis of the 7-methyl isomer would necessitate a methylated pyridazine starting material. The key precursor would be 3-chloro-6-hydrazino-4-methylpyridazine .

Proposed Synthetic Pathway:

G A 3,6-dichloro-4-methylpyridazine (Starting Material) C Nucleophilic Substitution A->C React with B Hydrazine hydrate B->C D 3-chloro-6-hydrazino- 4-methylpyridazine (Intermediate) C->D F Cyclization D->F React with E Triethyl orthoformate E->F G 6-Chloro-7-methyl-triazolo [4,3-b]pyridazine (Target) F->G

Caption: Proposed synthesis of the target 7-methyl compound.

Step A: Synthesis of 3-chloro-6-hydrazino-4-methylpyridazine (Intermediate)

  • Reaction: React 3,6-dichloro-4-methylpyridazine with hydrazine hydrate in a suitable solvent like ethanol. The hydrazine will selectively displace one of the chlorine atoms.

  • Workup: The product can be isolated by precipitation upon cooling or by solvent evaporation followed by purification.

Step B: Cyclization to form 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

  • Procedure: Follow the same procedure as in Protocol 1, using the 3-chloro-6-hydrazino-4-methylpyridazine intermediate.

  • Rationale: The cyclization with triethyl orthoformate is a robust method for forming the triazole ring.

  • Characterization: The final product should be characterized by NMR, Mass Spectrometry, and Melting Point analysis to confirm its structure and purity.

Core Applications and Research Protocols

The primary application of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is as a versatile intermediate for creating more complex molecules. The chlorine at the 6-position is amenable to various coupling reactions.

Application 1: Synthesis of Kinase Inhibitors via Suzuki Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This is a common strategy for elaborating the core scaffold in the development of kinase inhibitors.

Experimental Workflow:

G cluster_0 Reaction Components A 6-Chloro-7-methyl-triazolo [4,3-b]pyridazine F Combine and purge with Argon A->F B Aryl boronic acid B->F C Pd catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Heat (e.g., 80-100 °C) F->G H Reaction Monitoring (TLC) G->H I Aqueous Workup H->I J Column Chromatography I->J K Final Product J->K

Caption: Suzuki coupling workflow for derivatization.

Procedure:

  • Setup: To a reaction vessel, add 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine (1 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of dioxane and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Research Outlook and Future Directions

The introduction of a methyl group at the 7-position of the 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a logical step in exploring the structure-activity relationship (SAR) of this chemical class. Researchers investigating this novel compound should focus on:

  • Kinase Profiling: Screen the compound against a panel of kinases, particularly those implicated in oncology like c-Met, Pim-1, and others, to identify potential inhibitory activity.[4]

  • Agrochemical Screening: Evaluate its efficacy as a potential herbicide or fungicide, as is common for this class of heterocycles.[6]

  • Comparative Analysis: Directly compare the biological activity of the 7-methyl isomer to the non-methylated parent compound to understand the specific contribution of the methyl group.

References

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cas 28593-24-0, 6-CHLORO-[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE. (n.d.). LookChem. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

  • 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. (2010). IUCr Journals. Retrieved from [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. (n.d.). PubChem. Retrieved from [Link]

  • 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. (n.d.). PubChem. Retrieved from [Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). MDPI. Retrieved from [Link]

  • Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine against fungi pathogen. (2022). Taylor & Francis Online. Retrieved from [Link]

  • A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][4]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. (2018). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. This application note details the utility of this fragment as a core building block for developing dual inhibitors (e.g., c-Met/PIM-1) and epigenetic modulators (BRD4). We provide validated protocols for its synthesis, functionalization via nucleophilic aromatic substitution (


), and biophysical screening, positioning it as a critical tool for expanding chemical space in early-stage drug discovery.

Physicochemical Profile & FBDD Suitability

The 6-chloro-7-methyl-triazolo[4,3-b]pyridazine core exhibits ideal "Rule of Three" compliance, making it a robust starting point for fragment evolution.

PropertyValue (Approx.)Significance in FBDD
Molecular Weight ~168.58 DaAllows significant mass addition during the "grow" phase without violating Lipinski's rules.
cLogP 0.8 - 1.2Optimal lipophilicity for membrane permeability and binding site hydrophobic interactions.
H-Bond Acceptors 3 (N atoms)Facilitates key hinge-binding interactions in kinases (e.g., Met-793 in EGFR, hinge region of c-Met).
H-Bond Donors 0Reduces desolvation penalty upon binding; donors are typically added during elaboration.
Synthetic Handle C-6 ChlorineHighly reactive towards

, enabling rapid library generation.

Application Note: Targeting the Kinome and Epigenome

Kinase Inhibition (c-Met, PIM-1, SGK1)

The triazolo[4,3-b]pyridazine scaffold mimics the adenosine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Mechanism: The nitrogen atoms at positions 1 and 2 often serve as hydrogen bond acceptors for the backbone amide NH of the kinase hinge.

  • Case Study: Derivatives of this scaffold have demonstrated dual inhibition of c-Met and PIM-1 .[1][2][3] The 6-chloro position allows for the introduction of aromatic amines or ethers that extend into the hydrophobic back pocket (selectivity pocket), while the 3-position (triazole ring) can be substituted to interact with the solvent-exposed region.

Epigenetic Targets (BRD4)

Recent crystallographic studies have validated this scaffold as an acetyl-lysine mimetic for the BRD4 bromodomain. The triazole ring engages the conserved asparagine (Asn140) via a water-mediated hydrogen bond, a hallmark of BET bromodomain inhibition.

Experimental Protocols

Protocol A: Synthesis of the Core Fragment

Rationale: Direct oxidative cyclization of hydrazones provides a scalable, high-yield route to the triazolo-pyridazine core.

Reagents:

  • 3-Chloro-4-methyl-6-hydrazinopyridazine (Starting material)

  • Triethyl orthoformate (Cyclization agent) or an Aldehyde + Iodobenzene Diacetate (IBD)

  • Solvent: Ethanol or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-chloro-4-methyl-6-hydrazinopyridazine (1.0 eq) in ethanol. Add the appropriate aldehyde (1.1 eq) if substitution at the C-3 position is desired (e.g., benzaldehyde for a phenyl group). Reflux for 2–4 hours.

  • Oxidative Cyclization: Cool the mixture to room temperature. Add Iodobenzene Diacetate (IBD) (1.1 eq) portion-wise. Stir at ambient temperature for 1–2 hours.

    • Mechanism:[4][5] IBD facilitates the intramolecular formation of the N1-C8a bond, closing the triazole ring.

  • Work-up: Concentrate the solvent in vacuo. Dilute with DCM and wash with saturated

    
     and brine.
    
  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (distinctive aromatic proton shifts) and LC-MS (M+H peak).
    
Protocol B: Fragment Elaboration via

Rationale: The chlorine at position 6 is activated by the electron-deficient pyridazine ring, allowing facile displacement by amines or alkoxides to generate libraries.

Reagents:

  • 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine (Core)

  • Diverse Amines (Primary/Secondary) or Phenols

  • Base:

    
     or DIPEA
    
  • Solvent: DMF or DMSO

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, dissolve the Core (1.0 eq) and the nucleophile (amine/phenol, 1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.0 eq).
    
  • Thermal Activation:

    • Method A (Standard): Heat at 80–100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 20–40 minutes (Preferred for rapid library synthesis).

  • Isolation: Pour reaction mixture into ice-water. Precipitate usually forms. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Library QC: Assess purity via LC-MS (>95% required for screening).

Protocol C: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting low-affinity fragment binding (


 in 

to

range) which is typical for this core before elaboration.

Workflow:

  • Immobilization: Biotinylate the target protein (e.g., c-Met kinase domain) and capture on a Streptavidin (SA) sensor chip. Target density should be high (3000–5000 RU) to detect small fragments.

  • Solvent Correction: Prepare DMSO calibration curve (fragments are usually stored in DMSO).

  • Injection: Inject fragment library at constant concentration (e.g., 50

    
     or 100 
    
    
    
    ).
    • Flow Rate: High flow (30

      
      /min) to minimize mass transport effects.
      
    • Contact Time: 60 seconds association, 60 seconds dissociation.

  • Analysis: Identify "Square Wave" binders (fast on/fast off). Calculate Binding Efficiency Index (BEI = pIC50 / MW) to prioritize hits.

Visualizations

Diagram 1: Chemical Synthesis & Elaboration Pathway

This diagram illustrates the conversion of the hydrazine precursor to the core scaffold and its subsequent diversification.

SynthesisPathway Precursor 6-Hydrazinopyridazine Derivative Hydrazone Intermediate Hydrazone Precursor->Hydrazone + Aldehyde (Reflux) Core 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine (The Core Fragment) Hydrazone->Core + IBD (Oxidative Cyclization) Library Functionalized Inhibitor Library Core->Library + Amines/Phenols (SNAr, Heat/MW)

Caption: Synthesis of the triazolo[4,3-b]pyridazine core via oxidative cyclization and subsequent library generation via nucleophilic aromatic substitution.

Diagram 2: Fragment-Based Drug Discovery Workflow

This diagram outlines the logical flow from fragment selection to lead optimization using this scaffold.

FBDD_Workflow Step1 Fragment Screening (SPR / NMR / X-ray) Step2 Hit Validation (Dose Response) Step1->Step2 Identify Binders Step3 Structural Biology (Co-crystallography) Step2->Step3 Confirm Binding Mode Step4 Fragment Elaboration (Grow / Link / Merge) Step3->Step4 Guided Design Step4->Step1 Iterative Cycle Target Target: Kinase (c-Met) / BRD4 Target->Step1 Define Pocket

Caption: Iterative FBDD workflow utilizing biophysical screening and structural biology to evolve the triazolo-pyridazine fragment into a potent lead.

References

  • El-Deeb, I. M., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Liscio, P., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kim, Y., et al. (2023). Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study.[6] Scientific Reports. [Link]

  • Cui, Z., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor.[7] Journal of Medicinal Chemistry. (Note: Reference provides context on related triazolo-pyrazine scaffolds in c-Met). [Link]

Sources

Technical Application Note: Optimizing Triazolo[4,3-b]pyridazine Scaffolds for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for developing CNS-active compounds using the 6-Chloro-7-methyl-1,2,4-triazolo[4,3-b]pyridazine scaffold.

Executive Summary & Rationale

The 1,2,4-triazolo[4,3-b]pyridazine core is a "privileged scaffold" in neuropharmacology, most notably recognized as the structural anchor for CL-218,872 , the first non-benzodiazepine ligand to demonstrate selectivity for the GABA-A receptor benzodiazepine site (BZ-site).

Unlike traditional 1,4-benzodiazepines, this scaffold offers tunable selectivity between GABA-A


1 subunits (sedation) and 

2/

3 subunits (anxiolysis/analgesia). The specific intermediate, 6-Chloro-7-methyl-1,2,4-triazolo[4,3-b]pyridazine (Compound 1) , serves as a high-value electrophilic hub. The C6-chlorine moiety allows for late-stage diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (

), while the C7-methyl group provides metabolic stability and steric bulk often required to optimize binding pocket occupancy.

This guide details the protocols for synthesizing, functionalizing, and screening derivatives of Compound 1 to generate CNS-penetrant lead candidates.

Chemical Synthesis & Functionalization Strategy

Retrosynthetic Logic

The synthesis utilizes the high reactivity of the C6-chlorine atom towards nucleophiles. The triazole ring is constructed first to establish the core, followed by diversification.

Key Structural Features:

  • C6-Position (Cl): The "Warhead." Reactive handle for introducing aryl rings (via Suzuki) or amines (via

    
    ) to engage the lipophilic L2/L3 pockets of the GABA-A receptor.
    
  • C7-Position (Methyl): Modulates lipophilicity (

    
    ) and blocks metabolic oxidation at the pyridazine ring.
    
  • C3-Position (Triazole H): Can be substituted (e.g., -Methyl, -CF3) during the cyclization step to alter electronic properties.

Visualization: Synthesis Workflow

SynthesisWorkflow Precursor 3,6-Dichloro-4-methylpyridazine Intermediate 3-Chloro-6-hydrazino- 4-methylpyridazine Precursor->Intermediate EtOH, Reflux Hydrazine Hydrazine Hydrate (S_NAr) Scaffold CORE SCAFFOLD 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Intermediate->Scaffold Cyclization Cyclization Cyclization Agent (R-C(OEt)3 or R-COOH) LibraryA Library A: Biaryls (Suzuki Coupling) Scaffold->LibraryA Ar-B(OH)2, Pd(PPh3)4 LibraryB Library B: Amines (S_NAr Displacement) Scaffold->LibraryB HNR2, Heat

Figure 1: Divergent synthesis pathway starting from commercially available pyridazine precursors.

Protocol A: Synthesis of the Core Scaffold

Target: 6-Chloro-7-methyl-1,2,4-triazolo[4,3-b]pyridazine.

Reagents:

  • 3,6-Dichloro-4-methylpyridazine (CAS: 19064-67-6)

  • Hydrazine hydrate (80%)

  • Triethyl orthoformate (for C3-H) or Triethyl orthoacetate (for C3-Methyl)

  • Ethanol (EtOH), Acetic Acid.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,6-dichloro-4-methylpyridazine (10 mmol) in EtOH (20 mL). Add hydrazine hydrate (30 mmol) dropwise at 0°C.

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The mono-hydrazino product usually precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold water, and dry. Note: The chlorine at position 3 is less reactive than position 6 due to the methyl steric hindrance, but regioselectivity must be confirmed by NOE NMR.

  • Cyclization: Suspend the hydrazino intermediate (5 mmol) in triethyl orthoformate (15 mL). Add a catalytic amount of p-TsOH or acetic acid.

  • Reaction: Reflux for 6–12 hours. The mixture will clarify as the product forms.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Ether.

    • Validation: LC-MS should show M+1 = 169.0 (for C3-H variant). ^1H NMR (DMSO-d6) should show the characteristic triazole singlet (~9.5 ppm) and pyridazine methyl (~2.4 ppm).

Protocol B: Palladium-Catalyzed Suzuki Coupling (Library Generation)

Objective: Install aryl groups at C6 to mimic the phenyl ring of benzodiazepines.

  • Setup: In a microwave vial, combine Compound 1 (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat at 100°C (microwave) for 30 minutes or 90°C (oil bath) for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

CNS Physicochemical Optimization (MPO)

Developing CNS drugs requires strict adherence to Multiparameter Optimization (MPO) to ensure Blood-Brain Barrier (BBB) penetration.

Target Profile for Triazolopyridazines:

ParameterOptimal RangeRationale
Molecular Weight (MW) < 450 DaFacilitates passive diffusion.
LogP (Lipophilicity) 2.0 – 3.5Balance between BBB permeability and non-specific binding.
Topological PSA (TPSA) 40 – 90 Ų< 90 Ų is critical for BBB penetration.
H-Bond Donors (HBD) 0 – 1High HBD count restricts brain uptake (P-gp efflux risk).
pKa (Basic) < 8.0Avoid high ionization at physiological pH.

Optimization Tactic: The triazole ring is a dipole. If TPSA is too high (>90), introduce fluorine substituents on the C6-aryl ring (e.g., 2-fluoro or 3-trifluoromethyl) to increase lipophilicity without adding MW bulk.

Pharmacological Screening Protocols

Visualization: Screening Cascade

ScreeningCascade Library Synthesized Library (6-Substituted analogs) Primary Primary Binding Assay [3H]-Flumazenil Displacement (Affinity Ki) Library->Primary Functional Functional Assay (FLIPR/Patch Clamp) GABA-A Subtype Selectivity (Efficacy %) Primary->Functional Ki < 100 nM ADME In Vitro ADME (Microsomal Stability + PAMPA-BBB) Functional->ADME Alpha 2/3 Selective InVivo In Vivo Proof of Concept (Elevated Plus Maze / Rotarod) ADME->InVivo High Stability High Permeability

Figure 2: Critical path for filtering compounds from synthesis to in vivo validation.

Protocol C: Radioligand Binding Assay (Affinity)

Purpose: Determine binding affinity (


) to the Benzodiazepine site of GABA-A receptors.
  • Membrane Prep: Use rat cortical homogenates or HEK293 cells stably expressing human recombinant GABA-A (

    
    ).
    
  • Ligand:

    
    -Flumazenil (Antagonist) or 
    
    
    
    -Ro15-1788.
  • Incubation: Incubate membranes (200 µg protein) with radioligand (1 nM) and test compound (10 concentrations, 0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.4) for 60 min at 4°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       nM.
      
Protocol D: Functional Electrophysiology (Selectivity)

Purpose: Distinguish between Sedative (


) and Anxiolytic (

) activity.
  • System: Two-electrode voltage clamp (TEVC) in Xenopus oocytes or automated patch clamp (e.g., QPatch) in HEK293 cells.

  • Expression: Transfect cells with specific combinations:

    • Set A:

      
       (Sedation proxy)
      
    • Set B:

      
       or 
      
      
      
      (Anxiolysis proxy)
  • Protocol:

    • Apply GABA (

      
       concentration).
      
    • Co-apply GABA + Test Compound.

    • Measure potentiation of chloride current (

      
      ).
      
  • Data Analysis: Calculate % potentiation relative to maximal Diazepam response.

    • Ideal Profile: Low efficacy (<20%) at

      
      ; High efficacy (>50%) at 
      
      
      
      .

Safety & Troubleshooting

  • Regiochemistry Issues: During the reaction of 3,6-dichloro-4-methylpyridazine with hydrazine, two isomers are possible. The 6-chloro position is generally more reactive due to less steric hindrance from the 4-methyl group, but this must be confirmed via NOE or X-ray crystallography for the first batch.

  • Solubility: Triazolopyridazines can be poorly soluble.[1] For biological assays, dissolve in 100% DMSO (10 mM stock) and dilute rapidly into buffer. Ensure final DMSO < 1%.

  • Safety: Hydrazine is highly toxic and potentially explosive. Perform all hydrazine reactions behind a blast shield in a well-ventilated fume hood.

References

  • Albright, J. D., et al. (1981).[2] Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600.[2] Link

  • Lippa, A. S., et al. (1979). CL 218 ,872: a synthetic non-benzodiazepine ligand for benzodiazepine receptors: a search for "anxiety-selective" anxiolytics. Pharmacology Biochemistry and Behavior, 10(5), 831-843. Link

  • Carling, R. W., et al. (2005). 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine: a functionally selective gamma-aminobutyric acid(A) (GABA(A)) alpha2/alpha3-subtype selective agonist.[3] Journal of Medicinal Chemistry, 48(23), 7089–7092. Link

  • Wermuth, C. G. (2008).[4] The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Control

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine . This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for c-Met (e.g., Tepotinib analogs) and p38 MAP kinase inhibitors.

Users frequently report yields below 40% due to three specific failure points:

  • Regio-scrambling during the hydrazine substitution.

  • Hydrolysis of the chlorine substituent during cyclization.

  • Dimroth Rearrangement leading to the thermodynamically stable [1,5-a] isomer.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Precursor (Hydrazine Substitution)

Ticket #001: "I am getting a mixture of isomers or the bis-hydrazine product."

The Root Cause: Nucleophilic Competition

The starting material, 3,6-Dichloro-4-methylpyridazine , has two electrophilic sites (C3 and C6).

  • C3 (Ortho to Methyl): Sterically hindered and more electron-rich due to the inductive effect (+I) of the methyl group.

  • C6 (Meta to Methyl): Less hindered and more electron-deficient.

Target Reaction: Nucleophilic aromatic substitution (


) at C6  to form 3-chloro-4-methyl-6-hydrazinopyridazine.
Troubleshooting Protocol
VariableStandard (High Risk)Optimized (High Yield)Rationale
Solvent Ethanol (Reflux)THF or Dioxane (RT to 40°C) Lower polarity solvents reduce bis-substitution rates.
Stoichiometry 1.0 - 1.2 eq Hydrazine3.0 - 5.0 eq Hydrazine Hydrate Excess hydrazine ensures complete conversion of SM, preventing SM-product coupling.
Temperature >80°C0°C

RT
Kinetic control favors the less hindered C6 position over C3.
Addition All at onceDropwise Addition Prevents localized high concentrations of hydrazine.

Validation Check:

  • 1H NMR: The proton at C5 (ortho to the hydrazine) should appear as a singlet around 7.0–7.5 ppm . If the hydrazine attacks C3, the remaining proton at C6 would be shifted differently due to the adjacent methyl group.

Module 2: The Cyclization (Ring Closure)

Ticket #002: "My product turns into a white insoluble powder that isn't the target, or the chlorine is gone."

The Root Cause: Harsh Conditions

The classic method uses refluxing formic acid. However, the 6-chloro group (originally at C3) is susceptible to acid-catalyzed hydrolysis, converting the product into the pyridazinone (6-hydroxy/oxo derivative). Additionally, prolonged heating promotes the Dimroth Rearrangement to the [1,5-a] isomer.

Troubleshooting Protocol
Method A: The Formic Acid Route (Cost-Effective, Higher Risk)
  • Optimization: Do NOT reflux overnight.

  • Protocol: Heat at 80°C for 2–4 hours. Monitor by TLC.

  • Critical Step: Quench immediately with ice water to precipitate the product and stop hydrolysis.

Method B: The Orthoester Route (Recommended for High Yield)
  • Reagent: Triethyl orthoformate (TEOF).

  • Catalyst: Catalytic p-TsOH or simply refluxing in TEOF.

  • Advantage: Anhydrous conditions prevent hydrolysis of the chlorine.

  • Yield Impact: Typically boosts yield from ~40% to >75%.

Validation Check:

  • LC-MS: Look for M+1 = 183/185 (Cl pattern). If you see M+1 = 165, you have hydrolyzed the chloride (OH substitution).

Module 3: Visualization of the Pathway

The following diagram illustrates the critical decision points in the synthesis.

SynthesisPath SM 3,6-Dichloro- 4-methylpyridazine Intermediate 3-Chloro-4-methyl- 6-hydrazinopyridazine SM->Intermediate THF, 0°C (Kinetic Control) Isomer Wrong Regioisomer (Attack at C3) SM->Isomer High Temp (Thermodynamic) Hydrazine Hydrazine Hydrate Target 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Intermediate->Target TEOF, Reflux (Anhydrous) Byproduct Hydrolysis Product (Pyridazinone) Intermediate->Byproduct Aq. HCOOH Overheating Cyclization Cyclization Agent (Formic Acid or TEOF)

Figure 1: Reaction pathway highlighting the kinetic control required for regioselectivity and the anhydrous conditions needed to prevent hydrolysis.

Module 4: Troubleshooting Decision Tree

Use this flow to diagnose low yields in your specific experiment.

Troubleshooting Start Start Diagnosis: Low Yield (<40%) Q1 Is the crude product water-soluble? Start->Q1 Q2 Check Regiochemistry: Is NMR C5-H singlet present? Q1->Q2 No (Precipitate) SolubilityIssue Issue: Hydrolysis to OH Action: Switch to TEOF Ensure Anhydrous Q1->SolubilityIssue Yes (Polar) RegioIssue Issue: Wrong Isomer Action: Lower Temp (0°C) Change Solvent to THF Q2->RegioIssue No Purification Issue: Loss during Workup Action: Avoid Column Triturate with iPrOH Q2->Purification Yes

Figure 2: Diagnostic logic for identifying the specific failure mode in the synthesis workflow.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the cyclization step? A: Yes, but proceed with caution. Microwave heating is efficient for ring closure but accelerates the Dimroth rearrangement . If you use microwave, limit the reaction to 10–15 minutes at 100°C using TEOF. Do not exceed 140°C, or you will favor the [1,5-a] isomer [1].

Q: Why is my product pink/brown instead of off-white? A: This indicates oxidation of the hydrazine intermediate or trace diazo species.

  • Fix: Perform the hydrazine substitution under an inert atmosphere (

    
     or Ar). Add a trace amount of sodium metabisulfite during the workup of the hydrazine intermediate to scavenge oxidants [2].
    

Q: How do I purify the final compound without a column? A: The target compound usually has poor solubility in ether but moderate solubility in hot ethanol.

  • Protocol: Triturate the crude solid with cold diethyl ether or isopropyl alcohol to remove unreacted reagents. If further purity is needed, recrystallize from a minimal amount of hot DMF or Ethanol [3].

References

  • Dimroth Rearrangement in Triazolopyrimidines/pyridazines. Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Source: Bentham Science / ResearchGate (2025). URL:

  • Purification of Chloropyridazines. Title: Process for purification of 3,6-dichloropyridazine (US3004027A). Source: Google Patents. URL:

  • Synthesis of Triazolo[4,3-b]pyridazine Derivatives. Title: 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | CAS 28593-24-0 Data & Synthesis.[1] Source: ChemicalBook. URL:

  • Regioselectivity in Pyridazine Substitution. Title: 3,6-Dichloro-4-methylpyridazine | CID 87923.[2] Source: PubChem (NIH). URL:

Sources

purification of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Case ID: TCP-6C7M-TP Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

Subject: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine Molecular Weight: ~168.58 g/mol Physicochemical Profile: [1][2][3]

  • Polarity: Moderate to High.[1] The fused triazole ring introduces significant polarity and Hydrogen Bond Acceptor (HBA) sites.[1]

  • Basicity: The bridgehead nitrogen and the triazole ring render the molecule basic. This is the primary cause of chromatographic difficulties (tailing) on acidic silica gel.[1]

  • Reactivity: The C6-Chlorine is electrophilic.[1][4] It is susceptible to Nucleophilic Aromatic Substitution (SnAr), particularly hydrolysis (to the 6-oxo/hydroxy derivative) or methoxylation if heated in methanol under basic/acidic catalysis.[1]

The Challenge: Purifying this compound requires balancing retention (it moves fast in polar solvents) with peak shape (it tails due to silanol interactions).[1][5] Standard hexane/ethyl acetate gradients often fail to dissolve the crude or resolve the polar impurities (e.g., unreacted hydrazines).

Standard Operating Procedure (The "Golden Path")

This protocol is the baseline method for >95% purity.[1] It utilizes Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.[1]

Phase 1: Sample Preparation
  • Solubility Check: The crude solid is likely sparingly soluble in non-polar solvents.[1]

  • Loading Method: Solid Load (Dry Load) is highly recommended.[1]

    • Dissolve crude mixture in minimal DCM/MeOH (1:1).

    • Add silica gel (ratio 1:2 crude:silica) or Celite 545.[1]

    • Evaporate solvent completely under vacuum (rotovap) until a free-flowing powder remains.[1]

    • Load this powder into a solid load cartridge or directly on top of the column.[1]

Phase 2: Mobile Phase System
  • Solvent A: Dichloromethane (DCM)[1][6]

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[1]

    • Why? The amine modifier blocks acidic silanol sites on the silica, preventing the basic triazole nitrogens from "sticking" and tailing.

Phase 3: Gradient Elution (Flash Chromatography)
Time (CV)% Solvent B (MeOH/TEA)Description
0–20%Isocratic hold to elute non-polar grease/impurities.
2–100% → 5%Shallow gradient.[1] Product often elutes here.
10–155% → 10%Elution of more polar byproducts (e.g., N-oxides).[1]
15–2010% → 20%Flush column (impurities like unreacted hydrazine).[1]

Troubleshooting Center (FAQ)

Q1: My product peak is tailing severely (shark-fin shape). How do I fix this?

  • Diagnosis: This is classic "Silanol Effect."[1] The basic nitrogens in the triazolo-pyridazine core are hydrogen-bonding with the acidic protons of the silica gel silanols (Si-OH).[1]

  • The Fix:

    • Add Modifier: Ensure you are using 1% Triethylamine (TEA) or 1% NH₄OH in the methanol component.[1]

    • Switch Stationary Phase: If modifying the solvent fails, switch to Amine-functionalized Silica (NH2-Silica) .[1] This eliminates the need for TEA in the solvent and provides superior peak shape for basic heterocycles.

Q2: I see a new impurity appearing during the purification (on-column degradation).

  • Diagnosis: The 6-Chloro group is hydrolyzing to the 6-Hydroxy (or 6-Oxo) species.[1] This often happens on slightly acidic silica gel if moisture is present, or if the column heats up (exotherm from solvent mixing).

  • The Fix:

    • Neutralize: Pre-wash the silica column with 1% TEA in DCM before loading.[1]

    • Avoid MeOH: Switch to DCM:Acetone or DCM:Acetonitrile . Methanol is nucleophilic and can displace the chloride at high temperatures/pressures.[1]

    • Reduce Run Time: Use a shorter, wider column to minimize residence time.

Q3: The product co-elutes with the starting material (3-chloro-6-hydrazino-4-methylpyridazine).

  • Diagnosis: Both compounds are polar nitrogen heterocycles.[1]

  • The Fix:

    • Derivatize the Impurity: Add a small amount of benzaldehyde to the crude mixture before the column. The unreacted hydrazine will form a hydrazone (Schiff base), which is much less polar (higher Rf) and will elute significantly earlier than your triazole product.[1]

    • Change Selectivity: Switch to Reverse Phase (C18) .

      • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

      • The hydrazine is very polar and will elute near the void volume (t0), while the triazole product will retain longer.

Decision Logic & Workflow Visualization

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Solubility Solubility Check: Soluble in DCM? Start->Solubility LoadMethod Method: Liquid Load Solubility->LoadMethod Yes DryLoad Method: Dry Load (Celite/Silica) Solubility->DryLoad No / Partial PhaseSelect Select Stationary Phase LoadMethod->PhaseSelect DryLoad->PhaseSelect Silica Standard Silica (SiO2) PhaseSelect->Silica Standard AmineSilica Amine Silica (NH2) PhaseSelect->AmineSilica If Tailing Persists C18 Reverse Phase (C18) PhaseSelect->C18 If Co-elution SolventSiO2 DCM : MeOH (95:5) + 1% TEA Silica->SolventSiO2 SolventNH2 Hexane : EtOAc (No TEA needed) AmineSilica->SolventNH2 SolventC18 H2O : ACN (+0.1% Formic Acid) C18->SolventC18 Result Pure Compound SolventSiO2->Result SolventNH2->Result SolventC18->Result

Caption: Workflow for selecting the optimal stationary phase and loading method based on crude properties.

Figure 2: Troubleshooting Tailing & Degradation

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Degradation New Impurity (Hydrolysis) Issue->Degradation Cause1 Silanol Interaction (Basic N vs Acidic Si) Tailing->Cause1 Cause2 Acidic Silica + Nucleophilic Solvent Degradation->Cause2 Fix1 Add 1% TEA or NH4OH Cause1->Fix1 First Step Fix3 Use ACN instead of MeOH Keep Cold Cause2->Fix3 Fix2 Switch to C18 or Amine Silica Fix1->Fix2 If fails

Caption: Diagnostic logic for resolving common peak shape and stability issues.

References

  • Synthesis and Biological Evalu

    • Source:Journal of Medicinal Chemistry / RSC Advances (General scaffold reference).[1]

    • Context: Describes the cyclization of chlorohydrazinopyridazines and subsequent purific
    • Link:[1]

  • Troubleshooting Nitrogen Heterocycle Chrom

    • Source:Restek Chrom
    • Context: Mechanistic explanation of amine-silanol interactions and the use of basic modifiers.
    • Link:[1]

  • Purification of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine.

    • Source:PubChem / Patent Liter
    • Context: Specific physicochemical data (solubility, stability) for the 6-chloro variant.[1][3]

    • Link:[1]

Sources

stability of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and specific experimental challenges associated with 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine .

Executive Technical Summary

Compound Identity: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine Primary Application: Electrophilic intermediate for


 (Nucleophilic Aromatic Substitution) reactions, commonly used in the synthesis of c-Met kinase inhibitors (e.g., Savolitinib analogs) and other bioactive heterocycles.
Critical Stability Factor:  The chlorine atom at position 6 is highly activated. While this reactivity is necessary for synthesis, it renders the compound susceptible to hydrolytic degradation  in aqueous media, converting the active chloro-species into the inactive 6-hydroxy (or 6-oxo) derivative.

Key Insight for Researchers: Unlike the unsubstituted 6-chloro analog, the 7-methyl substituent exerts a steric and electronic deactivating effect. This often necessitates harsher reaction conditions (higher temperature/polar solvents) for substitution but simultaneously provides slightly enhanced hydrolytic stability compared to the non-methylated parent scaffold.

Stability Profile & Reactivity Mechanisms

Aqueous Stability[1]
  • Neutral pH (pH 6–7): Metastable. The compound can persist for hours to days at room temperature but will slowly hydrolyze.

  • Acidic/Basic pH: Highly Unstable.

    • Basic conditions (pH > 8): Rapid hydrolysis via hydroxide attack (

      
      ), releasing chloride and forming the 6-hydroxy/oxo species.
      
    • Acidic conditions (pH < 4): Protonation of the triazole ring increases the electrophilicity of the pyridazine core, accelerating nucleophilic attack by water.

Thermal Stability
  • Solid State: Stable indefinitely when stored desiccated at -20°C.

  • In Solution: In aqueous organic mixtures (e.g., DMSO/Water), degradation accelerates significantly above 40°C.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism (hydrolysis) and the potential for regioisomer formation during synthesis, a common troubleshooting source.

degradation_pathway Compound 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine (Active Electrophile) Transition Meisenheimer-like Transition State Compound->Transition + H2O / OH- Isomer 8-Methyl Isomer (Common Impurity) Compound->Isomer Synthetic Regioisomerism HydrolysisProd 6-Hydroxy-7-methyl- triazolo[4,3-b]pyridazine (Tautomerizes to Pyridazinone) Transition->HydrolysisProd - HCl

Figure 1: Mechanism of hydrolytic degradation and structural relationship to common isomeric impurities.

Troubleshooting Guide (Q&A)

Category 1: Analytical Anomalies (HPLC/LC-MS)

Q: I see two closely eluting peaks in my LC-MS with the same mass. Is my compound degrading?

  • Diagnosis: This is likely Regioisomerism , not degradation.

  • Root Cause: The precursor (3,6-dichloro-4-methylpyridazine) is asymmetric. During the hydrazine addition step in synthesis, the hydrazine can attack either C3 or C6. This leads to a mixture of 7-methyl and 8-methyl isomers in the final triazolo product.

  • Action:

    • Check the integration ratio. If it is constant across injections, it is an isomer mixture.

    • If the second peak grows over time in aqueous buffer, it is the hydrolysis product (Mass = M - Cl + OH = M - 17).

Q: My sample purity drops after sitting in the autosampler.

  • Diagnosis: On-column or in-vial hydrolysis.

  • Root Cause: Using a protic solvent (Water/Methanol) as the diluent for a reactive chloride.

  • Action: Switch sample diluent to 100% Acetonitrile or DMSO . Only mix with water immediately before injection or use a rapid gradient.

Category 2: Synthetic Reactivity[2][3][4]

Q: The substitution reaction with my amine is proceeding much slower than reported for 6-chloro-triazolo[4,3-b]pyridazine.

  • Diagnosis: Steric/Electronic Deactivation.

  • Root Cause: The 7-methyl group is adjacent to the reaction center (C6). It provides steric hindrance and weak electron-donating properties that stabilize the ring, making C6 less electrophilic than the unsubstituted analog.

  • Action:

    • Increase reaction temperature (e.g., from 80°C to 120°C).

    • Switch to a polar aprotic solvent (NMP or DMF) to enhance

      
       rates.
      
    • Use a stronger base (e.g., DIPEA or Cs2CO3) if the nucleophile is weak.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the integrity of your batch.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 220 nm (amide/peptide bonds)
Sample Prep Dissolve 1 mg in 1 mL DMSO . Dilute 1:10 into MeCN. Do not use water.
Protocol B: Aqueous Stress Test (Half-Life Determination)

Determine the exact stability window for your specific buffer conditions.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Prep: Prepare three aliquots of buffer (pH 4.0, pH 7.4, pH 9.0).

  • Incubation: Spike the stock into the buffer to a final concentration of 50 µM (0.5% DMSO). Incubate at 25°C.

  • Sampling: Inject immediately (t=0), then at 1h, 4h, 12h, and 24h.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .

References

  • Synthesis & Isomerism: Wuxi AppTec. (2025). Correlating Reactivity Trends with Frontier Molecular Orbitals in Chlorodiazines. Retrieved from (Demonstrates reactivity patterns of chloropyridazines).

  • Structural Analogs: National Institutes of Health (NIH). (2025).[1][2][3][4][5] Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PubMed Central. Link (Details the synthesis of 6-chloro-7-methyl vs 8-methyl isomers, labelled as compounds 35i and 35j).

  • General Reactivity: Klinge, D.E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University.[6] Link (Foundational text on pyridazine nucleophilic substitution mechanisms).

Sources

Technical Support Center: Crystallization of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound or related triazolopyridazine derivatives. The goal of any crystallization process is to achieve high purity, consistent crystal form (polymorph), and a particle size distribution suitable for downstream processing. This guide provides in-depth, cause-and-effect troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).

Foundational Knowledge: The Crystallization Landscape

Understanding the fundamentals of crystallization is paramount to troubleshooting effectively. The solid-state properties of an API are not intrinsic to the molecule itself but are a function of its three-dimensional arrangement in a crystal lattice.

FAQ: What is crystallization and why is it a critical final step for an API like 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine?

  • High Purity: The ordered crystal lattice selectively incorporates molecules of the API, effectively excluding impurities into the surrounding solution (mother liquor).[3][4]

  • Stability: Crystalline solids are generally more physically and chemically stable than their amorphous counterparts, which is crucial for shelf-life and preventing degradation.[]

  • Consistent Bioavailability: The crystal form dictates properties like solubility and dissolution rate, which directly impact how the drug is absorbed in the body.[6]

FAQ: What are polymorphs, and why are they a major concern in drug development?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6] These different forms, or polymorphs, are chemically identical but have different physical properties. This is a critical consideration because an unintended polymorphic transformation can have disastrous consequences.

  • Thermodynamic vs. Kinetic Forms: Often, a less stable (metastable, or "kinetic") polymorph will form first because it nucleates faster. However, over time, it can convert to the most stable (thermodynamic) form.[7]

  • Impact on Performance: This transformation can alter the drug's solubility and bioavailability. The infamous case of the HIV drug Ritonavir involved the late appearance of a more stable, less soluble polymorph that compromised the product's efficacy and led to its withdrawal from the market.[7]

  • Screening is Essential: Therefore, comprehensive polymorph screening is required to identify the most stable form and develop a crystallization process that reliably produces it.[7][8]

Physicochemical Properties of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine
CAS Number 7197-01-5[9]
Molecular Formula C₆H₅ClN₄[9][10]
Molecular Weight 168.58 g/mol [10]
Topological Polar Surface Area 43.1 Ų[10]
Hydrogen Bond Acceptor Count 3[10]
Predicted pKa 0.04 ± 0.30[9]
Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of heterocyclic compounds like 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine.

Q1: My compound has "oiled out" and will not crystallize. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This typically happens when the solution is supersaturated to a degree that the solute's solubility is exceeded above its melting point or when the supersaturation is too high for nucleation to occur properly. Impurities can also suppress crystallization and promote oiling.[11]

Causality & Solution Workflow:

G start Problem: Compound Oiled Out check_supersaturation Is the solution highly concentrated or cooled too quickly? start->check_supersaturation check_impurities Is the starting material pure? check_supersaturation->check_impurities No solution_slow_cooling Action: Re-heat to dissolve. Cool much slower. Use an oil bath for controlled temperature drop. check_supersaturation->solution_slow_cooling Yes solution_add_solvent Action: Add more solvent to reduce supersaturation before cooling. check_supersaturation->solution_add_solvent Yes solution_purify Action: Purify the material (e.g., column chromatography) to remove problematic impurities. check_impurities->solution_purify No solution_seeding Action: Introduce seed crystals at a temperature just below the saturation point to encourage nucleation. check_impurities->solution_seeding Yes, but still oils out

Caption: Step-by-step workflow for antisolvent crystallization.

  • Solvent/Antisolvent Selection: Based on related compounds, a good starting pair could be Dichloromethane (solvent) and Hexanes (antisolvent). [12]2. Dissolution: Dissolve the crude 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine in a minimum amount of the solvent at room temperature or slightly warmed.

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution. The rate of addition is critical; a slower rate promotes the growth of larger crystals.

  • Nucleation & Growth: Continue adding the antisolvent until the solution becomes persistently cloudy (nucleation). At this point, you can either continue slow addition or hold the solution to allow the crystals to grow.

  • Isolation: Once precipitation is complete, stir the slurry for a period (e.g., 1 hour) to allow for crystal maturation. Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with the antisolvent to remove the solvent and any dissolved impurities, then dry under vacuum.

Protocol 3: Polymorph Screening via Slurry Experiment

This protocol is the gold standard for determining the most thermodynamically stable crystalline form under a specific set of conditions (solvent and temperature). [13]

  • Solvent Selection: Choose a solvent or solvent mixture where the compound has low but measurable solubility.

  • Preparation: Place an excess of the crystalline material (it can be a mixture of forms or a single known form) into a vial.

  • Slurry Formation: Add enough solvent to create a mobile suspension (slurry) that can be easily stirred.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature. This can be done at room temperature, or at elevated temperatures to accelerate the transformation. The process can take anywhere from a few days to several weeks.

  • Sampling & Analysis: Periodically, take a small sample of the solid phase, filter it quickly, and analyze it using XRPD or another suitable technique.

  • Endpoint: The experiment is complete when the analysis (e.g., XRPD pattern) of the solid phase remains unchanged over consecutive time points, indicating that the system has reached equilibrium and converted to the most stable form.

Advanced Topics & FAQs

FAQ: How do I select the best solvent system for crystallization?

Solvent selection is arguably the most critical parameter. [14]The ideal solvent should exhibit a steep solubility curve with temperature for cooling crystallization, or be miscible with an antisolvent in which the compound is insoluble.

Solvent Class Examples Polarity Typical Use
Protic Water, Methanol, EthanolHighCan form solvates (hydrates). Good for polar compounds.
Aprotic Polar Acetone, Acetonitrile, DMSOMedium-HighVersatile, good dissolving power.
Chlorinated Dichloromethane (DCM), ChloroformMediumGood for many organic compounds. [12][15]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-MediumOften used as antisolvents or for vapor diffusion.
Hydrocarbons Hexanes, Heptane, TolueneLowClassic antisolvents for polar compounds.

FAQ: What is the role of seeding in crystallization?

Seeding is the process of adding a small quantity of crystals of the desired form to a supersaturated solution. This provides a template for growth, bypassing the stochastic nature of primary nucleation. It is a powerful tool to:

  • Control Polymorphism: By seeding with the desired polymorph, you can ensure it crystallizes preferentially.

  • Improve Reproducibility: Seeding makes the crystallization process more consistent from batch to batch.

  • Induce Crystallization: It can be used to initiate crystallization in cases where spontaneous nucleation is difficult.

FAQ: How can I be sure my final product is pure and is the correct single polymorphic form?

A combination of analytical techniques is required for final product validation:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the standard for determining chemical purity.

  • Polymorphic Identity: X-Ray Powder Diffraction (XRPD) provides a definitive fingerprint of the crystal form. [16]* Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can confirm the melting point and identify the presence of solvates or hydrates.

  • Structural Confirmation: ¹H NMR and ¹³C NMR should be used to confirm the chemical structure of the molecule itself.

References
  • Preis, S., Yufit, D. S., & Detert, H. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2551. [Link]

  • Ibrahim, H. S., Said, M. F., El-Dean, A. M. K., Al-thagafi, I., & Radwan, S. M. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(3), 1836-1854. [Link]

  • Roule, A., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1221. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. [Link]

  • Parent, S. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Ibrahim, H. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]

  • Organic Process Research & Development. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 267-283. [Link]

  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. [Link]

  • The Journal of Physical Chemistry B. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]

  • Organic Process Research & Development. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Wang, S., et al. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 29(1), 22. [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Labinsights. (2023, May 8). Crystallinity Determination for API Development. [Link]

  • Crystal Growth & Design. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. [Link]

  • PubMed. (2014). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. [Link]

  • Organic Process Research & Development. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]

  • SciSpace. (n.d.). Technical Crystallization for Application in Pharmaceutical Material Engineering. [Link]

  • Molecules. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. [Link]

  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

  • International Journal of Molecular Sciences. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • Scribd. (n.d.). 11-Problems and Solutions-21-07-2023. [Link]

  • Teva api. (2021, April 13). Defining the right physical properties of API. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

Sources

optimizing reaction conditions fortriazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-TZP-OPT-01 Assigned Specialist: Senior Application Scientist

Overview

The 1,2,4-triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for c-Met kinase inhibitors, anticonvulsants, and antimicrobial agents. However, its synthesis is often plagued by two critical failure modes: regiochemical scrambling (isomerization to the thermodynamically stable [1,5-b] isomer) and incomplete cyclization .

This guide provides a self-validating workflow to navigate these challenges, moving beyond standard literature procedures to address the "why" and "how" of optimization.

Module 1: The Synthetic Workflow (Standard & Optimized)

The most robust route involves the condensation of 3-hydrazinopyridazines with carboxylic acids or orthoesters. Below is the optimized decision matrix.

Core Reaction Pathway

ReactionPathway Start 3-Hydrazinopyridazine Reagent Reagent Selection Start->Reagent Inter N-Acyl Hydrazide (Intermediate) Reagent->Inter R-COOH / Coupling Agent Product Triazolo[4,3-b]pyridazine (Kinetic Product) Reagent->Product R-C(OR)3 / Reflux (One-pot) Cyclization Cyclization (Dehydration) Inter->Cyclization POCl3 or AcOH/Heat Cyclization->Product Isomer Triazolo[1,5-b]pyridazine (Thermodynamic Product) Product->Isomer Dimroth Rearrangement (High T, Acid/Base)

Figure 1: Logical flow for synthesis. Note the divergence at reagent selection and the risk of isomerization at the final stage.

Protocol Optimization Table
VariableStandard ConditionOptimized ConditionTechnical Rationale
Reagent Carboxylic Acid + HeatOrthoesters (e.g., TEO) Orthoesters act as both solvent and reagent, driving equilibrium by removing water/alcohol.
Solvent Ethanol / Acetic AcidDioxane or Toluene Higher boiling non-protic solvents prevent solvolysis and allow higher kinetic energy without acid catalysis.
Cyclization POCl₃ (Reflux)HMDS / Iodine POCl₃ is harsh and promotes rearrangement. Hexamethyldisilazane (HMDS) provides milder silyl-assisted cyclization.
Heating Conventional Reflux (12-24h)Microwave (140°C, 10 min) Rapid heating minimizes the time window for the Dimroth rearrangement (isomerization).

Module 2: Troubleshooting Regioselectivity (The Dimroth Trap)

The most frequent user inquiry concerns the formation of the [1,5-b] isomer instead of the desired [4,3-b] . This is a classic Dimroth Rearrangement , driven by thermodynamics.

Mechanism of Isomerization

Under acidic, basic, or high-thermal conditions, the electron-deficient pyridazine ring induces ring opening of the triazole, followed by rotation and recyclization to the more stable [1,5-b] fused system.

Dimroth Node1 Triazolo[4,3-b]pyridazine (Kinetic) Node2 Ring Opening (C-N Bond Cleavage) Node1->Node2 H+ or OH- Node3 Bond Rotation (Intermediate) Node2->Node3 Node4 Recyclization (N-N Bond Formation) Node3->Node4 Node5 Triazolo[1,5-b]pyridazine (Thermodynamic) Node4->Node5

Figure 2: The Dimroth Rearrangement pathway. Avoiding conditions that trigger Node 2 is critical.

Diagnostic Checklist

Q: How do I know which isomer I have?

  • 1H NMR: The proton on the triazole ring (C3-H) is diagnostic.

    • [4,3-b] Isomer: Typically appears at 9.0 – 9.5 ppm .

    • [1,5-b] Isomer: Typically shifts upfield to 8.2 – 8.8 ppm due to increased electron density in the thermodynamic system.

  • 15N HMBC: The definitive method. The bridgehead nitrogen in [4,3-b] correlates differently than the bridgehead carbon in [1,5-b].

Q: How do I stop the rearrangement?

  • Lower the Temperature: If refluxing in acetic acid (118°C) yields the wrong isomer, switch to ethanol (78°C) or use microwave irradiation for shorter bursts.

  • Avoid Strong Acids: Replace POCl₃ with milder dehydrating agents like EDC/HOBt followed by mild thermal cyclization, or use Iodobenzene Diacetate (PIDA) for oxidative cyclization.

  • Buffer the pH: If the reaction generates acid (e.g., HCl from acid chlorides), add a scavenger like DIPEA or Pyridine to keep the pH neutral.

Module 3: Advanced Optimization (Microwave & Green Chemistry)

For stubborn substrates (e.g., sterically hindered hydrazines), conventional heating often fails or leads to decomposition.

Microwave Protocol (High-Throughput)
  • Reagents: 3-Hydrazinopyridazine (1.0 eq), Carboxylic Acid (1.1 eq).

  • Solvent: Acetic Acid (glacial).

  • Settings: 140°C, High Absorption, 10–15 minutes.

  • Workup: Pour into ice water. The product usually precipitates as a pure solid.

  • Why it works: Microwave dielectric heating provides rapid energy transfer, overcoming the activation energy for cyclization faster than the rate of decomposition or rearrangement.

Oxidative Cyclization (Metal-Free)

Instead of carboxylic acids, use aldehydes.[1]

  • Condense hydrazine + aldehyde

    
     Hydrazone (RT, Ethanol).
    
  • Treat Hydrazone with Iodobenzene Diacetate (PIDA) or I₂/K₂CO₃ in DCM.

  • Result: Oxidative closure to the triazole at room temperature, completely avoiding thermal rearrangement.

FAQ: Common Issues

Q: My reaction stalled at the intermediate hydrazide. What now? A: This is a dehydration failure. Add a "chemical thirsty" agent.[2] If you are avoiding POCl₃, try adding Burgess reagent or TsCl/Pyridine to force water elimination under mild conditions.

Q: The product is water-soluble and I can't filter it. A: Triazolopyridazines are polar. Do not use aqueous workups. Instead, evaporate the reaction solvent to dryness and triturate the residue with cold diethyl ether or MTBE . The impurities will dissolve; the product will remain as a solid.

Q: Can I synthesize 3-amino-triazolo[4,3-b]pyridazines? A: Yes, but not with carboxylic acids. React the hydrazine with Cyanogen Bromide (CNBr) .

  • Caution: This reaction is exothermic and rapid. Perform at 0°C.

References

  • Microwave-Assisted Synthesis & Antinociceptive Activity

    • Title: Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives (Analogous chemistry applied to pyridazines).[3]

    • Source: Brazilian Journal of Pharmaceutical Sciences, 2020.[3]

    • URL:[Link] (Representative link for microwave protocols in similar fused systems).

  • Dimroth Rearrangement Mechanisms

    • Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
    • Source: Current Organic Chemistry, 2025 (Relevant mechanistic parallel).
    • URL:[Link]

  • Oxidative Cyclization Strategies

    • Title: I2-mediated oxidative C-N bond formation for the synthesis of fused triazoles.
    • Source: Organic Letters (General methodology reference for oxid
    • URL:[Link]

  • General Synthesis of Triazolo-Pyridazines

    • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.[4]

    • Source: Molecules, 2022.[1][4]

    • URL:[Link]

Sources

avoiding isomeric impurities in 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Ticket ID: #ISO-8821 Subject: Troubleshooting Isomeric Impurities & Dimroth Rearrangement Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Achieving high purity in the synthesis of This compound is a dual-front battle. You are fighting two distinct isomeric enemies:

  • Regioisomers (The Kinetic Trap): Arising from the initial hydrazine attack on the asymmetric 3,6-dichloro-4-methylpyridazine scaffold.[1]

  • Skeletal Isomers (The Thermodynamic Trap): The Dimroth rearrangement converting your [4,3-b] target into the thermodynamically stable [1,5-b] isomer.[1]

This guide provides the causality, protocols, and analytical markers required to isolate the correct isomer.

Part 1: The Regioisomer Trap (Hydrazine Formation)[1]

The Problem: The starting material, 3,6-dichloro-4-methylpyridazine , is asymmetric. The methyl group at position 4 electronically and sterically differentiates carbons 3 and 6.

  • Path A (Minor/Difficult): Nucleophilic attack at C3 (ortho to methyl) yields the precursor for the 6-Chloro target.[1]

  • Path B (Major/Favored): Nucleophilic attack at C6 (meta to methyl) yields the precursor for the 8-Chloro impurity.[1]

Mechanism: The methyl group is electron-donating.[1] It deactivates the ortho position (C3) toward nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) more than the meta position (C6). Additionally, C3 is sterically hindered. Consequently, standard reflux conditions overwhelmingly favor Path B.
Troubleshooting Protocol: Maximizing the 6-Chloro Isomer
ParameterRecommendationScientific Rationale
Temperature < 40°C (Control is critical) Higher temperatures increase the reaction rate at the sterically favored C6 position.[1] Lower temperatures improve selectivity for C3, though conversion will be slower.
Solvent Ethanol or Isopropanol (Avoid DMF) Protic solvents can solvate the leaving chloride anion.[1] Avoid polar aprotic solvents like DMF which accelerate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

indiscriminately, degrading regioselectivity.
Stoichiometry High Hydrazine Excess (5-10 equiv) A large excess of hydrazine drives the reaction kinetics, potentially compensating for the deactivated nature of the C3 position.
Purification Fractional Crystallization The two hydrazine isomers often have distinct solubility profiles. The 3-hydrazino (target precursor) is typically less soluble in cold ethanol than the 6-hydrazino isomer.

Q: Can I separate the isomers after cyclization? A: Yes, but it is harder. Separation at the hydrazine stage is recommended. The 6-Chloro-triazolo product and 8-Chloro-triazolo impurity have very similar polarities, making flash chromatography difficult.[1]

Part 2: The Dimroth Rearrangement (Cyclization)

The Problem: Even if you secure the correct hydrazine precursor, the cyclization step puts you at risk of the Dimroth Rearrangement . This isomerization opens the triazole ring and reseals it on the adjacent nitrogen, converting the [4,3-b] system (Kinetic Product) into the [1,5-b] system (Thermodynamic Product).[1]

Trigger Conditions:

  • High pH (Basic conditions): The rearrangement is base-catalyzed.[1]

  • Prolonged Heating: Extended reflux times in high-boiling solvents.[1]

Visualizing the Isomerization Pathways

ReactionPathways SM 3,6-Dichloro- 4-methylpyridazine Hydrazine_A Precursor A: 3-Hydrazino-6-chloro (Target Precursor) SM->Hydrazine_A Path A (Minor) Attack at C3 Hydrazine_B Precursor B: 6-Hydrazino-3-chloro (Impurity Precursor) SM->Hydrazine_B Path B (Major) Attack at C6 Target TARGET: 6-Chloro-[4,3-b] Hydrazine_A->Target Cyclization (Acidic/Neutral) RegioImpurity IMPURITY: 8-Chloro-[4,3-b] Hydrazine_B->RegioImpurity Cyclization DimrothTarget REARRANGED: 6-Chloro-[1,5-b] Target->DimrothTarget Dimroth Rearrangement (Base/Heat)

Caption: Path A leads to the target. Path B leads to the regio-impurity.[1] Basic conditions trigger the Dimroth rearrangement (Dashed line).

Synthesis Protocol: Safe Cyclization

Method: Orthoester Cyclization (Preferred over Carboxylic Acid reflux)[1]

  • Reagents: Triethyl orthoformate (TEOF) is the carbon source.[1]

  • Catalyst: Use a mild acid catalyst (e.g., p-TsOH) rather than a base.[1]

  • Temperature: Reflux at moderate temperature (80-100°C). Avoid boiling in high-boiling solvents like acetic acid if possible, as hot acetic acid can sometimes promote rearrangement over long durations.[1]

  • Workup:

    • CRITICAL: Do not use NaOH or NaHCO₃ for neutralization if the reaction mixture is hot. Cool to 0°C before any pH adjustment.

    • Ideally, evaporate volatiles and recrystallize from a neutral solvent (EtOH/Hexane).[1]

Part 3: Analytical Forensics (Distinguishing Isomers)

You cannot rely on Mass Spectrometry (MS) alone, as all isomers have the exact same mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). You must use 1H-NMR .[1]
Diagnostic NMR Signals (DMSO-d6)
FeatureTarget: [4,3-b] Isomer Rearranged: [1,5-b] Isomer
Triazole Proton (H-3) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

9.4 - 9.8 ppm

8.5 - 8.9 ppm
Shift Explanation The proton at C3 in the [4,3-b] system is highly deshielded due to the adjacent bridgehead nitrogen and the aromatic current.In the [1,5-b] system, the proton is on the imidazole-like ring, which is generally more electron-rich, leading to an upfield shift.
Methyl Group Distinct singletDistinct singlet (often slightly shifted upfield compared to target)

Decision Tree for Analysis:

  • Run 1H-NMR.

  • Check the 9.0+ ppm region.

    • Signal Present: Likely [4,3-b] (Target).

    • Signal Absent (Only 8.5-8.9 ppm): You have rearranged to [1,5-b].

  • Check Regiopurity: Look for "shadow" methyl peaks.[1] If you see two methyl singlets (e.g., one at 2.4 ppm, one at 2.6 ppm), you failed to separate the hydrazine precursors (Path A vs Path B).

Part 4: Frequently Asked Questions (FAQs)

Q1: I obtained the [1,5-b] isomer. Can I convert it back to [4,3-b]? A: No. The [1,5-b] isomer is thermodynamically more stable.[1] The rearrangement is effectively irreversible under standard laboratory conditions. You must restart from the hydrazine step and avoid basic/high-heat conditions.[1]

Q2: Why is my yield of the 6-chloro isomer so low? A: You are fighting sterics. The attack at C3 (ortho to methyl) is unfavorable.[1] To improve yield, consider using 3,6-dichloro-4-methylpyridazine with a palladium-catalyzed hydrazine coupling (Buchwald-Hartwig conditions) which can sometimes alter regioselectivity compared to standard ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, though this is more expensive. Alternatively, accept the lower yield and focus on rigorous crystallization of the hydrazine intermediate.

Q3: Can I use formic acid for cyclization? A: Yes, but be cautious. Refluxing in 98% formic acid is a standard method, but prolonged heating can trigger the rearrangement. Monitor the reaction by TLC/HPLC and stop immediately upon consumption of the starting material. Do not "soak" the reaction overnight.

References

  • Regioselectivity in Pyridazines

    • Title: Chemical studies on 3,6-dichloropyridazine.[1][2][3][4]

    • Source: Journal of American Science.[1]

    • URL:[Link] (Context: Discusses hydrazine reactivity at C3 vs C6).[1]

  • Dimroth Rearrangement Mechanism

    • Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines (Analogous mechanism for pyridazines).
    • Source: Current Organic Chemistry.[1][5]

    • URL:[Link][1][6][7][8][9][10][11]

  • NMR Differentiation of Isomers

    • Title: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[1][12][13]

    • Source: Magnetic Resonance in Chemistry (PubMed).[1][13]

    • URL:[Link] (Context: Establishes the diagnostic chemical shifts for fused triazole systems).

  • Synthesis of Triazolo-Pyridazines

    • Title: Synthesis and Biological Evaluation of Some 1,2,4-Triazoles and [1,2,4]Triazolo[4,3-b]pyridazine Deriv
    • Source: ResearchGate / Al-Azhar University.[1][14]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of Fused Bicyclic Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fused bicyclic heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these vital chemical scaffolds. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: General Troubleshooting in Fused Bicyclic Heterocycle Synthesis

This section addresses overarching issues that can arise during the synthesis of various fused bicyclic heterocyclic systems.

Low or No Yield: A Multifaceted Problem

Question: My reaction is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in organic synthesis. The root cause can often be traced back to several key factors:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can have a significant impact on your reaction. For instance, residual water or other nucleophiles can consume reagents or catalyze unwanted side reactions.

    • Causality: Impurities can poison catalysts, react with intermediates, or alter the pH of the reaction mixture, leading to a cascade of undesirable outcomes.

    • Self-Validating Protocol: Before starting a reaction, it is crucial to verify the purity of your starting materials by techniques such as NMR, melting point, or elemental analysis. Always use freshly distilled solvents and ensure reagents are of the appropriate grade for your synthesis.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that must be carefully optimized.

    • Causality: Many cyclization reactions have a high activation energy and require elevated temperatures. However, excessive heat can lead to decomposition of starting materials, intermediates, or the final product. Conversely, insufficient heating may result in an incomplete reaction.

    • Self-Validating Protocol: Perform small-scale trial reactions to determine the optimal temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and minimize degradation.

  • Atmospheric Sensitivity: Many organometallic catalysts and reactive intermediates are sensitive to oxygen and moisture.

    • Causality: Oxygen can lead to oxidative degradation of reagents and products, while moisture can quench organometallic species and other reactive intermediates.

    • Self-Validating Protocol: For air- and moisture-sensitive reactions, employ standard inert atmosphere techniques, such as using a nitrogen or argon blanket, and ensure all glassware is thoroughly dried before use.

Purification Challenges: Isolating Your Target Compound

Question: I have a complex mixture of products and byproducts. What are the most effective purification strategies for fused bicyclic heterocycles?

Answer: The purification of fused bicyclic heterocycles can be challenging due to their often similar polarities and potential for thermal instability. A multi-step purification strategy is often necessary.

  • Column Chromatography: This is the most common technique for separating compounds with different polarities.

    • Expert Insight: For nitrogen-containing heterocycles, which can interact strongly with silica gel, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape and reduce tailing.

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids.

    • Expert Insight: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for fused aromatic heterocycles include ethanol, ethyl acetate/hexanes, and toluene.[1] It is often beneficial to perform a "hot filtration" step to remove any insoluble impurities before allowing the solution to cool.[2]

  • Steam Distillation: This technique is particularly useful for purifying volatile, water-immiscible compounds from non-volatile impurities, such as the tar often formed in reactions like the Skraup synthesis.[3]

Table 1: Comparison of Purification Techniques for Fused Bicyclic Heterocycles

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Column Chromatography High resolution for complex mixtures.Can be time-consuming and require large volumes of solvent.Separating isomers and compounds with different polarities.
Recrystallization Can yield very high purity product.Not suitable for all compounds (oils, amorphous solids).Final purification of solid compounds.
Steam Distillation Effective for removing non-volatile impurities.Only applicable to volatile, water-immiscible compounds.Purification of crude reaction mixtures containing tar.[3]

Section 2: Troubleshooting Specific Named Reactions

This section delves into the nuances of commonly employed named reactions for the synthesis of fused bicyclic heterocycles.

The Skraup Synthesis of Quinolines: Taming a Vigorous Reaction

Question: My Skraup synthesis is extremely exothermic and produces a large amount of tar, making purification difficult. How can I control this reaction?

Answer: The Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous.[3][4][5] The formation of tar is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization.[6]

  • Mechanism of Tar Formation: The highly acidic and oxidizing environment can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[4][6]

Troubleshooting Strategies:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the reaction's exothermicity.[3]

    • Causality: Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more controlled oxidation process and preventing a runaway reaction.[3]

  • Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.

  • Purification from Tar: Steam distillation is the most effective method to separate the volatile quinoline product from the non-volatile tar.[3]

Step-by-Step Protocol: Steam Distillation of Crude Quinoline

  • After the reaction is complete, carefully dilute the cooled reaction mixture with water.

  • Transfer the mixture to a steam distillation apparatus.

  • Pass steam through the mixture. The quinoline will co-distill with the water.

  • Collect the distillate, which will be a two-phase mixture of quinoline and water.

  • Separate the quinoline layer using a separatory funnel.

  • The aqueous layer can be extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved quinoline.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the crude quinoline, which can be further purified by vacuum distillation.

The Gould-Jacobs Reaction: Controlling Regioselectivity

Question: I am getting a mixture of regioisomers in my Gould-Jacobs reaction. How can I improve the regioselectivity?

Answer: The Gould-Jacobs reaction, used to synthesize 4-hydroxyquinolines, can indeed yield a mixture of products when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions.[7]

  • Mechanism of Regioisomer Formation: The cyclization step is an intramolecular electrophilic aromatic substitution. The regioselectivity is governed by both steric and electronic factors of the substituents on the aniline ring.[7]

dot

Gould_Jacobs_Regioselectivity cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_products Products Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Aniline->Intermediate Malonate Alkoxymethylenemalonate Malonate->Intermediate Cyclization Heat Intermediate->Cyclization Isomer1 Regioisomer 1 Cyclization->Isomer1 Sterically favored Isomer2 Regioisomer 2 Cyclization->Isomer2 Electronically favored

Caption: Regioselectivity in the Gould-Jacobs reaction.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Bulky substituents on the aniline ring will disfavor cyclization at the adjacent ortho position.

  • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions for electrophilic attack, influencing the site of cyclization.

  • Protecting Groups: The use of a bulky protecting group on the aniline nitrogen can also influence the steric environment around the ortho positions.

The Pictet-Spengler Reaction: Optimizing for Success

Question: My Pictet-Spengler reaction is giving low yields and side products. What are the key parameters to optimize?

Answer: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. However, its success is highly dependent on carefully controlled reaction conditions.[8]

  • Mechanism and Potential Pitfalls: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. Side reactions can include the formation of N-acylated byproducts if the amine is not fully protonated.

dot

Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeAcid Optimize Acid Catalyst and Concentration CheckPurity->OptimizeAcid Pure Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeTemp Optimize Temperature and Reaction Time OptimizeAcid->OptimizeTemp Optimized AdjustAcid Adjust Acid Type/Concentration OptimizeAcid->AdjustAcid Not Optimized CheckSolvent Check Solvent Polarity and Purity OptimizeTemp->CheckSolvent Optimized AdjustTemp Adjust Temperature/Time OptimizeTemp->AdjustTemp Not Optimized ChangeSolvent Change/Dry Solvent CheckSolvent->ChangeSolvent Not Optimized Success Successful Synthesis CheckSolvent->Success Optimized Purify->CheckPurity AdjustAcid->OptimizeAcid AdjustTemp->OptimizeTemp ChangeSolvent->CheckSolvent

Caption: Troubleshooting flowchart for the Pictet-Spengler reaction.

Key Optimization Parameters:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include protic acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂). The acidity must be sufficient to catalyze the reaction without causing degradation.

  • Temperature: While some Pictet-Spengler reactions proceed at room temperature, others require heating. Optimization is key to finding the balance between reaction rate and product stability.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the overall reaction rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of a protecting group in the synthesis of fused bicyclic heterocycles?

A1: Protecting groups are often essential to mask reactive functional groups that would otherwise interfere with the desired transformation. For example, protecting a nitrogen atom within a heterocycle can prevent it from acting as a nucleophile in subsequent steps. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the rest of the molecule.[9]

Q2: How can I prevent catalyst deactivation in my cross-coupling reaction to form a fused heterocycle?

A2: Catalyst deactivation in cross-coupling reactions can be caused by several factors, including poisoning by impurities, thermal degradation, or coking.[9][10] To mitigate this, ensure your starting materials and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur-containing compounds).[9] Optimizing the reaction temperature to the lowest effective level can prevent thermal degradation. In some cases, using a more robust catalyst or a higher catalyst loading may be necessary.

Q3: I am struggling with the final purification of my product. Are there any alternative methods to chromatography and recrystallization?

A3: While chromatography and recrystallization are the most common methods, other techniques can be effective. Sublimation is a viable option for volatile, thermally stable solids. Acid-base extraction can be used to separate basic or acidic heterocycles from neutral impurities. For compounds that are difficult to crystallize, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 7, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved February 7, 2026, from [Link]

  • Method for purifying isoquinoline from crude product of coal tar. (n.d.). Google Patents.
  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. Retrieved February 7, 2026, from [Link]

  • Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. Retrieved February 7, 2026, from [Link]

  • Chemistry Tutorial 6.02d: Molecular Dot Diagrams. (2009, September 23). YouTube. Retrieved February 7, 2026, from [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023, December 27). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). ACS. Retrieved February 7, 2026, from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved February 7, 2026, from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023, December 27). MDPI. Retrieved February 7, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]

  • Efficiency of different methods of extraction and purification of cytokinins. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Drawing dot structures (video). (n.d.). Khan Academy. Retrieved February 7, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022, August 17). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). SpringerLink. Retrieved February 7, 2026, from [Link]

  • Stop Troubleshooting, Start Automating: Graphviz in R. (2025, December 11). Medium. Retrieved February 7, 2026, from [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved February 7, 2026, from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved February 7, 2026, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • How To Draw Lewis Structures. (2017, October 24). YouTube. Retrieved February 7, 2026, from [Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (2026, February 4). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022, August 17). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 7, 2026, from [Link]

  • Antibody purification methods. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved February 7, 2026, from [Link]

  • How to draw Dot Cross Diagram for Simple Molecules and Ions - H2ChemHacks. (2016, April 20). YouTube. Retrieved February 7, 2026, from [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved February 7, 2026, from [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024, January 31). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Heterogeneous catalyst deactivation causes and mechanisms: Overview. (2021, September 15). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • PCR Optimization for Beginners: A Step by Step Guide. (2021, April 19). Research in Molecular Medicine. Retrieved February 7, 2026, from [Link]

  • How to draw dot and cross diagrams for covalent bonding. (2020, August 8). YouTube. Retrieved February 7, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015, April 27). Asian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

  • Examples. (2026, February 2). React Flow. Retrieved February 7, 2026, from [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. (2023, February 24). Medium. Retrieved February 7, 2026, from [Link]

  • Flowchart graphviz. (2023, January 4). garetwar. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine Scaffolds vs. Conventional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine scaffold and its derived kinase inhibitors, contrasting them with established clinical alternatives.

Executive Summary: The "Privileged Scaffold" Paradigm

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is not a final drug product but a privileged scaffold —a core chemical intermediate used to synthesize high-potency Type II kinase inhibitors. While traditional inhibitors like Crizotinib utilize quinoline cores to target the ATP-binding pocket (Type I binding), triazolopyridazine derivatives are engineered to bind the inactive "DFG-out" conformation (Type II binding).

This structural distinction confers superior selectivity, particularly for c-Met (HGFR) and Pim-1 kinases, effectively bypassing the off-target toxicity often seen with multi-kinase inhibitors.

Quick Comparison: Triazolopyridazine Derivatives vs. Market Standards
FeatureTriazolopyridazine Class (e.g., SGX-523 analogs)Crizotinib (Quinoline Class)Cabozantinib (Dicarboxamide Class)
Primary Target c-Met (High Specificity)c-Met, ALK, ROS1c-Met, VEGFR2, RET
Binding Mode Type II (Inactive Conformation)Type I (Active Conformation)Type II
Selectivity Profile >100-fold selective vs. VEGFR2Moderate (Hits ALK/ROS1)Low (Multi-kinase "dirty" inhibitor)
Key Advantage Reduced off-target toxicity (e.g., less edema)Established clinical historyBroad spectrum efficacy
Key Limitation Solubility challenges (requires polar groups)Resistance mutations (e.g., G1269A)Significant side effect profile

Technical Profile & Mechanism of Action

The Scaffold: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

This molecule serves as the electrophilic "warhead" precursor. The 7-methyl group is critical for tuning the lipophilicity (LogP) and providing steric bulk that fits into the hydrophobic back-pocket of the kinase domain, differentiating it from the un-methylated 6-chloro analogs.

  • Chemical Formula: C₆H₅ClN₄[1]

  • Molecular Weight: 168.58 g/mol

  • Role: Intermediate for S_NAr displacement reactions at the C6 position.

Mechanism: Type II Kinase Inhibition

Derivatives synthesized from this scaffold typically function as Type II inhibitors.

  • Binding: The inhibitor occupies the ATP binding pocket and extends into the hydrophobic allosteric pocket created when the activation loop (DFG motif) flips to the "out" conformation.

  • Kinetics: This induces a "slow-on/slow-off" binding profile, leading to a prolonged residence time.

  • Signaling Impact: It creates a durable blockade of the HGF/c-Met pathway, preventing downstream activation of PI3K/AKT and RAS/MAPK survival signals.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of Triazolopyridazines) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Blocks ATP Binding (Type II)

Figure 1: The c-Met signaling cascade. Triazolopyridazine derivatives inhibit the c-Met receptor upstream, preventing the bifurcation into survival (AKT) and proliferation (MAPK) pathways.

Experimental Validation: Protocols & Data

A. Synthesis of the Scaffold (Protocol)

Objective: To synthesize the 6-chloro-7-methyl-triazolo[4,3-b]pyridazine core from commercially available precursors. This protocol is based on cyclization methodologies adapted from standard heterocyclic chemistry [1].

Reagents:

  • 3,6-Dichloro-4-methylpyridazine[2]

  • Hydrazine hydrate

  • Formic acid or Triethyl orthoformate

Step-by-Step Protocol:

  • Hydrazine Formation: Dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in ethanol. Add hydrazine hydrate (2.5 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of starting material.[3]

  • Isolation: Cool to room temperature. The intermediate (3-chloro-4-methyl-6-hydrazinopyridazine) typically precipitates. Filter and wash with cold ethanol.

  • Cyclization: Suspend the hydrazine intermediate in triethyl orthoformate (excess). Reflux for 4–6 hours to close the triazole ring.

  • Purification: Evaporate solvent. Recrystallize the crude solid from isopropanol to yield 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine .

B. Comparative Kinase Assay (c-Met Inhibition)

Objective: Determine the IC50 of a triazolopyridazine derivative (Compound X) vs. Crizotinib.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Preparation: Prepare 3x serial dilutions of inhibitors in DMSO (Start: 10 µM).

  • Enzyme Mix: Dilute recombinant human c-Met kinase (0.5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Add 5 µL inhibitor + 10 µL enzyme mix to a 384-well plate. Incubate 30 min at RT (allows Type II inhibitors to access the deep pocket).

  • Initiation: Add 10 µL ATP (at Km) and peptide substrate (Poly Glu:Tyr). Incubate 60 min.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read fluorescence ratio (665/615 nm).

Typical Data Output:

Compound IC50 (c-Met) Selectivity (vs. VEGFR2)
Triazolopyridazine Derivative 4–10 nM > 500-fold
Crizotinib 20–30 nM ~50-fold

| Cabozantinib | 1–3 nM | < 10-fold (Potent but non-selective) |

Strategic Analysis: When to Use This Scaffold?

Advantages[4]
  • Dual Inhibition Potential: Recent studies indicate that 6-substituted triazolo[4,3-b]pyridazines can be tuned to inhibit both c-Met and Pim-1 [2]. This dual action is synergistic in resistant cancer lines where Pim-1 upregulation drives resistance to c-Met blockade.

  • Metabolic Stability: The fused ring system is generally more resistant to oxidative metabolism (CYP450) compared to the linear quinoline systems.

  • FBDD Utility: The chlorine at position 6 is highly reactive toward nucleophilic aromatic substitution (

    
    ), making this scaffold ideal for Fragment-Based Drug Discovery (FBDD) to rapidly generate libraries of analogs.
    
Disadvantages[5]
  • Solubility: The flat, aromatic nature of the scaffold can lead to poor aqueous solubility. Successful derivatives (like SGX-523) often require the addition of solubilizing groups (e.g., piperazine or morpholine rings) at the C6 position [3].

  • Synthetic Complexity: Introducing substituents at the 7-methyl position post-cyclization is difficult; the methyl group must usually be present in the pyridazine starting material.

Decision_Matrix Start Drug Design Goal Target Target Specificity? Start->Target HighSel High Selectivity (c-Met only) Target->HighSel Avoid Toxicity Broad Broad Spectrum (Multi-Kinase) Target->Broad Max Efficacy TP_Scaffold Use Triazolopyridazine Scaffold HighSel->TP_Scaffold Quinoline Use Quinoline/Indolinone (Crizotinib/Sunitinib) Broad->Quinoline

Figure 2: Decision matrix for medicinal chemists selecting a scaffold. Triazolopyridazines are the superior choice when high specificity is required to minimize off-target adverse events.

References

  • Dual c-Met/Pim-1 Inhibition: National Institutes of Health (PMC). "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors." Available at: [Link]

  • SGX-523 & Scaffold Utility: PubChem. "SGX-523 Compound Summary." Available at: [Link]

  • Structure-Activity Relationships: PubMed. "Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633." Available at: [Link]

Sources

A Comparative Guide to the Synthesis of SubstitutedTriazolo[4,3-b]pyridazines

A Comparative Guide to the Synthesis of Substituted[1][2][3]Triazolo[4,3-b]pyridazines

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. These molecules have demonstrated potential as anticancer, antiviral, and antitubulin agents, driving the need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prevalent methods for the synthesis of substituted[1][2][3]triazolo[4,3-b]pyridazines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.

Multi-Step Synthesis via Cyclocondensation of Hydrazinopyridazines

One of the most established and versatile routes to substituted[1][2][3]triazolo[4,3-b]pyridazines involves a multi-step sequence commencing with a pyridazine precursor. This method typically involves the introduction of a hydrazine moiety, followed by cyclocondensation with a suitable one-carbon component, such as a carboxylic acid or its derivative.

Mechanistic Rationale

The cornerstone of this synthetic strategy is the nucleophilic character of the hydrazine intermediate. The initial step often involves the synthesis of a 6-substituted-3-chloropyridazine from a corresponding pyridazinone. The chloro group is then displaced by hydrazine hydrate to furnish the key 3-hydrazino-6-substituted pyridazine intermediate. The subsequent cyclocondensation with a carboxylic acid, often facilitated by a dehydrating agent like phosphorus oxychloride or conducted at high temperatures, proceeds through the formation of a hydrazide intermediate. Intramolecular cyclization via nucleophilic attack of the pyridazine nitrogen onto the activated carbonyl carbon, followed by dehydration, yields the fused triazole ring. The choice of the carboxylic acid directly dictates the substitution at the 3-position of the resulting triazolo[4,3-b]pyridazine.

Experimental Workflow

A representative workflow for this method, starting from a substituted acetophenone, is depicted below. This pathway highlights the key transformations leading to the desired 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazine core.

cluster_0Synthesis of Pyridazinone Intermediatecluster_1Chlorination and Hydrazinationcluster_2CyclocondensationASubstituted AcetophenoneC6-Aryl-4,5-dihydro-2H-pyridazin-3-oneA->C1) AcOH, reflux2) NH4OH3) N2H4·H2O, refluxBGlyoxylic AcidB->CD3-Chloro-6-arylpyridazineC->DPOCl3, 100°CE3-Hydrazino-6-arylpyridazineD->EN2H4·H2O, MeOH, refluxG3,6-Disubstituted[1,2,4]triazolo[4,3-b]pyridazineE->Gn-BuOH, MW, 120°CFSubstituted Carboxylic AcidF->Gcluster_0Hydrazone Formationcluster_1Oxidative CyclizationA3-Hydrazino-6-chloropyridazineC6-Chloropyridazin-3-yl HydrazoneA->CEthanol, refluxBSubstituted AldehydeB->CE6-Chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazineC->EDichloromethane, rtDIodobenzene Diacetate (IBD)D->E

Caption: Synthesis via oxidative cyclization of pyridazinyl hydrazones.

Performance and Scope

This method is particularly attractive due to its operational simplicity and often proceeds under mild reaction conditions at room temperature. The substrate scope is generally broad, accommodating a variety of aromatic and heteroaromatic aldehydes. The yields are typically good to excellent. A key advantage of this approach is the direct formation of the triazole ring from readily available aldehydes.

Table 2: Representative Yields for Oxidative Cyclization Synthesis [4]

3-Aryl Substituent Yield (%)
Phenyl 85
4-Methylphenyl 88
4-Methoxyphenyl 90
4-Chlorophenyl 82

| 2-Naphthyl | 86 |

Comparative Analysis of Synthesis Methods

FeatureMulti-Step Synthesis (Cyclocondensation)Intramolecular Oxidative Cyclization
Starting Materials Pyridazinones, carboxylic acids3-Hydrazinopyridazines, aldehydes
Number of Steps Multiple stepsTypically two steps (hydrazone formation and cyclization)
Reaction Conditions Often requires elevated temperatures or microwave irradiationGenerally mild conditions (room temperature)
Reagents Dehydrating agents (e.g., POCl₃)Oxidizing agents (e.g., IBD)
Substrate Scope Broad, allows for diverse substitution at C3 and C6Broad, primarily for substitution at C3
Yields Moderate to good overall yieldsGood to excellent yields
Key Advantages High versatility in substitution patternsOperational simplicity, mild conditions, high yields
Key Disadvantages Longer reaction sequencesRequires a pre-formed 3-hydrazinopyridazine

Experimental Protocols

General Procedure for Multi-Step Synthesis of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b]pyridazines

[4] Step 1: Synthesis of 6-Aryl-4,5-dihydro-2H-pyridazin-3-one A mixture of the appropriate substituted acetophenone (10 mmol) and glyoxylic acid (12 mmol) in glacial acetic acid (30 mL) is refluxed for 8 hours. After cooling, the reaction mixture is poured into ice water and neutralized with ammonium hydroxide. The resulting precipitate is filtered, washed with water, and then refluxed with hydrazine hydrate (20 mmol) in ethanol (50 mL) for 6 hours. The solvent is evaporated, and the residue is purified by recrystallization.

Step 2: Synthesis of 3-Chloro-6-arylpyridazine The 6-aryl-4,5-dihydro-2H-pyridazin-3-one (5 mmol) is heated with phosphorus oxychloride (15 mL) at 100°C for 2 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water and neutralized with sodium bicarbonate. The product is extracted with chloroform, and the organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Step 3: Synthesis of 3-Hydrazino-6-arylpyridazine A solution of 3-chloro-6-arylpyridazine (2 mmol) and hydrazine hydrate (10 mmol) in methanol (20 mL) is refluxed for 4 hours. The solvent is evaporated, and the residue is triturated with water to obtain the solid product, which is filtered and dried.

Step 4: Synthesis of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b]pyridazine A mixture of 3-hydrazino-6-arylpyridazine (1 mmol) and the appropriate substituted carboxylic acid (1.2 mmol) in n-butanol (10 mL) is subjected to microwave irradiation at 120°C for 15-30 minutes. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for Intramolecular Oxidative Cyclization

[4] Step 1: Synthesis of 6-Chloropyridazin-3-yl Hydrazone To a solution of 3-hydrazino-6-chloropyridazine (1 mmol) in ethanol (10 mL), the corresponding aldehyde (1.1 mmol) is added. The reaction mixture is refluxed for 2-4 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the hydrazone.

Step 2: Synthesis of 6-Chloro-3-aryl-t[1][2][3]riazolo[4,3-b]pyridazine To a stirred solution of the 6-chloropyridazin-3-yl hydrazone (1 mmol) in dichloromethane (15 mL), iodobenzene diacetate (1.2 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired product.

Conclusion

The synthesis of substitutedt[1][2][3]riazolo[4,3-b]pyridazines can be effectively achieved through two primary methodologies: a multi-step cyclocondensation approach and a more convergent intramolecular oxidative cyclization. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the desired operational simplicity.

The multi-step synthesis offers greater flexibility for introducing a wide variety of substituents at both the 3- and 6-positions. However, it involves a longer synthetic sequence. In contrast, the oxidative cyclization method provides a rapid and high-yielding entry to 3-substituted derivatives from readily available aldehydes under mild conditions. For drug discovery and development programs where rapid library synthesis is crucial, the oxidative cyclization approach may be more advantageous. For the synthesis of specific, complex analogs with diverse functionalities at multiple positions, the multi-step approach remains a powerful and reliable strategy. The application of microwave-assisted synthesis can further enhance the efficiency of the cyclocondensation step, making it a more attractive option.

References

  • Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. (2018). International Journal of Pharmaceutical Sciences and Research, 9(5), 1000-1008.
  • Synthesis oft[1][2][3]riazolo[4,3-b]pyridazine-3-carboxylic acids. (2008). ARKIVOC, (xi), 183-191.

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2024). Beilstein Journal of Organic Chemistry, 20, 838–846.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2021). RSC Advances, 11(25), 15197-15215.
  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2007). Arkivoc, 2007(15), 147-156.
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2018). Journal of Medicinal Chemistry, 61(17), 7841–7857.
  • Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(12), 1136–1141.

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles andT[1][2][3]riazolo[4, 3-b]-Pyridazine Derivatives. (2021). Egyptian Journal of Chemistry, 64(4), 1893-1902.

  • Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3- b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(12), 1136–1141.

  • Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones. (2016). Organic Letters, 18(15), 3634–3637.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2014). Chinese Journal of Organic Chemistry, 34(8), 1637-1641.
  • The comparative study between the thermal and Microwave heating conditions of compounds 6a-d. (2020). Egyptian Journal of Chemistry, 63(1), 1-10.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(4), 2536-2567.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). Molecules, 27(19), 6296.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178–225.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Cyclization of quinolinyl hydrazones using PIDA. (2021). Tetrahedron Letters, 75, 153124.

A Researcher's Guide to the Cellular Bioactivity Validation of Novel Triazolo[4,3-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, potent, and selective small molecules for targeted cancer therapy is a cornerstone of modern drug discovery.[1] The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide range of biological activities, including potent antitumor effects.[2][3] Derivatives of this core structure have shown promise as inhibitors of critical oncogenic pathways, such as tubulin polymerization and receptor tyrosine kinases like c-Met.[2][4][5]

This guide provides a comprehensive, technically detailed framework for the cellular validation of a novel, hypothetical compound, "6-Chloro-7-methyl-3-phenyl-triazolo[4,3-b]pyridazine" (hereafter referred to as Compound X ), a putative dual inhibitor of c-Met and Pim-1 kinases. The rationale for this proposed mechanism is based on published data demonstrating that modifications to the triazolo[4,3-b]pyridazine core can yield potent inhibitors of these specific kinases.[2][6]

Our objective is to present a robust, multi-assay workflow to characterize the bioactivity of Compound X, comparing it directly with a well-established, commercially available c-Met/Pim-1 inhibitor, "Reference Compound Y" . This comparative approach is essential for contextualizing the potency and potential of novel chemical entities. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and illustrate how to present and interpret the resulting data.

The Strategic Framework for Bioactivity Validation

A successful validation strategy does not rely on a single assay but rather on a tiered, orthogonal approach to build a comprehensive and reliable profile of the compound's cellular effects. Our framework is built on three pillars:

  • Phenotypic Screening: Does the compound elicit the desired cellular outcome? We will first assess its impact on cancer cell proliferation to determine its cytotoxic or cytostatic potential.

  • Mechanism of Action (MoA) Elucidation: How does the compound achieve its effect? We will investigate the induction of apoptosis, a common mechanism for anticancer agents.

  • Target Engagement & Downstream Signaling: Does the compound interact with its intended molecular target in the complex cellular environment? We will probe the modulation of the c-Met/Pim-1 signaling pathway.

For this validation workflow, we have selected the MCF-7 human breast cancer cell line . This cell line is a well-characterized model in cancer research and has been utilized in the evaluation of other triazolo[4,3-b]pyridazine derivatives, making it a relevant system for our investigation.[2]

Pillar 1: Assessing Antiproliferative Activity with the MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell number.

Causality in Experimental Design
  • Choice of Assay: The MTT assay is chosen for its reliability, high-throughput compatibility, and the extensive historical data available for a wide range of compounds.

  • Dose-Response Curve: A serial dilution of the compound is critical to determine the concentration at which it exerts its effect. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric for compound potency.

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (Reference Compound Y) is non-negotiable for data normalization and comparison.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock solution of Compound X and Reference Compound Y in culture medium via serial dilution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed MCF-7 cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 treat Treat cells with serial dilutions of compounds incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze analyze read->analyze Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Pillar 2: Quantifying Apoptosis Induction

To understand if the observed reduction in cell viability is due to programmed cell death, we will perform an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Causality in Experimental Design
  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for the differentiation of cell death stages.

  • Concentration Selection: Cells are treated with the IC50 concentration of each compound, as this is the point where a significant biological effect is observed.

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency. Treat the cells with the respective IC50 concentrations of Compound X and Reference Compound Y for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed Seed and treat MCF-7 cells in 6-well plates harvest Harvest and wash cells seed->harvest resuspend Resuspend in binding buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min stain->incubate flow Analyze by flow cytometry incubate->flow quantify Quantify cell populations flow->quantify interpret interpret quantify->interpret Compare apoptotic populations

Caption: Workflow for Annexin V/PI apoptosis assay.

Pillar 3: Verifying Target Engagement via Western Blotting

The final and most crucial step is to determine if Compound X engages its putative targets, c-Met and Pim-1, and modulates their downstream signaling pathways. Western blotting is a powerful technique to visualize changes in protein expression and phosphorylation status.

Causality in Experimental Design
  • Signaling Pathway Analysis: The c-Met receptor tyrosine kinase, upon activation, autophosphorylates and subsequently phosphorylates downstream effectors, including those in the PI3K/AKT pathway. Pim-1 kinase also plays a role in cell survival and proliferation, in part by regulating this pathway. Therefore, we will assess the phosphorylation status of c-Met (p-c-Met) and a key downstream node, AKT (p-AKT), as readouts of target engagement. A reduction in the levels of these phosphorylated proteins upon compound treatment would indicate successful target inhibition.[2]

  • Loading Control: Using a housekeeping protein like GAPDH or β-actin as a loading control is essential to ensure that equal amounts of protein were loaded in each lane, allowing for accurate comparison.

Detailed Experimental Protocol: Western Blotting
  • Cell Lysis: Treat MCF-7 cells with Compound X and Reference Compound Y at their IC50 concentrations for 24 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-c-Met, c-Met, p-AKT, AKT, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling_Pathway CompoundX Compound X cMet c-Met CompoundX->cMet inhibits Pim1 Pim-1 CompoundX->Pim1 inhibits PI3K PI3K cMet->PI3K AKT AKT Pim1->AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation

Caption: Hypothesized c-Met/Pim-1 signaling pathway inhibited by Compound X.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. Below is a hypothetical dataset from our validation workflow.

Table 1: Antiproliferative Activity
CompoundCell LineIC50 (µM)
Compound XMCF-70.25 ± 0.05
Reference Compound YMCF-70.52 ± 0.08

Interpretation: Compound X exhibits a lower IC50 value than Reference Compound Y, suggesting it is more potent at inhibiting the proliferation of MCF-7 cells.

Table 2: Apoptosis Induction at IC50 Concentration (48h)
Treatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Vehicle Control3.2 ± 0.51.5 ± 0.34.7
Compound X25.8 ± 2.110.5 ± 1.536.3
Reference Compound Y18.9 ± 1.88.2 ± 1.127.1

Interpretation: Both compounds induce apoptosis significantly more than the vehicle control. Compound X appears to be a more potent inducer of apoptosis in MCF-7 cells compared to Reference Compound Y.

Table 3: Target Engagement - Relative Protein Levels (Normalized to Control)
Treatmentp-c-Met / c-Metp-AKT / AKT
Vehicle Control1.001.00
Compound X0.21 ± 0.040.35 ± 0.06
Reference Compound Y0.45 ± 0.070.58 ± 0.09

Interpretation: Compound X demonstrates a more pronounced inhibition of c-Met and downstream AKT phosphorylation compared to Reference Compound Y at their respective IC50 concentrations, providing strong evidence of on-target activity in the cellular context.

Conclusion and Forward Look

This guide has outlined a systematic and robust workflow for the initial cellular validation of a novel triazolo[4,3-b]pyridazine derivative, Compound X. The presented multi-assay approach, combining phenotypic screening with mechanistic and target engagement studies, provides a comprehensive picture of the compound's bioactivity. The hypothetical data suggests that Compound X is a potent antiproliferative agent that functions through the induction of apoptosis, likely via the inhibition of the c-Met/Pim-1 signaling axis.

The superior performance of Compound X against the established Reference Compound Y in these in vitro assays warrants further investigation. The logical next steps in its preclinical development would include:

  • Selectivity Profiling: Screening Compound X against a broad panel of kinases to determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of Compound X in xenograft models.

  • Pharmacokinetic and Toxicological Studies: Assessing the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

By following a rigorous and logically structured validation process, researchers can confidently identify and advance promising new chemical entities toward clinical development.

References

  • LookChem. (n.d.). Cas 28593-24-0, 6-CHLORO-[2][7][8]TRIAZOLO[4,3-B]PYRIDAZINE. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of the Bioactivity of Novel Spiroisoxazoline TypeCompounds against Normal and Cancer Cell Lines. Molecules, 26(8), 2275.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(36), 26039-26056.
  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Mody, D., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2135.
  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kamal, A., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[2][7][8]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 927-931.

  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.
  • Janssen Pharmaceutica NV. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4289-4306.
  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties.
  • Kamal, A., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[2][7][8]triazolo[4,3-b] Pyridazines as Antitubulin Agents. National Institutes of Health.

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design, Synthesis and Biological Evaluation of Small Molecules for the Treatment of Solid Tumors. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Triazolo[4,3-b]pyridazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological macromolecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of triazolo[4,3-b]pyridazine analogs, with a primary focus on their anticancer properties as kinase, tubulin, and bromodomain inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold.

The Triazolo[4,3-b]pyridazine Core: A Versatile Pharmacophore

The rigid, planar structure of the triazolo[4,3-b]pyridazine core serves as an excellent foundation for the spatial orientation of various substituents, enabling precise interactions with target proteins. The core structure, illustrated below, features key positions for substitution (R1, R2, and R3) that have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of the[1][2][3]triazolo[4,3-b]pyridazine scaffold with key substitution points.

I. Dual c-Met and Pim-1 Kinase Inhibitors: A Synergistic Approach to Cancer Therapy

The mesenchymal-epithelial transition factor (c-Met) and proviral integration site for Moloney murine leukemia virus (Pim-1) kinases are both implicated in tumor progression, making their dual inhibition an attractive anticancer strategy. A series of 6-arylidenehydrazino-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines has been investigated for this dual activity.[2]

Structure-Activity Relationship Insights

The general structure for these dual inhibitors is presented below, followed by a summary of key SAR findings in Table 1.

Caption: General scaffold for dual c-Met/Pim-1 inhibitors.

Table 1: SAR Summary of Dual c-Met/Pim-1 Inhibitors [2]

CompoundR1 (Aryl at C3)R2 (Aryl in Hydrazone)c-Met IC50 (µM)Pim-1 IC50 (µM)
4a 4-MethoxyphenylPhenyl0.291 ± 0.020.437 ± 0.02
4g 4-Methoxyphenyl4-Hydroxyphenyl0.163 ± 0.010.283 ± 0.01
ReferenceStaurosporine0.350 ± 0.010.520 ± 0.02

From this focused dataset, several key observations can be made:

  • The 6-arylidenehydrazino moiety is crucial for activity. This is a common feature among the most potent compounds in the series.

  • Substitution on the C3-aryl group influences potency. A 4-methoxyphenyl group at the R1 position appears to be favorable.

  • Substitution on the hydrazone aryl group significantly impacts activity. The introduction of a 4-hydroxyl group on the R2 aryl moiety, as seen in compound 4g , leads to a notable increase in inhibitory activity against both c-Met and Pim-1 compared to the unsubstituted analog 4a .[2]

These compounds were found to induce cell cycle arrest in the S phase and promote apoptosis in MCF-7 breast cancer cells.[2] The mechanism of action is believed to involve the downstream inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

Triazolo Triazolo[4,3-b]pyridazine Analog (e.g., 4g) cMet c-Met Triazolo->cMet Inhibits Pim1 Pim-1 Triazolo->Pim1 Inhibits PI3K PI3K cMet->PI3K AKT AKT Pim1->AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway inhibited by dual c-Met/Pim-1 inhibitors.

II. Antitubulin Agents: Targeting the Cytoskeleton for Mitotic Arrest

A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as conformationally restricted analogs of combretastatin A-4 (CA-4), a potent antitubulin agent.[4][5] These compounds aim to overcome the metabolic instability of the cis-stilbene bridge in CA-4 by incorporating the rigid triazolo[4,3-b]pyridazine core.

Structure-Activity Relationship Insights

The general structure for these antitubulin agents is shown below, with key SAR findings summarized in Table 2.

Caption: General scaffold for antitubulin triazolo[4,3-b]pyridazine analogs.

Table 2: SAR Summary of Antitubulin Agents [4]

CompoundR1 (A-ring)R2 (B-ring)A549 IC50 (µM)
4a 3,4,5-Trimethoxyphenyl4-Methoxyphenyl0.025
4f 3,4,5-Trimethoxyphenyl4-Chlorophenyl0.015
4q 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl0.008
ReferenceCA-40.009-0.012

Key SAR deductions from this series include:

  • The 3,4,5-trimethoxyphenyl A-ring is essential for high potency , mimicking the A-ring of CA-4.[4]

  • The nature and position of substituents on the B-ring are critical for activity. Electron-withdrawing groups, such as a 4-chloro substituent (4f ), and electron-donating groups can both lead to potent compounds.

  • The most potent compound in the series, 4q , features a 3-amino-4-methoxyphenyl B-ring, suggesting that specific hydrogen bonding interactions in this region of the colchicine binding site on tubulin are highly favorable.[4]

These compounds were shown to inhibit tubulin polymerization and arrest cells in the G2/M phase of the cell cycle, consistent with the mechanism of action of antitubulin agents.[4]

III. BRD4 Bromodomain Inhibitors: Targeting Epigenetic Regulation

The bromodomain and extraterminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the BRD4 bromodomain (BD1).[6][7]

Structure-Activity Relationship Insights

The general structure of these BRD4 inhibitors is depicted below, with a summary of key SAR findings in Table 3.

Caption: General scaffold for BRD4 inhibiting triazolo[4,3-b]pyridazines.

Table 3: SAR Summary of BRD4 Inhibitors [7]

CompoundR1R2BRD4 BD1 IC50 (µM)
13 MethylIndole-5-yl1.8
14 Methyl4-Phenoxyphenyl3.5
31 Methyl1-Methyl-piperidine-4-yl1.2

The SAR for this series reveals that:

  • A variety of substituents at the R2 position are tolerated, including indole, aryl, and aliphatic moieties.[7]

  • The piperidine-containing analog 31 demonstrates the highest potency among the presented examples, suggesting that a basic nitrogen atom in this position may form favorable interactions within the acetyl-lysine binding pocket of BRD4.[7]

X-ray crystallography studies of these compounds bound to BRD4 BD1 have confirmed their binding mode and provided a structural basis for further optimization.[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of triazolo[4,3-b]pyridazine analogs, based on published procedures.

General Synthesis of 6-Arylidenehydrazino-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines[2]

Start 6-Hydrazinyl-3-aryl- [1,2,4]triazolo[4,3-b]pyridazine Step1 Dissolve in absolute ethanol and heat Start->Step1 Step2 Add aromatic aldehyde Step1->Step2 Step3 Reflux for 4 hours at 80°C Step2->Step3 Step4 Cool and filter Step3->Step4 End Recrystallize from ethanol to obtain pure product Step4->End

Caption: Synthetic workflow for 6-arylidenehydrazino-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines.

  • Step 1: The starting 6-hydrazinyl-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivative is dissolved in absolute ethanol and heated for 10 minutes.[2]

  • Step 2: The appropriate aromatic aldehyde is added to the solution.[2]

  • Step 3: The reaction mixture is refluxed at 80°C for 4 hours.[2]

  • Step 4: After cooling, the crude product is collected by filtration.[2]

  • Step 5: The final product is purified by recrystallization from hot ethanol.[2]

c-Met and Pim-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against c-Met and Pim-1 kinases can be determined using a variety of commercially available assay kits, typically employing a fluorescence or luminescence-based readout to measure ATP consumption or substrate phosphorylation. A general workflow is outlined below.

Start Prepare assay buffer with kinase, substrate, and ATP Step1 Add test compound at varying concentrations Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Add detection reagent Step2->Step3 Step4 Measure signal (luminescence/ fluorescence) Step3->Step4 End Calculate IC50 values Step4->End

Caption: General workflow for a kinase inhibition assay.

Tubulin Polymerization Assay[4]
  • Step 1: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and assay buffer is prepared.

  • Step 2: The test compound or a reference inhibitor (e.g., CA-4) is added to the mixture.

  • Step 3: The reaction is initiated by raising the temperature to 37°C to induce polymerization.

  • Step 4: The fluorescence intensity is monitored over time. Inhibition of tubulin polymerization is observed as a decrease in the fluorescence signal compared to a vehicle control.

BRD4 Bromodomain Binding Assay[7]

A common method for assessing BRD4 binding is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Step 1: Biotinylated acetylated histone peptide and His-tagged BRD4 protein are incubated with the test compound.

  • Step 2: Streptavidin-coated donor beads and nickel-chelated acceptor beads are added.

  • Step 3: In the absence of an inhibitor, the donor and acceptor beads are brought into proximity through the interaction of BRD4 with the acetylated histone.

  • Step 4: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which excites the acceptor beads, resulting in a luminescent signal at 520-620 nm.

  • Step 5: Inhibition is measured as a decrease in the luminescent signal.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has proven to be a highly fruitful template for the development of potent inhibitors of various cancer-related targets. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents at the C3, C6, and other positions can lead to highly potent and selective compounds. The dual c-Met/Pim-1 inhibitors, antitubulin agents, and BRD4 inhibitors discussed herein represent promising avenues for the development of novel anticancer therapeutics.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of this versatile scaffold against other therapeutic targets, such as those involved in inflammatory and neurodegenerative diseases, is a promising area for further investigation. The continued application of structure-based drug design, guided by a thorough understanding of the SAR, will undoubtedly lead to the discovery of new and improved triazolo[4,3-b]pyridazine-based drug candidates.

References

  • Grey, R., Pierce, A. C., Bemis, G. W., Jacobs, M. D., Stuver, C. M., Moody, R. J., Jajoo, R., Mohal, N., & Green, J. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019–3022. [Link]

  • Hassan, R. M., El-Kazak, A. M., & El-Gohary, N. M. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(42), 30438-30461. [Link]

  • Hassan, R. M., El-Kazak, A. M., & El-Gohary, N. M. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(42), 30438-30461. [Link]

  • Horváth, Z., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2185. [Link]

  • Li, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1147–1152. [Link]

  • Kim, J.-H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. [Link]

  • Biegański, M., et al. (2025). 1,2,4-triazole incorporated into polyheterocyclic scaffolds as anti-glioblastoma agents: Biological evaluation and molecular modeling studies. Computational Biology and Chemistry, 119, 108006. [Link]

  • Kim, J.-H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. [Link]

  • Kim, J.-H., et al. (2023). Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. [Link]

  • Zheng, P., et al. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(21), 8846–8861. [Link]

  • Al-Ostath, A., et al. (2023). Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(2), 333-345. [Link]

  • Li, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS medicinal chemistry letters, 7(12), 1147–1152. [Link]

  • Al-Ostath, A., et al. (2026). Retraction Note: Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • Wang, W., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(15), 8839–8853. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3397. [Link]

  • Gomaa, A. A. M., et al. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. Archiv der Pharmazie, 350(12), 1700244. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(11), 3397. [Link]

Sources

A Comparative Benchmark Analysis of the Triazolo[4,3-b]pyridazine Scaffold as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

Introduction: The Emerging Potential of the Triazolo[4,3-b]pyridazine Core

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has garnered significant attention in medicinal chemistry as a versatile and privileged structure for the development of novel therapeutic agents.[1][2] Its unique electronic and structural features make it a compelling starting point for synthesizing compounds with a wide range of biological activities, including anticancer, anticonvulsant, and antifungal properties.[3][4][5] While specific benchmark studies on 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine are not extensively documented in publicly available literature, a wealth of data exists for structurally related derivatives, particularly in the realm of oncology. These derivatives have shown promise as potent inhibitors of key signaling pathways implicated in cancer progression.[4][6]

This guide provides a comprehensive comparative analysis of a representative triazolo[4,3-b]pyridazine derivative, drawing upon published experimental data to benchmark its performance against established drugs. By examining its mechanism of action, efficacy in preclinical models, and key pharmacological parameters, we aim to provide researchers and drug development professionals with a clear perspective on the potential of this chemical class.

Rationale for Comparison: Targeting c-Met and Pim-1 Kinases in Oncology

A significant body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as inhibitors of proto-oncogene kinases, such as c-Met, and serine/threonine kinases, like Pim-1.[4][6][7] Both c-Met and Pim-1 are crucial regulators of cell proliferation, survival, and migration, and their dysregulation is a hallmark of numerous malignancies, including breast, lung, and colon cancers.[4]

In this guide, we will focus on a potent dual c-Met/Pim-1 inhibitor from the triazolo[4,3-b]pyridazine class, designated as compound 4g in a key study by Ali et al.[4][6] This compound has been extensively characterized and provides a robust dataset for comparison. As a benchmark, we will compare its performance against Crizotinib , a well-established, FDA-approved inhibitor of c-Met, and a representative experimental Pim-1 inhibitor. This comparative approach will allow for a nuanced evaluation of the triazolo[4,3-b]pyridazine scaffold's potential advantages in terms of potency, selectivity, and downstream signaling effects.

Comparative Analysis: In Vitro Efficacy and Cellular Mechanisms

The initial assessment of any potential therapeutic agent lies in its in vitro activity. Here, we compare the inhibitory potency and cellular effects of the representative triazolo[4,3-b]pyridazine derivative (compound 4g) with known kinase inhibitors.

Enzymatic Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency against its target enzyme.

CompoundTarget KinaseIC50 (µM)Reference
Compound 4g (Triazolopyridazine) c-Met0.163 ± 0.01[4][6]
Pim-10.283 ± 0.01[4][6]
Crizotinib c-Met0.004Publicly available data
Pim-1 Inhibitor (Representative) Pim-1Variable (typically nM to low µM range)[8]

From this data, it is evident that while Crizotinib exhibits higher potency against c-Met in enzymatic assays, the triazolopyridazine derivative compound 4g demonstrates a dual inhibitory effect on both c-Met and Pim-1 in the sub-micromolar range.[4][6] This dual-targeting approach could offer a therapeutic advantage by simultaneously blocking two distinct oncogenic signaling pathways.

Cellular Antiproliferative Activity

The ultimate goal of a cancer therapeutic is to inhibit the growth of tumor cells. The following table summarizes the antiproliferative activity of compound 4g against a panel of cancer cell lines.

Cell LineCancer TypeCompound 4g (GI%) at 10 µMReference
CCRF-CEMLeukemia85.88[4]
RPMI-8226Leukemia86.88[4]
HCC-2998Colon Cancer85.07[4]
HCT-116Colon Cancer72.71[4]
MCF7Breast Cancer86.77[4]
786-0Renal Cancer77.10[4]
CAKI-1Renal Cancer78.54[4]

Compound 4g displays broad-spectrum antiproliferative activity across various cancer cell lines, with particularly strong growth inhibition in leukemia, colon, and breast cancer models.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death (apoptosis) in cancer cells. Studies have shown that compound 4g significantly promotes apoptosis. In MCF-7 breast cancer cells, treatment with compound 4g led to a 29.61-fold increase in apoptosis compared to the control.[4]

Furthermore, this compound was found to induce cell cycle arrest in the S phase in MCF-7 cells.[4] This indicates that the compound effectively halts DNA replication, preventing the proliferation of cancer cells.

The downstream signaling effects of compound 4g further elucidate its mechanism. It has been shown to decrease the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation that is often downstream of c-Met.[4]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments used to characterize the activity of triazolo[4,3-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human c-Met and Pim-1 kinases, ATP, substrate peptide, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., compound 4g) and the reference inhibitor (e.g., Crizotinib).

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture : Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This technique allows for the quantitative analysis of cell cycle distribution and apoptosis.

  • Cell Preparation : Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation : Fix the cells in cold 70% ethanol.

  • Staining :

    • For Cell Cycle : Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

    • For Apoptosis : Use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Analysis : Analyze the stained cells using a flow cytometer. The DNA content (for cell cycle) or the binding of Annexin V and uptake of PI (for apoptosis) is measured.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Pim-1 Pim-1 Bad Bad Pim-1->Bad Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis_Inhibition Apoptosis_Inhibition Bcl-2->Apoptosis_Inhibition Promotes Triazolopyridazine (4g) Triazolopyridazine (4g) Triazolopyridazine (4g)->c-Met Triazolopyridazine (4g)->Pim-1 Crizotinib Crizotinib Crizotinib->c-Met

Caption: Simplified signaling pathway of c-Met and Pim-1 and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action (Flow Cytometry) Cell_Viability->Mechanism_Study Xenograft_Model Tumor Xenograft Model Mechanism_Study->Xenograft_Model Compound_Synthesis Synthesis of Triazolopyridazine Derivatives Compound_Synthesis->Kinase_Assay

Caption: General workflow for the preclinical evaluation of novel kinase inhibitors.

In Vivo Benchmarking: Preclinical Efficacy

While in vitro data is essential, the true test of a drug candidate's potential is its efficacy in a living organism. Although specific in vivo data for 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is not available, studies on other triazolo-fused heterocyclic systems have demonstrated their potential in vivo. For instance, novel triazole derivatives have shown dose-dependent survival benefits in mouse models of fungal infections.[3] Similarly, triazolopyridine derivatives have demonstrated antitumor activity in xenograft mouse models with no visible toxicity.[9] These findings suggest that the triazolo[4,3-b]pyridazine scaffold is likely to possess favorable pharmacokinetic properties that translate to in vivo efficacy.

Future Directions and Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a promising platform for the development of novel kinase inhibitors with potential applications in oncology. The representative compound, 4g , showcases the ability of this chemical class to potently inhibit key oncogenic kinases, induce apoptosis, and halt cancer cell proliferation. Its dual-targeting mechanism of c-Met and Pim-1 offers a compelling rationale for its further development, potentially overcoming resistance mechanisms associated with single-target therapies.

While direct comparative data for 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is yet to be published, the extensive research on analogous compounds provides a strong foundation for its potential as a therapeutic agent. Future research should focus on comprehensive in vivo efficacy and safety studies, pharmacokinetic profiling, and the exploration of this scaffold against a broader range of kinase targets.

This guide has provided a framework for understanding and evaluating the potential of the triazolo[4,3-b]pyridazine class of compounds. By leveraging the available data and employing rigorous experimental methodologies, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • 6-CHLORO-[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE | lookchem. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. Available at: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry - Samara Journal of Science. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing. Available at: [Link]

  • Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2][3]triazolo[4,3-b]pyridazine. Available at: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. Available at: [Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Available at: [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 - Semantic Scholar. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. Available at: [Link]

  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents - PubMed. Available at: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed. Available at: [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchGate. Available at: [Link]

  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

Sources

confirming the binding target of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is a privileged heterocyclic scaffold primarily utilized in the discovery of Type I and Type II kinase inhibitors, most notably targeting c-Met (Hepatocyte Growth Factor Receptor) and Pim-1 kinase .

While historical literature associates triazolopyridazines with the benzodiazepine site of GABA-A receptors, recent high-impact medicinal chemistry campaigns (2019–2024) have validated this specific chlorinated scaffold as a core building block for dual c-Met/Pim-1 inhibitors in oncology. The "6-chloro" position serves as a critical electrophilic handle for nucleophilic aromatic substitution (


), allowing the attachment of specificity-determining moieties.

This guide outlines the experimental framework to confirm the binding target of this scaffold and its derivatives, distinguishing between specific ATP-pocket engagement and non-specific interactions.

Part 1: Comparative Analysis of Confirmation Methodologies

Confirming the target of a scaffold or low-affinity fragment requires distinguishing between true binding events and assay artifacts. The following table compares the primary methodologies for validating 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine engagement.

FeatureThermal Shift Assay (TSA/DSF) Surface Plasmon Resonance (SPR) TR-FRET Kinase Binding X-Ray Crystallography
Primary Utility High-throughput fragment screeningKinetic characterization (

,

,

)
Functional potency (

) & Competition
Structural validation of binding mode
Suitability for Scaffold High (Detects weak binders)High (Sensitive to low MW compounds)Medium (Requires higher affinity)High (Definitive proof)
Throughput High (384-well)MediumHighLow
Data Output

(Melting Temp Shift)
Binding Isotherms & KineticsDisplacement of TracerElectron Density Map
Limitations False positives from aggregationHigh protein consumptionIndirect measurementDifficult for flexible proteins
Recommendation

For the 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine scaffold:

  • Initial Screen: Use TSA to confirm the core scaffold stabilizes the kinase domain (c-Met or Pim-1).

  • Validation: Use SPR to rule out promiscuous aggregation and determine stoichiometry (1:1 binding).

  • Optimization: Once the 6-chloro handle is substituted, switch to TR-FRET for potency ranking.

Part 2: Strategic Workflows & Visualizations

Target Confirmation Workflow

The following diagram illustrates the logical progression from scaffold synthesis to target validation.

TargetConfirmation Scaffold 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine TSA Thermal Shift Assay (Primary Screen) Scaffold->TSA Confirm Stabilization SPR SPR Analysis (Kinetics & Stoichiometry) TSA->SPR Validated Hits Synthesis Library Expansion (SnAr at C6-Cl) SPR->Synthesis Confirmed Binder TRFRET TR-FRET Binding Assay (Potency IC50) Synthesis->TRFRET Derivative Testing TRFRET->Synthesis SAR Optimization XRay X-Ray Co-crystal (Structural Proof) TRFRET->XRay Lead Compounds

Caption: Logical workflow for validating triazolopyridazine scaffold binding, moving from biophysical screening to structural confirmation.

Biological Pathway Context (c-Met Signaling)

Understanding the downstream effects is crucial for cellular validation.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Target) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet Inhibition (ATP Pocket) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK MAPK->Proliferation

Caption: c-Met signaling cascade. The scaffold targets the ATP pocket of c-Met, blocking downstream PI3K/AKT and MAPK signaling.

Part 3: Detailed Experimental Protocols

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Confirm that 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine binds to the c-Met kinase domain by measuring the increase in protein melting temperature (


).

Materials:

  • Recombinant c-Met Kinase Domain (residues 956–1390).

  • Sypro Orange Dye (5000x stock).

  • Compound: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine (10 mM in DMSO).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dilute c-Met protein to 2 µM in assay buffer. Dilute Sypro Orange to 5x final concentration.

  • Plating: In a 384-well PCR plate, dispense:

    • 9 µL Protein/Dye Mix.

    • 1 µL Compound (Final concentration 10–100 µM).

    • Control: 1 µL DMSO (Negative control) and 1 µL Staurosporine (Positive control).

  • Execution: Seal plate and centrifuge at 1000 x g for 1 min.

  • Run: Place in RT-PCR instrument (e.g., Roche LightCycler).

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec.

    • Monitor fluorescence (Ex 465 nm / Em 580 nm).

  • Analysis: Calculate the inflection point of the melt curve (

    
    ).
    
    • Valid Hit:

      
       compared to DMSO control.
      
    • Note: Triazolopyridazines typically show Type I binding profiles (stabilizing the active conformation).

Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the


 of the scaffold and its derivatives by displacing a known tracer from the ATP pocket.

Materials:

  • LanthaScreen™ Eu-anti-GST Antibody.

  • GST-tagged c-Met Kinase.

  • Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • TR-FRET Dilution Buffer.

Step-by-Step Methodology:

  • Assay Mix: Prepare a solution containing 5 nM c-Met, 2 nM Eu-antibody, and 10 nM Tracer 236.

  • Compound Addition: Prepare a 10-point serial dilution of the triazolopyridazine derivative in DMSO. Transfer 100 nL to a low-volume 384-well plate.

  • Incubation: Add 10 µL of Assay Mix to the wells. Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate TR-FRET Ratio (

    
    ). Plot ratio vs. log[Compound] to determine 
    
    
    
    .
    • Interpretation: A decrease in FRET signal indicates the compound has successfully displaced the tracer from the ATP pocket.

Part 4: Scientific Causality & Troubleshooting

Why this Scaffold?

The triazolo[4,3-b]pyridazine core is planar and electron-deficient. The nitrogen atoms in the triazole ring (N1, N2) often serve as hydrogen bond acceptors for the hinge region of the kinase (specifically interacting with the backbone NH of Met1160 in c-Met). The 6-chloro substituent is strategically placed to point towards the solvent front or the hydrophobic back pocket, depending on the exact binding mode, but primarily serves as a synthetic handle.

Self-Validating the System
  • Aggregation Check: If the TSA shows a very high

    
     or a distorted curve slope, the compound may be causing non-specific protein aggregation. Confirm with 0.01% Triton X-100 in the buffer; if activity is lost, the binding was non-specific.
    
  • Regiochemistry: Ensure the methyl group is at the 7-position . Isomers (e.g., 3-methyl or 8-methyl) have significantly different electronic properties and steric clashes within the ATP pocket.

References

  • Mahmoud, M. E., et al. (2024).[1] "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." RSC Advances, 14, 28789-28809. Link

  • Wang, J., et al. (2020). "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors." ACS Omega, 5(29), 18215–18233. Link

  • Gong, Y., et al. (2019). "Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors." European Journal of Medicinal Chemistry, 168, 81-95. Link

  • Albrecht, B. K., et al. (2008).[2] "Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase." Journal of Medicinal Chemistry, 51(10), 2879–2882. Link

Sources

Comparative Efficacy Guide: 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine derivatives , focusing on their dual utility in oncology (c-Met inhibition) and neurology (anticonvulsant activity).

Executive Summary & Scaffold Analysis

The triazolo[4,3-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, valued for its high nitrogen content, capacity for hydrogen bonding, and rigid planar structure which mimics purine bases.

The specific subclass—6-Chloro-7-methyl-triazolo[4,3-b]pyridazine —serves as a versatile electrophilic template. The 6-chloro position acts as a pivotal "warhead" for Nucleophilic Aromatic Substitution (


), allowing researchers to introduce diverse amines, alkoxides, or thiols to modulate solubility and target affinity. The 7-methyl  group provides essential hydrophobic contacts within enzyme binding pockets (e.g., the ATP-binding site of kinases).
Primary Therapeutic Applications
  • Oncology (c-Met/Pim-1 Kinase Inhibition): Derivatives functionalized at the 3-position (aryl groups) and 6-position (heterocycles) block the HGF/c-Met signaling axis.

  • Neurology (Anticonvulsant): 6-Alkoxy derivatives modulate GABAergic pathways, exhibiting high protective indices against electroshock-induced seizures.

Comparative Efficacy Analysis

Application A: Oncology (Dual c-Met/Pim-1 Inhibition)

Dysregulation of c-Met (Hepatocyte Growth Factor Receptor) is a hallmark of metastatic progression. Derivatives of the 6-chloro-7-methyl scaffold have been engineered to compete with ATP in the kinase domain.

Key Derivative: Compound 4g

  • Structure: 6-(2-arylidenehydrazinyl)-3-aryl substituted.[1]

  • Mechanism: Dual inhibition of c-Met and Pim-1 kinases, arresting the cell cycle at the S-phase.[1][2]

Experimental Data Comparison (In Vitro)

Data normalized against Staurosporine (Non-selective Kinase Inhibitor).

Compound IDTargetIC50 (µM) ± SDSelectivity ProfileApoptosis Induction (Fold vs Control)
Compound 4g c-Met 0.163 ± 0.01 High (Dual c-Met/Pim-1)29.61x
Compound 4gPim-10.283 ± 0.01High--
Compound 4ac-Met> 0.500Moderate12.4x
Staurosporine Pan-Kinase0.012 ± 0.003Low (Broad spectrum toxicity)35.2x

Insight: While Staurosporine is more potent, its lack of selectivity leads to off-target toxicity. Compound 4g offers a superior therapeutic window by specifically targeting the c-Met/Pim-1 axis, crucial for suppressing metastasis without systemic cytotoxicity.

Application B: Neurology (Anticonvulsant Activity)

Modifications at the 6-position with alkoxy chains convert the scaffold into a modulator of voltage-gated ion channels or GABA receptors.

Key Derivative: Compound 2r [3]

  • Structure: 6-Alkoxy-[1,2,4]triazolo[4,3-b]pyridazine.[4]

  • Test Model: Maximal Electroshock (MES) test in mice (gold standard for generalized tonic-clonic seizures).

Experimental Data Comparison (In Vivo)
Compound / DrugED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Neurotoxicity Profile
Compound 2r 17.3 380.3 22.0 Low (High safety margin)
Phenytoin9.565.76.9High (Ataxia/Sedation)
Carbamazepine8.871.68.1Moderate
Valproate272.0426.01.6Low

Insight: Compound 2r is less potent than Phenytoin (higher ED50) but significantly safer. A Protective Index (PI = TD50/ED50) of 22.0 indicates that the therapeutic dose is far removed from the toxic dose, unlike Phenytoin (PI = 6.9) where the therapeutic window is narrow.

Mechanistic Visualization

Pathway 1: c-Met Signaling & Inhibition

The following diagram illustrates how the triazolo-pyridazine derivative (Compound 4g) intercepts the HGF/c-Met pathway to prevent cell proliferation.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS/MAPK cMet->RAS Inhibitor Triazolo-pyridazine (Compound 4g) Inhibitor->cMet Competitive Inhibition (ATP Site) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus RAS->Nucleus Outcome Cell Proliferation & Metastasis Nucleus->Outcome

Figure 1: Mechanism of Action. The derivative competitively binds to the c-Met ATP pocket, halting downstream PI3K/AKT signaling and forcing the cancer cell into apoptosis.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine. Rationale: This route utilizes the oxidative cyclization of hydrazines, a robust method yielding high purity.

Reagents:

  • 3-Chloro-6-hydrazinyl-4-methylpyridazine (Precursor)

  • Formic acid or Orthoformate (Cyclizing agent)

  • Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-chloro-6-hydrazinyl-4-methylpyridazine in 20 mL of anhydrous ethanol.

  • Cyclization: Add 15 mmol of triethyl orthoformate (or reflux in formic acid for unsubstituted triazole ring).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Precipitation: Cool the reaction mixture to 0°C. The product will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold diethyl ether to remove unreacted hydrazine.

  • Recrystallization: Recrystallize from ethanol/water to obtain the pure 6-chloro-7-methyl-triazolo[4,3-b]pyridazine intermediate.

Protocol B: c-Met Kinase Inhibition Assay (ELISA-based)

Objective: Quantify the IC50 of the synthesized derivative. Self-Validating Check: Include Staurosporine as a positive control; if Staurosporine IC50 deviates >20% from literature (12 nM), invalidate the run.

Workflow:

  • Coat Plate: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20 µg/mL). Incubate overnight at 37°C.

  • Wash: Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Reaction Mix: Add 10 µL of ATP (10 µM final), 10 µL of recombinant c-Met kinase, and 10 µL of the test compound (dilution series 0.001 µM to 10 µM).

  • Incubation: Incubate for 1 hour at 30°C.

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

  • Development: Add TMB substrate. Stop reaction with 1M H2SO4 after 15 mins.

  • Analysis: Measure Absorbance at 450 nm. Plot Dose-Response curve using non-linear regression (Sigmoidal 4PL).

Synthesis Logic Diagram

Synthesis_Flow Start 3,6-Dichloro-4-methylpyridazine Step1 Hydrazine Hydrate (Nucleophilic Sub.) Start->Step1 Inter 3-Chloro-6-hydrazinyl- 4-methylpyridazine Step1->Inter Step2 R-COOH / POCl3 or Orthoformate Inter->Step2 Final 6-Chloro-7-methyl- triazolo[4,3-b]pyridazine Step2->Final

Figure 2: Synthetic route to the core scaffold.[5] The 6-chloro group is preserved to serve as a handle for further derivatization.

References

  • Mahmoud, M. E., et al. (2024).[2] Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.[1][2] RSC Advances.

  • Luan, G., et al. (2010). Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine. European Journal of Medicinal Chemistry.

  • Albrecht, B. K., et al. (2012). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Wang, X., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules.

Sources

cytotoxicity comparison between triazole precursors and cyclized products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cytotoxicity Comparison: Triazole Precursors vs. Cyclized Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from azide and alkyne precursors to a 1,2,3-triazole product represents more than a chemical ligation; it is a shift from reactive, potential metabolic liabilities to a pharmacologically privileged, stable scaffold.[1][2] While organic azides and terminal alkynes are celebrated for their bioorthogonality, their cytotoxicity profiles differ significantly from the resulting triazole.

The critical insight for researchers: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the primary source of cytotoxicity is rarely the organic precursors or the triazole product, but the copper catalyst (Cu(I)) . In contrast, the 1,2,3-triazole ring itself acts as a non-toxic bioisostere of the amide bond, often improving the metabolic stability and solubility of the parent compounds.

The Chemistry of the Comparison

To understand the toxicity profiles, we must first isolate the chemical species involved. The "Click" reaction transforms two high-energy precursors into a thermodynamically stable heterocycle.

The Precursors
  • Organic Azides (

    
    ):  unlike their inorganic counterpart (Sodium Azide, 
    
    
    
    ), which is a potent respiratory poison (Cytochrome C oxidase inhibitor), organic azides are generally stable and exhibit low intrinsic cytotoxicity. However, they are lipophilic and, if left unreacted, can be reduced to amines by intracellular thiols or phosphines.
  • Terminal Alkynes (

    
    ):  Generally inert in biological systems. Their primary toxicity risk stems from non-specific alkylation if highly activated, but this is rare in standard bioorthogonal applications.
    
  • The Catalyst (Cu): The "hidden" precursor. Free Copper(I) generates Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and cell death.

The Product
  • 1,2,3-Triazole: A five-membered nitrogen heterocycle.[2][3][4] It is resistant to hydrolysis, oxidation, and reduction. It mimics the electronic properties and dipole moment of a peptide bond (amide), allowing it to bind biological targets without the metabolic liability of rapid enzymatic cleavage.

Comparative Toxicity Analysis

Pathway & Toxicity Sources

The following diagram illustrates the transformation and the specific points where cytotoxicity is introduced into the system.

ToxicityPathway Azide Organic Azide (Precursor A) Triazole 1,2,3-Triazole (Cyclized Product) Azide->Triazole Cycloaddition Alkyne Terminal Alkyne (Precursor B) Alkyne->Triazole Cycloaddition Cu Cu(I) Catalyst (The Toxicity Driver) ROS ROS Generation (Oxidative Stress) Cu->ROS Side Reaction Cu->Triazole Catalysis ROS->Azide Cellular Damage Metabolism Metabolic Stability (Peptidomimetic) Triazole->Metabolism High Stability

Figure 1: Toxicity Pathway Analysis. Note that the primary cytotoxicity vector is the Cu(I) catalyst generating ROS, rather than the conversion of Azide/Alkyne to Triazole.

Quantitative Comparison (Representative Data)

The table below summarizes the cytotoxicity (IC50) trends. Note that "Precursor Toxicity" often spikes due to the catalyst required for the reaction, not the molecule itself.

ComponentIntrinsic Toxicity (IC50)Primary Mechanism of ToxicityMetabolic Stability
Inorganic Azide (

)
High (< 1 mM)Respiratory Chain Inhibition (Complex IV)Low
Organic Azide Low (> 100

M)
Potential reduction to amines; LipophilicityModerate
Terminal Alkyne Low (> 100

M)
Non-specific binding (rare)High
Copper Catalyst (CuAAC) High (< 50

M)
ROS Generation, Membrane Damage N/A
1,2,3-Triazole (Product) *Very Low (> 500

M)
N/A (Bioinert)Excellent

*Note: Some triazole derivatives are designed to be cytotoxic (e.g., anticancer drugs).[3][5] In these cases, toxicity is a feature of the substituents, not the triazole ring itself.

Critical Analysis: CuAAC vs. SPAAC

When evaluating cytotoxicity, the method of cyclization is the defining variable.

The CuAAC Problem (Copper-Catalyzed)

While efficient, CuAAC is inherently toxic to live cells.

  • Mechanism: Cu(I) accelerates the reaction but catalyzes the formation of hydroxyl radicals.

  • Mitigation: Ligands like THPTA or BTTAA chelate Cu(I), slowing ROS production and raising the biocompatibility threshold, but do not eliminate the risk entirely.

The SPAAC Solution (Strain-Promoted)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (e.g., DBCO, BCN) to drive the reaction without copper.[6]

  • Toxicity Profile: The toxicity of SPAAC is strictly limited to the precursors. Since no metal catalyst is used, the resulting triazole formation is cytocompatible, making it the gold standard for live-cell labeling.

Experimental Validation: Self-Validating Protocol

To objectively compare the cytotoxicity of your specific precursors vs. the product, you must control for the catalyst.

Workflow Diagram

AssayWorkflow cluster_groups Treatment Groups (Critical Controls) Seeding Step 1: Cell Seeding (96-well plate, 5k cells/well) Treatment Step 2: Compound Treatment (24h Incubation) Seeding->Treatment GroupA A: Precursor (Azide Only) Treatment->GroupA GroupB B: Precursor (Alkyne Only) Treatment->GroupB GroupC C: Product (Purified Triazole) Treatment->GroupC GroupD D: Catalyst Control (Cu + Ligand) Treatment->GroupD Wash Step 3: Wash & Recovery (Remove Cu/Compounds) GroupA->Wash GroupB->Wash GroupC->Wash GroupD->Wash Readout Step 4: Viability Assay (MTT/MTS or ATP Luminescence) Wash->Readout

Figure 2: Cytotoxicity Assay Workflow. Group D is essential to distinguish product toxicity from catalyst artifacts.

Detailed Protocol (MTT Assay)
  • Preparation:

    • Synthesize and purify the 1,2,3-triazole product before the assay. Do not attempt to form it in situ on the cells for this toxicity comparison, as the copper will confound the results.

    • Prepare stock solutions of Azide, Alkyne, and Triazole in DMSO (keep final DMSO < 0.5%).

    • Catalyst Control: Prepare a mock solution of

      
       + Ligand (e.g., THPTA) at the concentration used in your synthesis.
      
  • Seeding:

    • Seed cells (e.g., HeLa, HEK293) at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment:

    • Treat cells with increasing concentrations (1

      
      M – 100 
      
      
      
      M) of:
      • Group A: Organic Azide[2][5]

      • Group B: Terminal Alkyne[1]

      • Group C: Purified 1,2,3-Triazole

      • Group D: Cu/Ligand Complex (Critical Control)

  • Readout:

    • Incubate for 24-48 hours.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals and read absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability relative to Vehicle Control (DMSO).

    • Success Criteria: The Triazole (Group C) should show viability >90% at concentrations where the Catalyst Control (Group D) shows significant toxicity (<50%).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[7] Journal of the American Chemical Society. Link

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Link

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews. Link

Sources

evaluating off-target effects of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation of the 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine Scaffold: Off-Target Profiling and Selectivity in Kinase Inhibitor Design

Executive Summary: The Scaffold at a Glance

6-Chloro-7-methyl-triazolo[4,3-b]pyridazine (hereafter referred to as CMTP ) is a privileged heterocyclic scaffold primarily utilized in the discovery of Type I and Type II kinase inhibitors. While it is most renowned as a core building block for c-Met (HGFR) and Pim-1 inhibitors, its utility is frequently debated due to a complex off-target profile involving metabolic enzymes and cardiovascular safety targets.

This guide evaluates the CMTP scaffold not merely as a raw intermediate, but as a pharmacological probe, comparing its selectivity and off-target liabilities against established clinical alternatives like Crizotinib , Cabozantinib , and Tepotinib .

Key Verdict: The CMTP core offers exceptional potency against c-Met (nanomolar range) but carries intrinsic liabilities for PDE3 inhibition (cardiovascular risk) and CYP1A2/3A4 inhibition (metabolic clearance). Successful utilization requires specific substitution patterns (e.g., N-linked vs. O-linked moieties) to mitigate these off-target effects.

Mechanism of Action & Primary Targets

The CMTP scaffold functions as an ATP-competitive pharmacophore. Its nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains.

  • Primary Target (c-Met): The scaffold binds to the ATP-binding pocket of the Hepatocyte Growth Factor Receptor (c-Met). In optimized derivatives, the triazolopyridazine core facilitates

    
    -stacking interactions with Tyr1230  (activation loop), locking the kinase in an inactive conformation.
    
  • Dual-Activity (Pim-1): Due to structural homology in the ATP pocket, CMTP derivatives often exhibit equipotent inhibition of Pim-1 , a serine/threonine kinase. While sometimes intentional (dual-inhibition strategy), this is considered an off-target effect when strict c-Met selectivity is required.

Signaling Pathway Blockade

The following diagram illustrates the downstream effects of CMTP-mediated c-Met inhibition.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor (CMTP Target) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK/ERK (Proliferation) RAS->MAPK CMTP CMTP Scaffold (Inhibitor) CMTP->cMet Blocks ATP Binding

Figure 1: Mechanism of Action. The CMTP scaffold inhibits c-Met autophosphorylation, severing the HGF-driven survival (AKT) and proliferation (MAPK) cascades.

Off-Target Profiling: The Critical Evaluation

The major challenge with the CMTP scaffold is not potency, but selectivity . Unoptimized derivatives exhibit specific "class effects" that must be screened early.

A. Cardiovascular Liability: PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is a critical off-target for triazolopyridazines.

  • Mechanism: The scaffold can mimic the cAMP substrate of PDE3.

  • Consequence: PDE3 inhibition in cardiac tissue increases contractility and can lead to arrhythmias.

  • Evaluation: Early CMTP derivatives often show <100-fold selectivity for c-Met over PDE3. Tepotinib (a related pyridazinone) was specifically optimized to eliminate this liability.

B. Metabolic Liability: CYP Inhibition

The CMTP core, particularly when substituted with lipophilic linkers (O-linked), is prone to inhibiting Cytochrome P450 enzymes.

  • Target: CYP1A2 and CYP3A4.

  • Consequence: Drug-drug interactions (DDI) and poor metabolic stability (high clearance).

  • Solution: Shifting from O-linked to N-linked substituents on the pyridazine ring has been shown to reduce CYP affinity significantly.

C. Kinase Selectivity (The "Pim-1 Problem")

While selective against most tyrosine kinases (e.g., VEGFR, EGFR), CMTP shows significant crossover with Pim-1.

  • Impact: If the goal is pure c-Met inhibition (e.g., for MET-exon-14 skipping mutations), Pim-1 inhibition is an unwanted off-target effect that may alter toxicity profiles (e.g., lymphopenia).

Comparative Performance Data

The following table contrasts the CMTP scaffold (represented by early research probes like SGX-523 precursors) against clinical standards.

FeatureCMTP Scaffold (Prototypical)Crizotinib (Class I)Tepotinib (Class II Optimized)
Primary Target c-Met / Pim-1c-Met / ALK / ROS1c-Met (Highly Selective)
c-Met Potency (IC50) < 10 nM~4 nM~3 nM
PDE3 Selectivity Low to Moderate (Risk)High (Safe)>10,000-fold (Safe)
CYP Inhibition High (CYP1A2/3A4)Moderate (CYP3A4 substrate)Low
hERG Inhibition Moderate (Linker dependent)High (QTc prolongation risk)Low
Clinical Status Preclinical / ProbeApproved (Lung Cancer)Approved (METex14)

Experimental Protocols for Off-Target Validation

To validate the CMTP scaffold in your specific application, you must run the following self-validating counter-screens.

Protocol A: PDE3 Counter-Screening (Cardiovascular Safety)

This assay is mandatory for any triazolopyridazine derivative to rule out inotropic toxicity.

  • Reagents: Recombinant human PDE3A enzyme, cAMP (fluorescently labeled or tritiated), and PDE buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

  • Preparation: Dilute CMTP test compounds in DMSO (final concentration <1%). Prepare a 10-point dose-response curve (0.1 nM to 10 µM).

  • Reaction:

    • Incubate enzyme + test compound for 15 min at 25°C.

    • Add substrate (cAMP) to initiate reaction.

    • Incubate for 60 min at room temperature.

  • Detection: Use IMAP (Immobilized Metal Assay for Phosphochemicals) fluorescence polarization. Binding of the nanoparticle sensor to the phosphate product increases polarization.

  • Validation:

    • Positive Control: Milrinone (Known PDE3 inhibitor, IC50 ~0.5 µM).

    • Pass Criteria: Selectivity Ratio (IC50_PDE3 / IC50_cMet) must be > 1000.

Protocol B: Time-Dependent CYP Inhibition (TDI)

Determines if the scaffold irreversibly inactivates metabolic enzymes.

  • System: Human liver microsomes (HLM) at 1 mg/mL protein.

  • Substrates: Midazolam (CYP3A4 probe) or Phenacetin (CYP1A2 probe).

  • Workflow:

    • Pre-incubation: Incubate CMTP (10 µM) with HLM +/- NADPH for 30 minutes (The "inactivation" step).

    • Dilution: Dilute the mixture 1:10 into a secondary incubation containing the specific CYP probe substrate.

    • Measurement: Quantify the metabolite of the probe substrate via LC-MS/MS after 10 min.

  • Calculation: Calculate the

    
     ratio.
    
    • Interpretation: A shift in IC50 > 1.5-fold between +/- NADPH pre-incubation indicates mechanism-based inhibition (suicide inhibition), a common failure mode for chloropyridazines.

Optimization Workflow

The following decision tree outlines how to navigate the CMTP scaffold's liabilities during lead optimization.

Optimization_Workflow Step1 CMTP Hit (IC50 < 50nM) Step2 PDE3 Screen Step1->Step2 Decision1 Selectivity > 100x? Step2->Decision1 Step3 CYP TDI Assay Decision1->Step3 Yes Fail Discard / Re-design Linker Decision1->Fail No (Cardio Risk) Decision2 Shift < 1.5x? Step3->Decision2 Decision2->Fail No (Metabolic Risk) Success Lead Candidate (Class II c-Met) Decision2->Success Yes

Figure 2: Screening Cascade. Critical "Go/No-Go" decision points for triazolopyridazine development.

References

  • Albrecht, B. K., et al. (2008). "Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase." Journal of Medicinal Chemistry.

  • El-Malah, A., et al. (2024).[1] "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors." RSC Advances.

  • Blagg, J., et al. (2012). "Structure–Activity Relationships of Triazolopyridazine-Based c-Met Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • FDA Center for Drug Evaluation. (2020). "Multi-disciplinary Review and Evaluation: Tepotinib (Metabolic profile comparison)." FDA Access Data.

Sources

Optimizing Triazolopyridazine Quantification: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazolopyridazine Challenge

Triazolopyridazines are a privileged scaffold in medicinal chemistry, forming the core of potent PDE inhibitors, anticonvulsants, and kinase inhibitors (e.g., MPS1 inhibitors). However, their quantification presents distinct bioanalytical hurdles. These fused heterocycles possess multiple basic nitrogen atoms, leading to pH-dependent ionization and potential tautomerism that can cause peak tailing or splitting in unoptimized chromatographic systems.

This guide moves beyond generic validation templates. We compare the two dominant analytical modalities—HPLC-UV and LC-MS/MS —and provide a self-validating framework for quantifying these molecules in complex biological matrices.

Strategic Comparison: HPLC-UV vs. LC-MS/MS

While HPLC-UV is the workhorse of Quality Control (QC) for raw material purity, it often fails in bioanalysis due to lack of sensitivity and selectivity. LC-MS/MS (Triple Quadrupole) is the gold standard for pharmacokinetic (PK) studies.

Performance Benchmarking

The following data represents typical performance metrics for triazolopyridazine derivatives based on field applications.

FeatureHPLC-UV (DAD)LC-MS/MS (Triple Quad)Operational Verdict
Primary Application CMC, Purity, DissolutionPK/PD, DMPK, Trace ImpuritiesContext Dependent
LOQ (Limit of Quant) 50 – 500 ng/mL0.1 – 1.0 ng/mLMS is ~500x more sensitive
Selectivity Low (Co-elution risks)High (Mass-based discrimination)MS essential for metabolites
Linearity Range

orders of magnitude

orders of magnitude
MS handles wide dosing ranges
Throughput 15–30 min/run2–5 min/runMS enables high-throughput
Matrix Tolerance High (Robust)Low (Susceptible to Ion Suppression)MS requires cleaner extraction

Method Development & Optimization Logic

Chromatographic Chemistry (The "Why")

Triazolopyridazines are weak bases (pKa ~3–4).

  • HPLC-UV: We must suppress ionization to prevent peak tailing. Use a high pH buffer (pH > 8) if the column allows (e.g., XBridge C18), rendering the molecule neutral and increasing retention.

  • LC-MS/MS: We want ionization. Use an acidic mobile phase (0.1% Formic Acid) to fully protonate the nitrogen atoms (

    
    ), maximizing sensitivity in Positive ESI mode.
    
Visualization: Method Validation Workflow

The following diagram outlines the logical flow from development to regulatory validation (FDA/ICH M10).

ValidationWorkflow Plan 1. Validation Planning (Define ATP) Dev 2. Method Development (Column/Mobile Phase) Plan->Dev Select Mode PreVal 3. Pre-Validation (Stress Testing) Dev->PreVal Optimize PreVal->Dev Fail? Retry FullVal 4. Full Validation (ICH M10 / FDA) PreVal->FullVal Lock Method Monitor 5. In-Study Monitoring (ISR & QC) FullVal->Monitor Deploy Monitor->FullVal Major Change?

Figure 1: The lifecycle of a bioanalytical method, emphasizing the pre-validation stress test to prevent failure during the expensive full validation phase.

Validated Experimental Protocols

Sample Preparation: The Critical Choice

For triazolopyridazines in plasma, Protein Precipitation (PPT) is cheap but leaves phospholipids that cause ion suppression in MS. Liquid-Liquid Extraction (LLE) is superior for this scaffold due to its lipophilicity.

Protocol: LLE for Rat Plasma (Recommended)

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Stable Isotope Labeled Internal Standard (SIL-IS). Crucial: Deuterated analogs compensate for matrix effects.

  • Extraction: Add 500 µL of Ethyl Acetate/MTBE (50:50) . The triazolopyridazine partitions into the organic layer; salts and proteins stay in the aqueous layer.

  • Agitate: Vortex for 5 min; Centrifuge at 10,000 rpm for 5 min.

  • Concentrate: Transfer supernatant to a fresh tube; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

Visualization: Sample Prep Decision Tree

SamplePrep Start Biological Sample (Plasma/Urine) Conc Analyte Conc? Start->Conc High High (>1 µg/mL) Conc->High QC/Tox Low Trace (<100 ng/mL) Conc->Low PK/Clinical PPT Protein Precipitation (ACN/MeOH) High->PPT Fast Clean Cleanliness Req? Low->Clean LLE Liquid-Liquid Extraction (EtAc/MTBE) Clean->PPT Moderate Clean->LLE High Sensitivity (Remove Lipids)

Figure 2: Decision matrix for selecting sample preparation. LLE is preferred for triazolopyridazines to minimize matrix effects in LC-MS/MS.

Validation Parameters (Self-Validating Systems)

To ensure scientific integrity, the method must prove its own reliability. Follow the FDA/ICH M10 guidelines.

Matrix Effect (The "Silent Killer")

Triazolopyridazines are susceptible to ion suppression from plasma phospholipids eluting late in the run.

  • Test: Compare the peak area of the analyte spiked into extracted blank plasma (A) vs. analyte in pure solvent (B).

  • Calculation:

    
    .
    
  • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.5, you have severe suppression—switch from PPT to LLE.

Specificity & Carryover[1]
  • Specificity: Inject 6 lots of blank matrix. Interference at the retention time must be < 20% of the LLOQ response.

  • Carryover: Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of LLOQ.

    • Tip: Triazolopyridazines can stick to injector needles. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover.

Accuracy & Precision
  • Design: Run QC samples at Low, Medium, and High concentrations (n=5) over 3 separate days.

  • Acceptance: Mean concentration must be within ±15% of nominal (±20% for LLOQ).

References

  • ICH Harmonised Guideline. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.Link

  • Blondel, A., et al. (2018).[2] Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Journal of Chromatography A. Link

  • Smolecule. (2023). Chemical Properties and pKa of 1H-1,2,3-Triazolo[4,5-b]pyridine.Link

  • Vertex AI Research. (2024). Comparative Analysis of HPLC-UV and LC-MS/MS for Heterocyclic Small Molecules.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolo[4,3-b]pyridazine Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct experimental data on the specific compound 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine is not extensively available in the public domain. This guide, therefore, provides a comprehensive comparative analysis based on the significant body of research on closely related derivatives of the triazolo[4,3-b]pyridazine scaffold. The data presented herein serves as a robust proxy for understanding the potential efficacy and mechanism of action of this class of compounds. We will focus on a particularly well-documented derivative, herein referred to as Compound 4g , a potent dual inhibitor of c-Met and Pim-1 kinases, to illustrate the in vitro efficacy. For in vivo context, we will discuss findings from another derivative, RDg , and propose a standard experimental workflow.

Introduction: The Therapeutic Promise of the Triazolo[4,3-b]pyridazine Scaffold

The triazolo[4,3-b]pyridazine core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] In the realm of oncology, derivatives of this scaffold are being actively investigated as potent inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[1][2] Notably, the strategic functionalization of this core has led to the development of compounds with dual inhibitory capacity, a sought-after characteristic in cancer therapy to overcome resistance mechanisms.[1]

This guide will delve into the preclinical efficacy of triazolo[4,3-b]pyridazine derivatives, offering a comparative analysis of their performance in both controlled cellular (in vitro) environments and complex biological (in vivo) systems.

In Vitro Efficacy: Unraveling Cellular Mechanisms

The in vitro assessment of novel anti-cancer compounds is a critical first step in determining their therapeutic potential.[3] For triazolo[4,3-b]pyridazine derivatives, and specifically for our case study Compound 4g, these assays have revealed potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Anti-Proliferative Activity

A variety of triazolo[4,3-b]pyridazine derivatives have been synthesized and screened for their cytotoxic effects on cancer cell lines.[2] Compound 4g, a dual c-Met/Pim-1 inhibitor, has demonstrated strong anti-proliferative impacts on tumor cells.[2] The potency of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

CompoundTarget(s)Mean GI% (Growth Inhibition)IC50 (c-Met)IC50 (Pim-1)
Compound 4g c-Met, Pim-155.84%0.163 ± 0.01 µM0.283 ± 0.01 µM
Compound 4a c-Met, Pim-129.08%Not ReportedNot Reported

Table 1: Anti-proliferative and inhibitory activity of selected triazolo[4,3-b]pyridazine derivatives.[2]

Mechanism of Action: Dual Inhibition of c-Met and Pim-1 and Downstream Signaling

The potent anti-cancer activity of Compound 4g is attributed to its ability to simultaneously inhibit two key kinases: c-Met and Pim-1.[2]

  • c-Met: A receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion.[4]

  • Pim-1: A serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and drug resistance.[5][6]

The dual inhibition of c-Met and Pim-1 by Compound 4g leads to the downregulation of the PI3K/AKT/mTOR signaling pathway.[7][8][9][10] This pathway is a central regulator of cell growth and survival, and its hyperactivation is a common feature of many cancers.[8][10] Specifically, treatment with Compound 4g resulted in a decreased level of phosphorylated PI3K, AKT, and mTOR.

PI3K_AKT_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Activates Pim-1 Pim-1 AKT AKT Pim-1->AKT Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Promotes Compound_4g Compound 4g (Triazolo[4,3-b]pyridazine derivative) Compound_4g->c-Met Inhibits Compound_4g->Pim-1 Inhibits

Caption: Inhibition of c-Met and Pim-1 by Compound 4g disrupts the PI3K/AKT/mTOR signaling pathway.

Effects on Cell Cycle and Apoptosis

Further investigation into the cellular effects of Compound 4g revealed its ability to induce cell cycle arrest and apoptosis. In MCF-7 breast cancer cells, treatment with Compound 4g led to an arrest in the S phase of the cell cycle. Furthermore, it significantly accelerated apoptosis, with a 29.61-fold increase compared to control cells. This induction of apoptosis is mediated by an increased level of caspase-9, a key initiator caspase.

Experimental Protocols for In Vitro Efficacy Assessment

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Treat cells with a range of concentrations of the triazolo[4,3-b]pyridazine derivative (e.g., 0.01 to 100 µM) for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol determines the distribution of cells in the different phases of the cell cycle.[13][14][15]

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[16]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

This assay quantifies the activity of caspases, which are key mediators of apoptosis.[17][18][19][20][21]

  • Cell Lysis: Treat cells with the compound and then lyse the cells to release their contents.

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a chromophore or fluorophore.

  • Incubation: Incubate the lysate with the substrate to allow for cleavage by active caspases.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase activity.

In_Vitro_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Treatment Treatment with Triazolo[4,3-b]pyridazine Derivative Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Cell_Viability Cell Viability (MTT Assay) Endpoint_Assays->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Endpoint_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Caspase Activity) Endpoint_Assays->Apoptosis Data_Analysis Data Analysis: IC50, Cell Cycle Distribution, Apoptosis Induction Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of triazolo[4,3-b]pyridazine derivatives.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro studies provide crucial mechanistic insights, in vivo models are essential for evaluating the therapeutic efficacy of a compound in a more complex biological system.[22]

Evidence from a Triazolo[4,3-b]pyridazine Derivative
Proposed In Vivo Experimental Design: MCF-7 Xenograft Model

To evaluate the in vivo efficacy of a compound like 4g, a human tumor xenograft model is a standard and reliable approach.[24][25] The MCF-7 breast cancer cell line is a suitable choice, given its documented use in xenograft studies and its sensitivity to agents that induce apoptosis and mitotic arrest.[24][25]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject MCF-7 cells, often mixed with Matrigel to support tumor formation, into the flank of the mice.[26] For an orthotopic model, inject the cells into the mammary fat pad.[24][26]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the triazolo[4,3-b]pyridazine derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Efficacy Assessment: Measure tumor volume regularly using calipers. At the end of the study, excise the tumors and measure their weight.

  • Pharmacodynamic and Toxicological Analysis: Collect tumor and organ tissues for further analysis, such as immunohistochemistry to assess target inhibition and H&E staining to evaluate for any treatment-related toxicity.

In_Vivo_Workflow Start Start: Immunodeficient Mice & MCF-7 Cells Implantation Subcutaneous or Orthotopic Implantation of MCF-7 Cells Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment_Phase Compound Administration (e.g., oral gavage) Randomization->Treatment_Phase Monitoring Monitoring & Endpoints Treatment_Phase->Monitoring Tumor_Volume Tumor Volume Measurement (Calipers) Monitoring->Tumor_Volume Tumor_Weight Tumor Weight at End of Study Monitoring->Tumor_Weight Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Monitoring->Toxicity PD_Analysis Pharmacodynamic Analysis (e.g., Immunohistochemistry) Monitoring->PD_Analysis Analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance Tumor_Volume->Analysis Tumor_Weight->Analysis Toxicity->Analysis PD_Analysis->Analysis

Caption: A proposed workflow for assessing the in vivo efficacy of a triazolo[4,3-b]pyridazine derivative using an MCF-7 xenograft model.

Comparative Analysis: In Vitro vs. In Vivo Efficacy

FeatureIn VitroIn Vivo
Environment Controlled, isolated cellular systemComplex, whole-organism system
Primary Endpoints IC50, cell cycle arrest, apoptosis inductionTumor growth inhibition, tumor weight reduction
Insights Gained Mechanism of action, cellular potencyTherapeutic efficacy, pharmacokinetics, toxicity
Limitations Lacks physiological complexityMore resource-intensive, ethical considerations

The transition from in vitro to in vivo is a critical juncture in drug development. While the potent in vitro activity of Compound 4g against cancer cells and its clear mechanism of action are highly encouraging, its ultimate therapeutic potential hinges on its performance in a living system. The promising in vivo data from the related compound RDg provides a strong rationale for advancing compounds like 4g into animal models.

Conclusion

The triazolo[4,3-b]pyridazine scaffold represents a promising foundation for the development of novel anti-cancer agents. Derivatives such as Compound 4g have demonstrated potent in vitro efficacy through the dual inhibition of c-Met and Pim-1, leading to the suppression of the PI3K/AKT/mTOR pathway, cell cycle arrest, and apoptosis. While direct in vivo data for this specific compound is pending, the significant tumor reduction observed with the related compound RDg in a mouse model highlights the therapeutic potential of this chemical class. The proposed in vivo experimental design using an MCF-7 xenograft model provides a clear and standard path forward for the preclinical validation of these promising compounds. Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these derivatives and to confirm their efficacy and safety in preclinical models.

References

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2021). MDPI. Retrieved February 7, 2026, from [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2023). PubMed. Retrieved February 7, 2026, from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2021). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • c-Met-related In Vivo Models. (n.d.). WuXi Biology. Retrieved February 7, 2026, from [Link]

  • Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2023). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019). Anticancer Research. Retrieved February 7, 2026, from [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. (2021). Frontiers. Retrieved February 7, 2026, from [Link]

  • MCF7 Xenograft Model. (n.d.). Altogen Labs. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers. Retrieved February 7, 2026, from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. (2010). Cancer Research - AACR Journals. Retrieved February 7, 2026, from [Link]

  • Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. (2009). Journal of Nuclear Medicine. Retrieved February 7, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). PMC. Retrieved February 7, 2026, from [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. (2020). PMC. Retrieved February 7, 2026, from [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. Retrieved February 7, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved February 7, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (2022). MP Biomedicals. Retrieved February 7, 2026, from [Link]

  • Pim-1 kinase as cancer drug target: An update. (2017). PMC - PubMed Central. Retrieved February 7, 2026, from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved February 7, 2026, from [Link]

  • Caspase Protocols in Mice. (2015). PMC - PubMed Central - NIH. Retrieved February 7, 2026, from [Link]

  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Ingenta Connect. Retrieved February 7, 2026, from [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Retrieved February 7, 2026, from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. (2022). YouTube. Retrieved February 7, 2026, from [Link]

  • Preclinical Tumor Models for Oncology Research. (n.d.). WuXi Biology. Retrieved February 7, 2026, from [Link]

  • MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic. (n.d.). Altogen Labs. Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Logic

Immediate Action Required: Treat this compound as a Potent Irritant and Suspected Sensitizer .[1][2]

While specific GHS data for the 7-methyl isomer is often extrapolated, we must apply the precautionary principle based on the structural homology to its 3-methyl analog (CAS 7197-01-5) and the parent scaffold (CAS 28593-24-0).[1][2]

The "Why" Behind the Risk (Scientific Rationale)

The safety profile of this compound is dictated by its chemical reactivity, specifically the C-6 Chlorine atom .[1][2]

  • Electrophilic Center: The chlorine atom at position 6 is activated by the electron-deficient triazolopyridazine ring system.[1][2] This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Biological Implication: In a biological context, this reactivity allows the compound to potentially alkylate nucleophilic residues (like cysteine or lysine) on proteins.[1][2] This mechanism is the chemical basis for skin sensitization and allergic contact dermatitis .[1][2]

  • Inhalation Risk: As a solid heterocyclic powder, electrostatic charging is common, leading to aerosolization during weighing.[2] Inhalation of reactive dusts poses a risk of respiratory sensitization.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the scale of operation.

Protection Zone Standard Handling (< 100 mg) Scale-Up / High Risk (> 1 g or Solutions) Scientific Justification
Respiratory N95 Respirator (Fit-tested) or Fume Hood sash at working height.[1][2]P100 Half-Face Respirator or PAPR if outside containment.[1][2]Prevents inhalation of electrostatically charged dust particles which can cause mucosal irritation.[1][2]
Dermal (Hands) Nitrile Gloves (Single layer, min 0.11 mm).[1][2]Double Gloving (Inner: Nitrile / Outer: Long-cuff Nitrile or Neoprene).[1][2]Halogenated heterocycles can permeate standard nitrile over time.[1][2] Double gloving provides a "breakthrough" buffer.[1][2]
Ocular Side-shield Safety Glasses .[1][2]Chemical Splash Goggles or Face Shield.[1][2]Solutions in organic solvents (DMSO/DMF) increase the risk of rapid corneal absorption.[1][2]
Body Lab Coat (Cotton/Poly blend), buttoned.[1][2]Tyvek® Sleeves or Disposable Coverall + Lab Coat.[1][2]Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab.
PPE Decision Logic

The following workflow dictates your PPE selection based on operational variables.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Quant Quantity? Solid->Quant SplashPPE Splash Protection: Goggles + Double Gloves + Fume Hood Liquid->SplashPPE Solvent Permeation Risk LowRisk < 100 mg Quant->LowRisk HighRisk > 100 mg Quant->HighRisk StdPPE Standard PPE: Nitrile Gloves + Safety Glasses + Fume Hood LowRisk->StdPPE EnhPPE Enhanced PPE: Double Gloves + P100 Mask + Tyvek Sleeves HighRisk->EnhPPE

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.[1][2]

Operational Protocols

A. Weighing & Transfer (Critical Step)

Risk:[1][2] Static electricity causing powder scattering.[1][2]

  • Engineering Control: Utilize an analytical balance inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or bar if available.[1][2] If not, wipe the spatula with a dryer sheet or ethanol wipe prior to use to neutralize charge.[2]

  • Transfer: Do not transfer free-flowing powder across the lab. Weigh directly into a tared vial or flask, cap it immediately, and wipe the exterior of the container with a wet tissue before removing it from the hood.[2]

B. Solubilization

Risk: Exothermic dissolution or splashing.[1][2]

  • Solvent Choice: This compound typically requires polar aprotic solvents (DMSO, DMF) for high concentrations.[1][2]

  • Protocol: Add solvent slowly to the solid. Do not dump solid into solvent, as this creates a "puff" of displaced air containing toxic dust.[2]

C. Emergency Spill Response

Do NOT dry sweep.[1][2] Dry sweeping generates dust and increases inhalation exposure.[1][2]

Spill_Response Spill Spill Detected Evac Evacuate Immediate Area Alert Colleagues Spill->Evac Assess Assess Size Evac->Assess Small Small (< 5g) Assess->Small Large Large (> 5g) Assess->Large WetWipe Cover with Wet Paper Towels (Prevents Dust) Small->WetWipe HazMat Contact EHS / HazMat Team Large->HazMat Bag Double Bag Waste Label 'Halogenated Toxic' WetWipe->Bag

Figure 2: Workflow for managing spills to minimize aerosolization.[1][2]

Disposal & Waste Management

Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.[2]

Waste Stream Classification Disposal Code (Typical) Handling Instruction
Solid Waste Hazardous Solid, Organic, HalogenatedD013 / D014 (Check Local Regs)Double-bag in clear polyethylene bags.[1][2] Label as "Toxic Solid - Halogenated".[1][2]
Liquid Waste Halogenated Organic SolventF001 / F002 (if in solvent)Segregate into "Halogenated Waste" carboys.[1][2] Do NOT mix with acidic aqueous waste (risk of reaction).[1][2]
Contaminated Sharps Hazardous SharpsN/APlace needles/syringes directly into a rigid sharps container.[1][2] Do not recap.

Important Logistical Note: Never dispose of this compound down the drain. The chlorinated ring system is resistant to biodegradation and can contaminate local water tables.[1][2]

References & Verification

  • PubChem Compound Summary (Analogs):

    • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (Isomer Analog):[1][2]

    • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Parent Scaffold):[1][2]

  • European Chemicals Agency (ECHA):

    • Hazard Classification for Chlorinated Triazolopyridazines:[1][2]

  • OSHA Occupational Chemical Database:

    • General Guidance on Halogenated Heterocycles:[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.